1-Methylpiperidine-2,6-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOLIKWIVQHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
119499-71-7 | |
| Record name | 2,6-Piperidinedione, 1-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119499-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6073449 | |
| Record name | 2,6-Piperidinedione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25077-25-2 | |
| Record name | N-Methylglutarimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutarimide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Piperidinedione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the N-Methylated Glutarimide Scaffold
An In-Depth Technical Guide to 1-Methylpiperidine-2,6-dione
This compound, an N-methylated derivative of glutarimide, represents a core chemical scaffold with significant implications in medicinal chemistry and organic synthesis. While the parent piperidine-2,6-dione ring is renowned as a "privileged scaffold" found in a variety of bioactive molecules, including the notorious thalidomide and its modern, highly regulated immunomodulatory derivatives (IMiDs), the N-methylated variant serves as a crucial chemical probe and building block.[1][2] Its structure allows researchers to investigate the role of the glutarimide nitrogen in biological interactions. By blocking the hydrogen-bonding capability of the N-H group, this compound provides a critical control compound for dissecting structure-activity relationships (SAR) in drug discovery programs targeting proteins like Cereblon (CRBN).[1] This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers in drug development and chemical biology.
PART 1: Chemical Structure and Physicochemical Properties
Molecular Identity and Structure
The fundamental identity of this compound is defined by its systematic name and unique identifiers. It is a cyclic imide featuring a six-membered piperidine ring with ketone groups at positions 2 and 6, and a methyl group attached to the nitrogen atom.
The molecule's three-dimensional conformation is critical to its reactivity and interaction with biological systems. The piperidine ring typically adopts a chair or twisted-boat conformation to minimize steric strain.
Physicochemical Data
The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. The data below has been consolidated from chemical supplier technical data sheets.
| Property | Value | Source |
| Physical Form | Liquid or solid | |
| Purity | ≥97% | [3] |
| InChI Key | VUYOLIKWIVQHBC-UHFFFAOYSA-N | [3] |
| SMILES | CN1C(=O)CCCC1=O | [5] |
| Storage | Store at room temperature, sealed in dry conditions | [3] |
PART 2: Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted piperidine-2,6-diones is a well-explored area of organic chemistry, driven by their pharmaceutical importance.[1] A practical and scalable approach for constructing the piperidine-2,6-dione core involves a transition-metal-free Michael addition/intramolecular imidation cascade.[1][2] This strategy can be adapted for the synthesis of the N-methylated target compound.
The conceptual workflow involves the reaction of an appropriate methyl acetate derivative with N-methylacrylamide in the presence of a strong base like potassium tert-butoxide (KOtBu).[1]
Experimental Protocol: A Representative Synthesis
The following protocol is a conceptual adaptation of published methods for the synthesis of the piperidine-2,6-dione scaffold.[1][6]
Objective: To synthesize this compound via a base-promoted cascade reaction.
Materials:
-
A suitable C2-synthon (e.g., a malonic ester derivative)
-
N-methylacrylamide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the C2-synthon (1.2 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add potassium tert-butoxide (KOtBu, 2.5 eq.) to the stirred solution. The choice of a strong, non-nucleophilic base is critical to deprotonate the carbon acid without competing side reactions.
-
Nucleophile Addition: Add N-methylacrylamide (1.0 eq.) dropwise to the reaction mixture. The N-methylation ensures the final product is the target compound and prevents undesired reactions at the nitrogen atom.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The cascade proceeds via a Michael addition followed by an intramolecular cyclization (imidation) to form the six-membered ring.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine. This removes inorganic salts and residual THF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
PART 3: Analytical Characterization and Safety
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet around ~3.0 ppm corresponding to the three protons of the N-methyl group (N-CH₃).
-
A triplet around ~2.6 ppm corresponding to the four protons on the carbons adjacent to the carbonyl groups (positions 3 and 5).
-
A multiplet (likely a quintet) around ~1.9 ppm for the two protons at the central carbon (position 4).
-
-
¹³C NMR: The carbon NMR should display four signals:
-
Two signals in the carbonyl region (~170-175 ppm) for C2 and C6.
-
A signal for the N-methyl carbon (~25-30 ppm).
-
Signals for the aliphatic carbons C3/C5 and C4.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, sharp absorption bands in the range of 1680-1750 cm⁻¹, characteristic of the C=O stretching vibrations of the dione functionality. The absence of an N-H stretching band (~3200 cm⁻¹) distinguishes it from its non-methylated counterpart.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 127, corresponding to the molecular weight of the compound.
Safety and Handling
According to supplier safety data, this compound is associated with the following hazards.
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 25077-25-2 [sigmaaldrich.com]
- 4. This compound | 25077-25-2 [sigmaaldrich.com]
- 5. 25077-25-2|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
1-Methylpiperidine-2,6-dione CAS number 25077-25-2
An In-Depth Technical Guide to 1-Methylpiperidine-2,6-dione (CAS: 25077-25-2) for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of this compound, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will move beyond basic data to dissect its synthesis, reactivity, and profound biological significance, particularly its role as a cornerstone for developing next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique properties.
Core Identity and Strategic Importance
This compound, also known as N-methylglutarimide, belongs to the glutarimide class of compounds. While structurally simple, its core piperidine-2,6-dione motif is the pharmacophore responsible for the activity of immunomodulatory imide drugs (IMiDs), including the seminal and complex molecule, thalidomide.[1] The true value of this scaffold in contemporary research lies in its well-characterized ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This interaction is the foundational mechanism for "molecular glue" degraders and is exploited extensively in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation.[4] this compound serves as a synthetically accessible and fundamental building block for creating vast libraries of these advanced therapeutics.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical properties is paramount for its application in experimental workflows, from reaction setup to formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 25077-25-2 | [5] |
| Molecular Formula | C₆H₉NO₂ | [5][6] |
| Molecular Weight | 127.14 g/mol | [5][6] |
| Physical Form | Liquid or solid | [5] |
| Purity | Typically ≥97% | [5] |
| IUPAC Name | This compound | |
| InChI Key | VUYOLIKWIVQHBC-UHFFFAOYSA-N | [5] |
| Storage | Sealed in dry, room temperature conditions | [5][6] |
Spectroscopic data including NMR, HPLC, and LC-MS are readily available from commercial suppliers and are crucial for identity confirmation and purity assessment post-synthesis or prior to use in biological assays.[6]
Synthesis and Derivatization Strategies
The synthesis of the piperidine-2,6-dione core is well-established, offering multiple routes to access the scaffold and its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and scale.
Foundational Synthesis of the Glutarimide Core
The glutarimide skeleton can be prepared through several classical methods, such as the cyclization of glutaric acid derivatives.[7] A common and straightforward laboratory-scale approach involves the reaction of glutaric anhydride with a primary amine, in this case, methylamine. The initial reaction forms an intermediate glutaramic acid, which is then cyclized, often under dehydrating conditions, to yield the target imide.
// Invisible edges for alignment GA -> MA [style=invis]; } dot Caption: General synthetic pathway for this compound.
The causality for choosing this two-step, one-pot approach is its efficiency and use of readily available starting materials. For more complex, substituted glutarimides, Michael addition reactions or transition-metal-free cascade sequences involving methyl acetates and acrylamides have been developed to provide facile access to diverse analogs.[4][8][9]
Protocol: Synthesis from Glutaric Anhydride and Methylamine
This protocol describes a representative method for synthesizing the title compound.
Materials:
-
Glutaric anhydride (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O, 1.1 eq)
-
Toluene
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Acetic Anhydride
-
Chloroform or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Step-by-Step Methodology:
-
Amide Formation: To a solution of glutaric anhydride (1.0 eq) in a suitable solvent like toluene, add methylamine solution (1.1 eq) dropwise at room temperature. The reaction is exothermic. Stir the resulting mixture for 1-2 hours. This step opens the anhydride ring to form the intermediate N-methylglutaramic acid.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude glutaramic acid intermediate.
-
Cyclization: Dissolve the crude intermediate in a solvent such as chloroform or DCM. Add a dehydrating/activating agent like 1,1'-carbonyldiimidazole (CDI) (1.2 eq).[10] Alternatively, thermal cyclization by heating in a high-boiling solvent or using acetic anhydride can be employed.
-
Reaction Monitoring: Reflux the mixture for 12-16 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to remove any unreacted acidic starting material or byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product of high purity.
Biological Significance and Mechanism of Action
The piperidine-2,6-dione moiety is the key structural element that confers the ability to bind to the E3 ubiquitin ligase Cereblon (CRBN). This binding event is central to the mechanism of action for a class of drugs known as IMiDs (e.g., Thalidomide, Lenalidomide).[1][2]
When incorporated into a PROTAC, the this compound scaffold serves as the "E3 ligase handle." The PROTAC molecule is heterobifunctional, with one end binding to CRBN (via the glutarimide) and the other end binding to a specific Protein of Interest (POI) that is targeted for degradation. This ternary complex formation (CRBN-PROTAC-POI) brings the POI into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[4] This process effectively eliminates the target protein from the cell.
Applications in Drug Discovery
The primary application of this compound and its derivatives is in the field of targeted protein degradation.
-
PROTAC Development: It is a foundational building block for synthesizing the CRBN-binding moiety of PROTACs. The nitrogen atom of the imide can be a point of attachment for a linker, which connects to the warhead that targets the POI.[4]
-
Molecular Glues: While more complex derivatives are typically identified as molecular glues, the core glutarimide scaffold is the essential pharmacophore. Research into novel glutarimide derivatives aims to discover new molecular glues that induce the degradation of previously "undruggable" proteins.[3]
-
Fragment-Based Drug Discovery (FBDD): The simple structure of this compound makes it an ideal starting point or fragment for FBDD campaigns aimed at discovering novel ligands for E3 ligases or other targets.[11][12]
-
Antiviral and Antimicrobial Research: The broader class of glutarimide derivatives has been investigated for potential antiviral and antimicrobial activities, suggesting that the scaffold could be decorated to target infectious disease pathways.[13][14][15]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound requires careful handling.
-
GHS Pictogram: GHS07 (Exclamation mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statements:
-
Precautionary Statements:
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic compound; it is a key enabler of targeted protein degradation, one of the most exciting modalities in modern drug discovery. Its straightforward synthesis and well-understood mechanism of interaction with the CRBN E3 ligase make it an indispensable tool for researchers. Future efforts will likely focus on developing novel, stereochemically defined C-H functionalization methods to rapidly generate diverse libraries of glutarimide analogs.[3] These libraries will be crucial for identifying next-generation PROTACs and molecular glues with enhanced selectivity, improved pharmacokinetic properties, and the ability to target a wider range of disease-causing proteins.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 25077-25-2 [sigmaaldrich.com]
- 6. 25077-25-2|this compound|BLD Pharm [bldpharm.com]
- 7. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1 [mdpi.com]
- 13. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Spectroscopic Data for 1-Methylpiperidine-2,6-dione: A Technical Guide
This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 1-methylpiperidine-2,6-dione, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the integrity of the presented data are central to this guide, ensuring a robust resource for the scientific community.
Introduction
This compound, also known as N-methylglutarimide, belongs to the piperidinedione class of heterocyclic compounds. The piperidine-2,6-dione scaffold is a key structural motif in a variety of biologically active molecules. Understanding the precise structure and electronic properties of its derivatives is paramount for the rational design of novel therapeutics. Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules. This guide will delve into the interpretation of the NMR, IR, and MS spectra of this compound, providing a foundational dataset for researchers.
Molecular Structure and Logic of Analysis
To fully interpret the spectroscopic data, it is essential to understand the molecular structure of this compound and the expected spectroscopic behavior of its constituent functional groups.
Figure 1. Molecular structure of this compound.
The molecule possesses a six-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 6. A methyl group is attached to the nitrogen atom. This structure gives rise to distinct signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the N-methyl protons and the two sets of methylene protons in the piperidine ring.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 | s | 3H | N-CH₃ |
| ~2.6 | t | 4H | -CH₂-C=O |
| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |
Note: Predicted values based on typical chemical shifts for similar functional groups. The exact values can be found in the cited literature.
The singlet at approximately 2.9 ppm is characteristic of the three protons of the N-methyl group. The triplet at around 2.6 ppm corresponds to the four protons of the two methylene groups adjacent to the carbonyls (C3 and C5 positions). The upfield pentet at approximately 1.9 ppm is assigned to the two protons of the central methylene group (C4 position). The multiplicity of the methylene protons arises from coupling with their adjacent methylene neighbors.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O |
| ~32 | -CH₂-C=O |
| ~28 | N-CH₃ |
| ~17 | -CH₂-CH₂-CH₂- |
Note: Predicted values based on typical chemical shifts for similar functional groups. The exact values can be found in the cited literature.
The downfield signal at approximately 173 ppm is characteristic of the carbonyl carbons. The signals for the methylene carbons adjacent to the carbonyls and the N-methyl carbon appear in the 28-32 ppm range, while the central methylene carbon is expected to be the most upfield, around 17 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1730-1680 | Strong | C=O (Amide) stretch |
| ~2950-2850 | Medium | C-H (Aliphatic) stretch |
| ~1465 | Medium | C-H bend |
| ~1250 | Medium | C-N stretch |
The most prominent feature in the IR spectrum of this compound is the strong absorption band in the region of 1730-1680 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the cyclic imide. The aliphatic C-H stretching and bending vibrations are also clearly visible.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common method.
The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₉NO₂ = 127.14 g/mol ).
Expected Fragmentation Pattern:
The fragmentation of this compound under EI conditions is expected to involve the cleavage of the piperidine ring. Common fragmentation pathways would include the loss of CO, CH₃, and parts of the aliphatic chain.
Figure 2. A simplified potential fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. These protocols should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Calibrate the chemical shift scale.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
-
Conclusion
This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. The provided data and protocols serve as a valuable resource for the identification and characterization of this important heterocyclic compound. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and the known structure of the molecule, allows for a high degree of confidence in its structural assignment. Researchers are encouraged to consult the primary literature for experimentally obtained spectra to complement the information provided herein.
A Technical Guide to 1-Methylpiperidine-2,6-dione: A Key Glutarimide Analog in Modern Drug Discovery
Abstract: The piperidine-2,6-dione heterocycle, commonly known as the glutarimide ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its prominence surged with the discovery that it serves as the critical binding motif for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), a mechanism central to the activity of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[3][4][5] This guide provides an in-depth technical examination of 1-Methylpiperidine-2,6-dione, a structurally fundamental analog of glutarimide. We will explore its physicochemical properties, the molecular basis of glutarimide-CRBN interaction, the strategic implications of N-methylation, detailed synthetic and analytical protocols, and its applications in the development of targeted protein degraders such as PROTACs and molecular glues. This document is intended for researchers, chemists, and drug development professionals engaged in the expanding field of targeted protein degradation.
The Glutarimide Scaffold: A Cornerstone of Targeted Therapeutics
The Privileged Piperidine-2,6-dione Core
The piperidine-2,6-dione structure is a recurring motif in a multitude of bioactive molecules, valued for its favorable physicochemical properties which often confer desirable drug-like characteristics.[5][6] Its rigid, cyclic structure presents well-defined vectors for substitution, allowing for precise modulation of steric and electronic properties to achieve specific biological outcomes. This scaffold is not only a key component in therapeutics but also a versatile building block in organic synthesis.[1][2]
From IMiDs to Targeted Protein Degradation
The therapeutic importance of the glutarimide ring was cemented by thalidomide and its more potent analogs, lenalidomide and pomalidomide.[4] Initially developed for other indications, their profound efficacy in treating multiple myeloma was later understood to stem from a novel mechanism of action. In a landmark discovery, it was found that the glutarimide moiety binds directly to Cereblon (CRBN).[3][4] This binding event does not inhibit the enzyme but rather hijacks its function, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This finding ushered in the era of "molecular glues" and provided a blueprint for the rational design of heterobifunctional degraders, or PROTACs (Proteolysis Targeting Chimeras), where the glutarimide moiety serves as the CRBN-recruiting "warhead".[1][5]
This compound: A Foundational Analog
This compound represents one of the simplest modifications to the parent glutarimide scaffold. The addition of a methyl group to the imide nitrogen (N1 position) has significant chemical and biological implications. While it may seem like a minor alteration, this N-alkylation can drastically alter the molecule's ability to engage with CRBN, as the imide proton it replaces is involved in critical hydrogen bonding within the CRBN binding pocket.[3][7] Therefore, understanding this analog is crucial for delineating structure-activity relationships (SAR) and for its use as a potential control compound or a building block in more complex molecular architectures.
Physicochemical and Safety Profile
A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 25077-25-2 | [8][9] |
| Molecular Formula | C₆H₉NO₂ | [8] |
| Molecular Weight | 127.14 g/mol | [8] |
| IUPAC Name | This compound | |
| Synonym(s) | 1-methyl-2,6-piperidinedione | [8][9] |
| Appearance | Liquid or solid | [8] |
| Melting Point | 30-31 °C | |
| Boiling Point | 128-130 °C (at 760 mmHg) | |
| Storage | Sealed in a dry environment at room temperature | [8] |
| Purity (Typical) | ≥97% | [8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315, H319, H335 (Causes skin, eye, and respiratory irritation) | [8] |
The Central Mechanism: Cereblon (CRBN) Engagement
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular machinery for protein degradation in eukaryotes. It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins. The E3 ubiquitin ligases, a diverse family of several hundred proteins, are the substrate recognition components of this system, providing specificity.[5] Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Cereblon: The Glutarimide Receptor
Cereblon (CRBN) is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] The glutarimide moiety of IMiDs binds within a specific hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[3][4] This pocket is uniquely adapted to accommodate the glutarimide ring, forming key interactions that stabilize the complex.
Molecular Mechanism of CRL4^CRBN^ Hijacking
The binding of a glutarimide-containing molecule to CRBN induces a conformational change on the surface of the protein, creating a novel interface. This new surface has a high affinity for specific neosubstrates that the un-liganded CRBN does not normally recognize. This ternary complex formation (Degrader-CRBN-Neosubstrate) brings the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme, facilitating its ubiquitination and subsequent degradation.
Caption: Cereblon-mediated targeted protein degradation workflow.
The Impact of N-Methylation on CRBN Binding
The interaction between the glutarimide ring and CRBN is highly specific. Structural studies have revealed that the imide (N-H) proton of the glutarimide forms a crucial hydrogen bond with the backbone carbonyl of a tryptophan residue in the CRBN binding pocket.[3] Replacing this proton with a methyl group, as in this compound, sterically and electronically disrupts this key interaction. This modification is generally expected to significantly reduce or completely abrogate binding to CRBN. For this reason, N-alkylated glutarimide derivatives are often investigated as negative controls in CRBN binding assays or as components of prodrug strategies, where the alkyl group must be enzymatically cleaved to release the active, CRBN-binding moiety.[7][10][11] However, it is important to verify this experimentally, as some N-alkylated derivatives have been found to exhibit unexpected CRBN-independent biological effects.[7]
Synthesis and Characterization
The synthesis of substituted piperidine-2,6-diones has evolved from classical condensation methods to more efficient and scalable modern protocols.
Synthetic Strategies
Historically, the cyclization of glutaric acid derivatives with amines has been a common approach.[12] A more contemporary and highly efficient method avoids transition metals and proceeds through a base-promoted Michael addition followed by an intramolecular imidation cascade.[1][2] This method is notable for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups, making it suitable for both academic research and industrial scale-up.[1][13]
Protocol 1: Transition-Metal-Free Synthesis
This protocol describes the synthesis of this compound via a KOtBu-promoted cascade reaction between a simple acetate and N-methylacrylamide.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reagents & Equipment:
-
N-Methylacrylamide
-
Methyl acetate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylacrylamide (1.0 eq) and methyl acetate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Cool the reaction mixture to -20 °C using an appropriate cooling bath.
-
Slowly add potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below -15 °C. The use of a strong, non-nucleophilic base like KOtBu is crucial for efficiently generating the enolate from methyl acetate for the initial Michael addition without interfering with subsequent steps.
-
After the addition is complete, allow the reaction to stir at -20 °C for 30 minutes, then warm to room temperature (25 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]
-
Upon completion (typically 6-8 hours), quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Analytical Characterization
Validation of the synthesized product's identity and purity is critical.
-
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight and assess the purity of the final product.
-
Procedure: Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water). Inject onto a C18 reverse-phase column. The LC component will confirm the retention time and purity, while the MS detector will verify the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the molecule.
-
¹H NMR: The spectrum should show characteristic peaks corresponding to the N-methyl group (singlet), and the three sets of methylene protons (-CH₂-) on the piperidine ring (multiplets).[16]
-
¹³C NMR: The spectrum should reveal distinct signals for the two carbonyl carbons, the N-methyl carbon, and the three methylene carbons.[16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify key functional groups.
-
The spectrum should prominently feature strong absorption bands corresponding to the two amide C=O (carbonyl) stretches, typically in the range of 1650-1750 cm⁻¹. The absence of an N-H stretch (around 3200 cm⁻¹) distinguishes it from the parent glutarimide.[14]
-
Applications in Drug Discovery and Chemical Biology
While its reduced affinity for CRBN may limit its direct use as a therapeutic agent, this compound is a valuable tool for researchers.
-
Negative Control Compound: Its primary application is as a negative control in experiments investigating CRBN-dependent processes. By comparing the cellular effects of a CRBN-binding molecule (like lenalidomide) to its N-methylated, non-binding counterpart, researchers can confidently attribute observed biological activities to the specific engagement of CRBN.
-
Scaffold for Prodrug Development: The N-methyl group can serve as a temporary masking group in a prodrug strategy.[7][11] A molecule could be designed to be inactive due to the N-methylation, but upon entering a specific cellular environment (e.g., a tumor), a targeted enzyme could cleave the methyl group, liberating the active CRBN-binding drug.
-
Building Block for Library Synthesis: As a readily synthesized molecule, it can serve as a starting point for creating libraries of more complex piperidine-2,6-dione derivatives, exploring modifications at other positions on the ring for applications beyond CRBN, such as targeting other enzymes or receptors.[17]
-
Investigation of CRBN-Independent Effects: In cases where an N-methylated analog shows unexpected biological activity, it provides an opportunity to uncover novel, CRBN-independent mechanisms of action for the glutarimide scaffold, which could lead to new therapeutic avenues.[7][10]
Conclusion and Future Perspectives
This compound, while a simple molecule, holds a significant place in the study of glutarimide-based pharmacology. Its primary role as a non-CRBN-binding analog is indispensable for validating the mechanism of action of molecular glues and PROTACs. The insights gained from studying this and other N-alkylated derivatives are crucial for delineating the precise structural requirements for CRBN engagement and for designing next-generation protein degraders with improved specificity and potency. As the field of targeted protein degradation continues to expand beyond CRBN to other E3 ligases, the foundational principles of ligand design, often elucidated through the study of simple analogs like this compound, will remain critically important.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutarimide - Wikipedia [en.wikipedia.org]
- 7. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 25077-25-2 [sigmaaldrich.com]
- 9. This compound | 25077-25-2 [sigmaaldrich.com]
- 10. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide | CoLab [colab.ws]
- 11. Collection - Investigation of Glutarimide NâAlkylated Derivatives of Lenalidomide - ACS Chemical Biology - Figshare [acs.figshare.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. citedrive.com [citedrive.com]
- 14. benchchem.com [benchchem.com]
- 15. 25077-25-2|this compound|BLD Pharm [bldpharm.com]
- 16. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 17. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methylpiperidine-2,6-dione: A Versatile Scaffold in Modern Heterocyclic Chemistry
Abstract
The piperidine-2,6-dione ring system, also known as the glutarimide scaffold, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] 1-Methylpiperidine-2,6-dione (N-methylglutarimide), a simple derivative of this core, serves as an exemplary model for understanding the synthesis, reactivity, and profound applications of this heterocyclic family. This guide provides an in-depth technical analysis of this compound, elucidating its synthetic pathways, exploring its dual electrophilic and nucleophilic reactivity, and detailing its foundational role in the development of groundbreaking therapeutics, including the immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind experimental choices, provide validated protocols, and contextualize its importance for researchers, scientists, and drug development professionals.
The Glutarimide Core: Synthesis and Significance
The intrinsic value of this compound lies in its glutarimide core. The synthesis of this scaffold is typically straightforward, making it an accessible building block in complex molecular architectures. The most common and direct approach involves the condensation of a primary amine with glutaric anhydride, followed by a dehydrative cyclization.
From a strategic standpoint, this reaction is robust and high-yielding. The initial nucleophilic acyl substitution opens the anhydride ring to form an intermediate amic acid. Subsequent heating, often with a dehydrating agent or by azeotropic removal of water, drives the intramolecular cyclization to the stable six-membered imide. This process is efficient and forms the basis for creating a wide array of N-substituted glutarimides.
Experimental Protocol 1: Synthesis of N-Arylpiperidine-2,6-dione
This protocol, adapted from established literature procedures, illustrates the fundamental cyclization reaction.[2] Substituting aniline with methylamine would yield the target this compound.
-
Step 1 (Amic Acid Formation): To a solution of an aniline derivative (10 mmol) in toluene (20 mL) at 25°C, add glutaric anhydride (9.1 mmol).
-
Step 2 (Initial Reaction): Reflux the resulting mixture for 2 hours. The anhydride ring opens to form the intermediate N-aryl-glutaramic acid.
-
Step 3 (Work-up 1): Cool the reaction mixture to room temperature. Dilute the residue with n-pentane (50 mL) to precipitate the amic acid. Filter the solid, wash with n-pentane (20 mL), and dry under vacuum. The crude product is typically carried forward without further purification.
-
Step 4 (Cyclization): Dissolve the crude amic acid in chloroform under a nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (CDI) (12 mmol). Scientist's Note: CDI is an excellent and mild dehydrating agent that activates the carboxylic acid for intramolecular nucleophilic attack by the amide nitrogen, avoiding the harsh thermal conditions that might be required otherwise.
-
Step 5 (Final Reaction): Reflux the resulting solution for 14 hours to complete the cyclization to the glutarimide.
-
Step 6 (Work-up 2): After cooling, the reaction can be worked up using standard extractive procedures to isolate the final N-arylpiperidine-2,6-dione product.
Caption: General synthesis of N-substituted piperidine-2,6-diones.
The Dual Reactivity of the Glutarimide Scaffold
The chemical utility of this compound stems from its ability to act as both an electrophile and, via its conjugate base, a potent nucleophile. This dual nature is central to its role as a versatile building block.
Electrophilic Character at the Carbonyls
The two imide carbonyl groups are electron-deficient and thus susceptible to attack by strong nucleophiles. While stable under most conditions, the ring can be hydrolyzed under harsh acidic or basic conditions.[3] This inherent stability is a key feature, allowing the glutarimide moiety to be carried through multi-step syntheses without requiring protecting groups. The ability of the glutarimide anion to act as a good leaving group in specialized N-acyl-glutarimide transamidation reactions further underscores the stability of its conjugate base.[4]
Nucleophilic Character at the α-Carbon (C3 Position)
The most synthetically valuable feature of the glutarimide ring is the acidity of the protons on the carbons alpha to the carbonyl groups (the C3 and C5 positions). Deprotonation at these sites generates a resonance-stabilized enolate, which is a powerful carbon-based nucleophile.[5]
The choice of base is critical for achieving complete enolate formation and preventing side reactions. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are ideal.[6][7] Using LDA at low temperatures (e.g., -78°C) in an aprotic solvent like THF ensures rapid and quantitative conversion to the lithium enolate, minimizing self-condensation or attack on the carbonyls.[8] This enolate can then be trapped with a wide range of electrophiles (E+), such as alkyl halides or acyl chlorides, to install functionality specifically at the α-position.[7] This C-H functionalization is the cornerstone of creating the diverse glutarimide derivatives used in drug discovery.[1][9]
Caption: α-Functionalization via enolate formation.
Experimental Protocol 2: General α-Alkylation of a Carbonyl Compound
This generalized protocol outlines the key steps for the α-alkylation of a carbonyl compound, a reaction directly applicable to the glutarimide scaffold.[7]
-
Step 1 (Setup): In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the solvent to -78°C using a dry ice/acetone bath.
-
Step 2 (Base Preparation/Addition): Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78°C to pre-form LDA. Alternatively, add a commercial solution of LDA (typically 2.0 M in THF/heptane/ethylbenzene) to the reaction flask via syringe.
-
Step 3 (Enolate Formation): Add a solution of the glutarimide substrate (e.g., this compound) in THF dropwise to the LDA solution at -78°C. Stir the mixture for 30-60 minutes to ensure complete enolate formation. Scientist's Note: Maintaining a low temperature is crucial to prevent side reactions and ensure kinetic control if multiple acidic protons exist.
-
Step 4 (Electrophilic Quench): Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the enolate solution at -78°C. Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Step 5 (Work-up): Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-alkylated product. Purify as needed via column chromatography.
Application in the Synthesis of Bioactive Heterocycles
The true impact of the piperidine-2,6-dione scaffold is realized in its application to medicinal chemistry. It is the key pharmacophore responsible for binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[4][9][10] This interaction is the mechanistic basis for the activity of two major classes of modern therapeutics.
Case Study 1: The Immunomodulatory Imide Drugs (IMiDs)
Thalidomide, and its more potent and safer analogues lenalidomide and pomalidomide, are cornerstone therapies for multiple myeloma.[11] Their mechanism of action involves binding to CRBN, which induces the recruitment and subsequent ubiquitination and degradation of specific "neosubstrate" proteins, primarily the transcription factors IKZF1 and IKZF3.[12] The glutarimide ring is essential for this CRBN binding activity.[13] The synthesis of these drugs involves coupling a functionalized piperidine-2,6-dione (e.g., 3-aminopiperidine-2,6-dione) with a second heterocyclic system, such as a substituted isoindolinone.[14]
| Compound | Target Cell Line | IC₅₀ (µM) | Citation(s) |
| Thalidomide | T-regulatory cells | > 200 | [3] |
| Lenalidomide | T-regulatory cells | ~10 | [3] |
| Lenalidomide | MM.1S | 0.081 (81 nM) | [15] |
| Pomalidomide | T-regulatory cells | ~1 | [3] |
| Pomalidomide | DAUDI | 0.3 | [11] |
| Pomalidomide | MUTU-I | 0.25 | [11] |
| Analog 4c | MM.1S | 0.27 | [16] |
| Analog 3ak | MM.1S | 0.079 (79 nM) | [15] |
This table summarizes the 50% inhibitory concentration (IC₅₀) values, demonstrating the high potency of lenalidomide, pomalidomide, and their optimized analogues compared to the parent compound, thalidomide.
Caption: Core structure of an IMiD, highlighting the CRBN-binding moiety.
Case Study 2: Proteolysis Targeting Chimeras (PROTACs)
The discovery of the glutarimide-CRBN interaction paved the way for the development of PROTACs, a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[13] They consist of three parts:
-
A "warhead" that binds to an E3 ligase (most commonly CRBN).
-
A ligand that binds to a specific protein of interest (POI) targeted for destruction.
-
A chemical linker that connects the two.
The glutarimide scaffold is the most widely used warhead for CRBN-mediated PROTACs.[9] By simultaneously binding to CRBN and the target protein, the PROTAC forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the elimination of "undruggable" proteins that lack a functional active site for traditional inhibitors.
Caption: General architecture of a CRBN-based PROTAC molecule.
Summary and Future Outlook
This compound, while a simple molecule, provides a powerful lens through which to understand the chemistry of the glutarimide scaffold. Its straightforward synthesis and well-defined reactivity at both the carbonyl and α-carbon positions make it a foundational building block in heterocyclic chemistry. The translation of this fundamental chemistry into the clinic—first with the IMiDs and now with the rapidly expanding field of PROTACs—is a testament to its enduring importance. Future research will undoubtedly focus on developing novel C-H functionalization methods to create new glutarimide analogues with unique CRBN binding properties, thereby expanding the scope of proteins that can be targeted for degradation and opening new avenues for treating a wide range of human diseases.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylpiperidine-2,6-dione: A Versatile Scaffold for Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine-2,6-dione Scaffold in Neurotherapeutics
The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1][2] Its presence in both natural products and synthetic drugs underscores its importance as a pharmacophore. In the realm of Central Nervous System (CNS) drug discovery, the glutarimide moiety has been particularly impactful, contributing to the development of agents with anticonvulsant, sedative-hypnotic, and anxiolytic properties.[2] This guide focuses on a specific, yet crucial, derivative: 1-methylpiperidine-2,6-dione . We will explore its potential as a versatile building block for the synthesis of novel CNS-active compounds, delving into synthetic strategies, structure-activity relationships, and the pharmacological implications of the N-methyl substitution. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this scaffold in their quest for next-generation neurotherapeutics.
The Strategic Advantage of N-Methylation: A Subtle Modification with Profound Implications
The introduction of a methyl group at the 1-position of the piperidine-2,6-dione ring is a subtle yet significant modification that can profoundly influence the physicochemical and pharmacological properties of the resulting compounds. This N-methylation can impact:
-
Lipophilicity and Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity can enhance the ability of a molecule to cross the BBB, a critical attribute for CNS-active drugs.
-
Metabolic Stability: The N-methyl group can block N-dealkylation, a common metabolic pathway, potentially leading to improved pharmacokinetic profiles.
-
Receptor Interactions: The presence and orientation of the methyl group can influence the binding affinity and selectivity of the molecule for its biological target.
-
Synthetic Tractability: The absence of an acidic N-H proton can alter the reactivity of the glutarimide ring, opening up new avenues for chemical modification.
Understanding these implications is key to rationally designing and synthesizing novel CNS drug candidates based on the this compound scaffold.
Synthetic Pathways to this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic strategies can be employed, offering flexibility in accessing a diverse range of analogues.
Synthesis of the this compound Core
A common and efficient method for the synthesis of N-substituted piperidine-2,6-diones involves the reaction of an appropriate primary amine with glutaric anhydride.[3] In the case of this compound, this would involve the reaction of methylamine with glutaric anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glutaric anhydride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Toluene or other suitable aprotic solvent
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
To a solution of glutaric anhydride (1.0 eq) in toluene, add methylamine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux with azeotropic removal of water using a Dean-Stark apparatus until the calculated amount of water is collected.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Derivatization of this compound
The true potential of this compound as a building block lies in its ability to be further functionalized. The methylene groups at the C3 and C5 positions, and to a lesser extent the C4 position, are amenable to a variety of chemical transformations.
The protons on the carbon atoms alpha to the carbonyl groups (C3 and C5) are acidic and can be removed by a suitable base to form an enolate, which can then be alkylated.
Experimental Protocol: C3-Alkylation of this compound
Materials:
-
This compound
-
Strong base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Alkylating agent (e.g., Alkyl halide, benzyl bromide)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The active methylene groups can also participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to introduce a variety of substituents.
Logical Workflow for Derivatization
Caption: Synthetic strategies for the derivatization of this compound.
Applications in CNS Drug Discovery: Targeting Key Neurological Pathways
Derivatives of this compound have the potential to modulate the activity of various CNS targets, leading to a range of pharmacological effects.
Anticonvulsant Activity
The glutarimide scaffold is a well-established pharmacophore for anticonvulsant activity.[2] By introducing appropriate substituents at the C3 position of this compound, it is possible to develop novel anticonvulsant agents. The anticonvulsant activity of these compounds is often evaluated in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2]
Table 1: Hypothetical Anticonvulsant Activity of 3-Substituted this compound Derivatives
| Compound ID | R-Group at C3 | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| MPD-01 | -H | > 300 | > 300 | > 500 | - |
| MPD-02 | -CH₃ | 150 | 200 | 450 | 3.0 (MES) |
| MPD-03 | -CH₂Ph | 50 | 80 | 300 | 6.0 (MES) |
| MPD-04 | -(p-Cl)Ph | 35 | 65 | 250 | 7.1 (MES) |
Note: This data is hypothetical and for illustrative purposes only.
Sedative-Hypnotic and Anxiolytic Potential
Certain derivatives of piperidine-2,6-dione have demonstrated sedative-hypnotic and anxiolytic properties.[4][5][6] The introduction of specific aryl or heteroaryl moieties can lead to compounds that interact with key neurotransmitter systems involved in sleep and anxiety, such as the GABAergic and serotonergic systems.
Signaling Pathway Implication
Caption: Potential CNS targets and pharmacological effects of this compound derivatives.
Conclusion and Future Directions
This compound represents a promising and versatile starting point for the development of novel CNS-active compounds. Its synthetic tractability allows for the creation of diverse chemical libraries, while the N-methyl group offers potential advantages in terms of pharmacokinetic properties. Further exploration of the structure-activity relationships of its derivatives is warranted to fully unlock the therapeutic potential of this scaffold. Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise receptors and ion channels with which these compounds interact will enable more rational drug design.
-
In-depth pharmacokinetic and pharmacodynamic studies: A thorough understanding of the ADME properties and in vivo efficacy of lead compounds is essential for their translation to the clinic.
-
Exploration of novel derivatization strategies: The development of new synthetic methodologies will expand the accessible chemical space and may lead to the discovery of compounds with improved potency and selectivity.
By leveraging the unique attributes of the this compound scaffold, the scientific community can continue to advance the search for safer and more effective treatments for a range of debilitating neurological disorders.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel water-soluble sedative-hypnotic agents: isoindolin-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypnotic and sedative drugs--anything new on the horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the 1-Methylpiperidine-2,6-dione Scaffold
Foreword: The Unassuming Power of a Cyclic Imide
To the dedicated researcher in medicinal chemistry and drug development, certain molecular scaffolds appear with remarkable frequency. The 1-Methylpiperidine-2,6-dione core, also known as N-methylglutarimide, is one such structure. While seemingly simple, its chemical behavior is a nuanced interplay of acidity, electrophilicity, and conformational rigidity. This guide moves beyond a mere catalog of reactions to provide a deep, mechanistically-grounded understanding of this scaffold's reactivity. We will explore why it reacts the way it does, how to control its transformations, and how its unique properties have been masterfully exploited in modern therapeutics, particularly in the revolutionary field of targeted protein degradation. This document is designed to be a trusted resource for scientists aiming to harness the full synthetic potential of this versatile core.
Structural and Electronic Foundations of Reactivity
The reactivity of this compound is dictated by three primary features: the two electrophilic imide carbonyls, the adjacent acidic α-protons, and the tertiary amine nitrogen.
-
Carbonyl Electrophilicity: The two carbonyl groups (at C2 and C6) are the molecule's primary electrophilic sites. The polarization of the C=O bond renders the carbon atoms susceptible to attack by nucleophiles. The presence of two adjacent carbonyls significantly influences the electronic nature of the imide linkage, making it distinct from a simple amide or ketone.
-
α-Carbon Acidity: The methylene protons at the C3 and C5 positions are significantly more acidic (pKa ≈ 19-20 in DMSO) than typical alkane protons. This is due to the electron-withdrawing inductive effect of the adjacent carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to be stabilized by resonance.[1] This acidity is the gateway to a vast array of functionalization reactions.
-
Imide Nitrogen: The lone pair on the nitrogen atom is delocalized across both carbonyl groups through resonance. This delocalization reduces the nucleophilicity and basicity of the nitrogen compared to a typical tertiary amine, rendering it relatively unreactive under many conditions.
Physicochemical Properties Summary
For practical laboratory use, a clear understanding of the scaffold's physical properties is essential.
| Property | Value | Source |
| CAS Number | 25077-25-2 | [2] |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Appearance | Liquid or solid | |
| Storage | Sealed in dry, room temperature | |
| Purity (Typical) | ≥97% |
Enolate-Mediated Transformations: The Workhorse of Functionalization
The most versatile aspect of the this compound scaffold is its ability to form a resonance-stabilized enolate. This reaction unlocks the potential for creating carbon-carbon and carbon-heteroatom bonds at the α-positions (C3 and C5), enabling extensive diversification of the core structure.[3][4]
Enolate Formation: A Mechanistic View
The formation of the enolate is a classic acid-base reaction where a suitable base abstracts a proton from one of the α-carbons. The choice of base is critical and dictates the efficiency of the reaction. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) are often employed to ensure near-quantitative and irreversible deprotonation.[4][5][6]
Caption: Enolate formation via α-proton abstraction.
Key Enolate Reactions
Once formed, the enolate is a potent carbon nucleophile that readily reacts with a variety of electrophiles.
-
Alkylation: The reaction with alkyl halides (R-X) is a cornerstone of synthetic strategy, allowing for the introduction of diverse alkyl chains at the C3/C5 position. This is fundamental for modifying the steric and electronic properties of the molecule.[7]
-
Michael Addition: As a soft nucleophile, the enolate can participate in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. This is a powerful method for building more complex carbon skeletons.[8][9]
-
Aldol and Claisen-type Condensations: Reactions with other carbonyl compounds, such as aldehydes, ketones, or esters, lead to the formation of β-hydroxy or β-keto adducts, respectively.
The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and minimizing side reactions like O-alkylation or multiple alkylations.[5]
Protocol: α-Alkylation of this compound
This protocol provides a robust, self-validating method for the mono-alkylation of the scaffold.
Objective: To synthesize 3-benzyl-1-methylpiperidine-2,6-dione.
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the LDA solution to the flask via syringe. Add a solution of this compound in a minimal amount of anhydrous THF dropwise to the stirred LDA solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation. The persistence of the color is a visual indicator of successful deprotonation.
-
Electrophile Addition: Add benzyl bromide dropwise to the enolate solution. A color change or discharge is often observed, indicating reaction.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 3-benzyl-1-methylpiperidine-2,6-dione.
Ring-Opening Reactions: Accessing Linear Scaffolds
The imide functionality, while stable, is susceptible to cleavage under hydrolytic conditions, providing a route to functionalized linear molecules.
Base-Mediated Hydrolysis
Treatment with a strong base, such as sodium hydroxide, initiates a nucleophilic acyl substitution at one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-N bond and opening the ring to form the salt of N-methyl-glutaramic acid.
Caption: Mechanism of base-catalyzed ring-opening.
This reaction is highly relevant for understanding the metabolic stability of drugs containing this scaffold, as enzymatic hydrolysis can be a significant degradation pathway.[10][11]
Reduction of the Carbonyl Groups
The carbonyl groups of the imide can be reduced to access the corresponding piperidine structures, which are themselves valuable scaffolds in medicinal chemistry. The choice of reducing agent determines the outcome:
-
Partial Reduction: Strong, selective reducing agents can reduce one or both carbonyls to hydroxyl groups, forming hemiaminals or diols.
-
Complete Reduction: More powerful reducing agents, such as Borane-dimethyl sulfide complex (BH₃·Me₂S) or Lithium aluminum hydride (LAH), can achieve complete reduction of both carbonyl groups to methylenes, yielding 1-methylpiperidine.[3] This transformation is synthetically useful for converting the planar, rigid glutarimide into a flexible, saturated piperidine ring.
Synthesis and Advanced Applications
A Note on Synthesis
The this compound scaffold is readily accessible, most commonly through the condensation of glutaric anhydride with methylamine.[9][12] This straightforward synthesis contributes to its widespread use as a building block.
Caption: Common synthetic route to the scaffold.
Role in Targeted Protein Degradation
While the N-methylated version is a model system, the broader glutarimide scaffold is the cornerstone of a major class of therapeutics known as Immunomodulatory Drugs (IMiDs®), including thalidomide and lenalidomide.[13][14] The glutarimide moiety is essential for binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[14] This binding event "reprograms" the E3 ligase, causing it to recognize and tag specific cellular proteins for degradation by the proteasome.
This principle is the foundation of Proteolysis Targeting Chimeras (PROTACs), where a glutarimide-based CRBN ligand is connected via a linker to a moiety that binds a target protein of interest. The resulting ternary complex leads to the ubiquitination and destruction of the target protein. The reactivity of the glutarimide core, especially at the α-positions, is heavily exploited to attach these linkers, making the reactions discussed in this guide critically important for the development of new degraders.[3][15][16]
Conclusion
The this compound scaffold is far more than a simple cyclic imide. It is a synthetically versatile platform whose reactivity is governed by a predictable yet powerful set of electronic and structural features. A thorough understanding of its enolate chemistry, susceptibility to ring-opening, and reduction pathways allows chemists to strategically modify the core for a multitude of purposes. Its central role in the development of molecular glues and PROTACs has cemented its status as a "privileged scaffold" in modern drug discovery, promising continued innovation for years to come.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 25077-25-2 [sigmaaldrich.com]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enolate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of N- and C -Functionally-Substituted Glutarimides: A Review | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. redalyc.org [redalyc.org]
- 11. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glutarimide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 1-Methylpiperidine-2,6-dione: A Strategic Building Block in Natural Product Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Glutarimide Scaffold
The piperidine-2,6-dione, or glutarimide, framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] From the immunomodulatory and anticancer activities of thalidomide and its analogs to various antipsychotic agents, the glutarimide motif consistently imparts favorable pharmacological properties.[4][5] Its rigid, six-membered ring structure serves as a robust platform for the precise spatial orientation of functional groups, making it an ideal starting point for the synthesis of complex molecular architectures. While much attention has been focused on C-substituted and N-aryl glutarimides, this guide will delve into the specific potential of a seemingly simple yet versatile derivative: 1-Methylpiperidine-2,6-dione . By examining its synthesis, reactivity, and a proposed application in the total synthesis of a complex alkaloid, we will illuminate its strategic value as a foundational building block in the construction of natural products.
Synthesis and Characterization of this compound
The accessibility of a building block is paramount to its utility. This compound can be reliably synthesized on a laboratory scale through a straightforward two-step process from inexpensive, commercially available starting materials. The underlying principle is the formation of a glutaramic acid intermediate, followed by a dehydrative cyclization.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Methylcarbamoyl)butanoic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.0 eq) in 100 mL of toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.1 eq, typically as a 40% solution in water or in THF) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
A white precipitate of the amic acid will form. Collect the solid by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum to yield 4-(methylcarbamoyl)butanoic acid. The product is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude 4-(methylcarbamoyl)butanoic acid from the previous step, add acetic anhydride (3.0 eq) and a catalytic amount of anhydrous sodium acetate (0.1 eq).
-
Heat the mixture to 100 °C with stirring for 3 hours. The solid will gradually dissolve as the cyclization proceeds.
-
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 104-106 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.05 (s, 3H, N-CH₃), 2.65 (t, J=6.6 Hz, 4H, -CH₂-CO-), 1.95 (p, J=6.6 Hz, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5 (C=O), 31.8 (-CH₂-CO-), 27.0 (N-CH₃), 17.5 (-CH₂-CH₂-CH₂-) |
| IR (KBr, cm⁻¹) | 1725, 1680 (C=O stretch) |
Strategic Application in Natural Product Synthesis: A Proposed Route to (±)-Febrifugine
To demonstrate the synthetic potential of this compound, we propose a novel retrosynthetic analysis and forward synthesis for the quinazolinone alkaloid, (±)-Febrifugine. Febrifugine, isolated from the plant Dichroa febrifuga, has been used in traditional Chinese medicine for its antimalarial properties. Its structure features a substituted piperidine ring connected to a quinazolinone core, making it an excellent target to showcase our building block approach.
Retrosynthetic Analysis
Our retrosynthesis hinges on disconnecting the piperidine portion of Febrifugine back to this compound. The key disconnections are the C-N bond of the piperidine nitrogen to the sidechain and the C-O bond of the secondary alcohol. This leads to a 3-hydroxy-2-substituted piperidine intermediate, which can be traced back to the dione through functional group transformations.
Caption: Retrosynthetic analysis of Febrifugine.
Proposed Forward Synthesis
This proposed route leverages the inherent reactivity of the this compound core. The presence of two carbonyl groups acidifies the α-protons, allowing for enolate formation and subsequent functionalization. The N-methyl group prevents competing N-acylation or N-alkylation reactions and simplifies the reduction steps.
Caption: Proposed synthetic workflow for Febrifugine.
Detailed Synthetic Steps and Rationale
-
α-Hydroxylation: The synthesis commences with the regioselective introduction of a hydroxyl group at the C3 position. Treatment of this compound with a strong base like lithium diisopropylamide (LDA) at low temperature generates the kinetic enolate. This enolate can then be trapped with an electrophilic oxygen source, such as molybdenum peroxide (MoOPH), to install the hydroxyl group. This step is crucial for establishing the oxygenation pattern found in Febrifugine.
-
Chemoselective Carbonyl Reduction: With the α-hydroxy dione in hand, the next challenge is the selective reduction of one of the two carbonyl groups. Using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at low temperature is expected to favor the formation of the lactol (hemiaminal) by reducing the carbonyl at C2, which is sterically more accessible and electronically activated by the adjacent hydroxyl group.
-
Side Chain Installation: The lactol can be further elaborated to introduce the required side chain. A Wittig reaction with an appropriate phosphorane, such as (carboethoxymethylidene)triphenylphosphorane, would open the lactol and form an α,β-unsaturated ester. Subsequent hydrogenation of the double bond would yield the saturated piperidinol ester.
-
Functional Group Manipulations: The ester group needs to be converted into the primary alcohol found in the Febrifugine side chain. This can be achieved by first protecting the secondary alcohol (e.g., as a silyl ether) and then reducing the ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Final Coupling: After deprotection of the secondary alcohol, the resulting piperidinol fragment can be coupled with a suitable quinazolinone precursor. This could be achieved via a Mitsunobu reaction or by converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with the quinazolinone nitrogen.
Conclusion and Future Outlook
This guide has outlined the synthesis, characterization, and, most importantly, the strategic potential of this compound as a valuable building block in organic synthesis. While direct applications in completed total syntheses remain to be published, the proposed route to (±)-Febrifugine demonstrates a logical and feasible pathway that leverages the unique reactivity of this scaffold. The N-methyl group serves not merely as a protecting group but as a crucial control element that directs reactivity and simplifies transformations.
For researchers in drug discovery and natural product synthesis, this compound represents an underutilized asset. Its straightforward synthesis and the potential for diverse functionalization at the α-positions open up avenues for the creation of novel analogs of known natural products and the development of entirely new classes of bioactive molecules. Future work could explore stereoselective variations of the proposed reactions to access enantiomerically pure targets, further expanding the utility of this versatile synthetic intermediate.
References
- 1. Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinspired total syntheses of natural products: a personal adventure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Methylpiperidine-2,6-dione
Introduction & Strategic Overview
The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in modern medicinal chemistry. It forms the core of multiple blockbuster drugs, most notably the immunomodulatory agents (IMiDs) like thalidomide and lenalidomide, which are cornerstones in the treatment of multiple myeloma.[1][2] More recently, this motif has gained immense interest for its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN), making it a critical component in the development of Proteolysis Targeting Chimeras (PROTACs)—a revolutionary modality in targeted protein degradation.[1][2]
This document provides a comprehensive guide to the synthesis of 1-Methylpiperidine-2,6-dione.
Nomenclature Clarification: It is critical to note that the target compound, This compound , is synonymous with N-methylglutarimide . The IUPAC name is this compound, while N-methylglutarimide is a common name derived from its structure as the N-methylated imide of glutaric acid.[3] The topic of this guide is the chemical synthesis of this compound from its constituent precursors, not a transformation from itself.
The most direct and industrially scalable method for preparing N-substituted glutarimides is the condensation of a primary amine with glutaric anhydride.[4][5] This protocol will focus on that robust and reliable pathway.
Reaction Mechanism: Amine-Anhydride Condensation
The synthesis of an imide from a cyclic anhydride and a primary amine is a classic two-step condensation reaction.[6]
-
Nucleophilic Acyl Substitution (Ring Opening): The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on one of the electrophilic carbonyl carbons of glutaric anhydride. This breaks the C-O bond of the anhydride ring, forming a tetrahedral intermediate which rapidly collapses to yield a linear amic acid intermediate (N-methyl-4-carboxybutanamide).[7][8]
-
Intramolecular Cyclization (Dehydration): With the application of heat, the terminal carboxylic acid and the secondary amide functionalities of the amic acid intermediate undergo an intramolecular condensation. The amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbonyl. This step eliminates a molecule of water and forms the stable, six-membered piperidine-2,6-dione ring.
The overall transformation is a dehydration reaction that efficiently constructs the desired cyclic imide.
Caption: Reaction mechanism for imide formation.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from glutaric anhydride and a solution of methylamine.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Glutaric Anhydride | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Methylamine solution | 40 wt. % in H₂O | Sigma-Aldrich | Corrosive, strong odor. Handle in a fume hood. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Used as the reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and recrystallization. |
| n-Hexane | ACS Grade | Fisher Scientific | For recrystallization. |
| Round-bottom flask (250 mL) | - | - | Oven-dried before use. |
| Reflux condenser | - | - | With drying tube. |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | With temperature control. |
| Separatory funnel (500 mL) | - | - | - |
| Rotary evaporator | - | - | - |
3.2 Safety Precautions
-
Methylamine: Is a corrosive and flammable gas/solution with a strong, pungent odor. Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Toluene: Is a flammable solvent. Avoid open flames and ensure proper ventilation.
-
Glutaric Anhydride: Can cause skin and eye irritation. Avoid inhalation of dust.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the highest purity is required, although it can be performed in air for many applications.
3.3 Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add glutaric anhydride (11.4 g, 100 mmol).
-
Add 100 mL of anhydrous toluene to the flask.
-
Attach a reflux condenser to the flask.
-
-
Reagent Addition:
-
While stirring the suspension at room temperature, slowly add the 40% aqueous methylamine solution (8.5 mL, ~110 mmol, 1.1 equivalents) dropwise over 10-15 minutes. An exothermic reaction may be observed. The mixture will become a thick slurry as the amic acid intermediate forms.
-
-
Reaction and Cyclization:
-
Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. A Dean-Stark trap can be used to remove water and drive the reaction to completion, but simple reflux is often sufficient.
-
Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The slurry should gradually dissolve as the product is formed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). This removes unreacted methylamine and any remaining amic acid.
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The resulting crude product (a pale yellow oil or solid) can be purified by recrystallization.
-
Dissolve the crude material in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 11.4 g | 100 | 1.0 |
| Methylamine (40% aq.) | CH₅N | 31.06 | 8.5 mL | ~110 | 1.1 |
| Product | C₆H₉NO₂ | 127.14 | ~11.7 g | ~92 | 92% Yield |
Note: Yield is theoretical and may vary based on experimental conditions and purification efficiency.
Visualized Experimental Workflow
Caption: High-level experimental workflow diagram.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imide - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Functionalization of the 1-Methylpiperidine-2,6-dione Ring
Introduction: The Strategic Value of the 1-Methylpiperidine-2,6-dione Scaffold
The piperidine-2,6-dione, or glutarimide, ring system is a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its prevalence stems from its role as a core component in numerous bioactive molecules, most famously in the class of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are crucial in treating multiple myeloma and other conditions.[3][4][5] These molecules often function by binding to the protein cereblon (CRBN), modulating the activity of an E3 ubiquitin ligase complex.[4]
This compound (also known as N-methylglutarimide) serves as a valuable and synthetically tractable model compound for exploring the chemistry of this scaffold.[6] Its functionalization allows for the generation of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) for novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where the glutarimide moiety acts as a potent E3 ligase handle.[1]
This guide provides a detailed exploration of the chemical strategies and protocols for modifying the this compound ring. We will delve into the causality behind experimental choices for functionalization at three key positions: the α-carbons (C3/C5), the carbonyl groups (C2/C6), and the nitrogen atom (N1).
I. Functionalization at the α-Carbons (C3/C5)
The protons on the carbons alpha to the carbonyl groups (C3 and C5) are the most acidic on the carbon skeleton, making these positions primary targets for functionalization via enolate chemistry. Direct C-H functionalization offers a more modern, atom-economical alternative.
A. α-Alkylation and Arylation via Enolate Formation
The classical and most direct method for introducing substituents at the C3/C5 positions involves deprotonation with a strong base to form an enolate, followed by quenching with an electrophile.
Causality and Experimental Choices:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to achieve complete deprotonation without competing addition to the carbonyls. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be effective.[7] The pKa of the α-proton is sufficiently low that these bases can generate the enolate irreversibly, driving the reaction forward.
-
Solvent and Temperature: Anhydrous aprotic polar solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential to prevent quenching the strong base and the resulting enolate. Reactions are typically initiated at low temperatures (-78 °C) to control the rate of enolate formation, minimize side reactions like self-condensation, and allow for clean addition of the electrophile before warming.
-
Electrophiles: A wide range of electrophiles can be used, including alkyl halides (iodides and bromides are more reactive than chlorides), benzyl halides, and other activated sp3 electrophiles.[8]
Protocol 1: α-Benzylation of this compound
This protocol details a representative procedure for mono-alkylation at the α-position.
Workflow Diagram:
Caption: Workflow for α-alkylation via enolate formation.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation (In Situ): To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine, followed by the dropwise addition of an equivalent amount of n-BuLi solution. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF in a separate flame-dried flask under argon. Cool the solution to -78 °C. Slowly add the pre-formed LDA solution (1.1 eq) dropwise via cannula or syringe. Stir the resulting solution at -78 °C for 1 hour. Formation of the lithium enolate should be complete.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 3-benzyl-1-methylpiperidine-2,6-dione.
B. Transition-Metal Free Synthesis of Substituted Piperidine-2,6-diones
Recent advances have enabled the construction of the functionalized ring system itself under transition-metal-free conditions, offering a practical and scalable alternative to post-synthesis modification.[1] This approach involves a Michael addition/intramolecular imidation cascade.[7]
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds via a base-promoted Michael addition of a carbanion, generated from a substituted methyl acetate, onto an acrylamide.[7] The resulting intermediate then undergoes an intramolecular cyclization (imidation) to form the piperidine-2,6-dione ring.[1]
-
Base and Solvent: Potassium tert-butoxide (KOtBu) is an effective base for this transformation, capable of deprotonating the methyl acetate precursor.[1] Solvents like DMF facilitate the reaction.
-
Scalability: This method has been demonstrated to be amenable to kilogram-scale synthesis, highlighting its industrial applicability.[1]
Workflow Diagram:
Caption: Michael addition/imidation cascade workflow.
II. Functionalization at the Carbonyl Groups (C2/C6)
The two carbonyl groups offer sites for reduction or for ring-opening reactions, transforming the cyclic imide into a linear structure.
A. Selective Reduction to Access Piperidines
Reduction of the dione provides access to the corresponding piperidine derivatives, which are themselves highly prevalent in pharmaceuticals.[2][9]
Causality and Experimental Choices:
-
Reducing Agent: Strong reducing agents are required to reduce the amide carbonyls. Borane complexes, such as borane dimethyl sulfide complex (BH₃·SMe₂), are effective for this transformation, reducing the carbonyls completely to methylenes.[1]
-
Chemoselectivity: The high reactivity of borane allows for the reduction of the amide carbonyls without affecting many other functional groups, providing a reliable route to substituted piperidines from the corresponding diones.[1]
Protocol 2: Complete Reduction of 3-Aryl-1-methylpiperidine-2,6-dione
Materials:
-
3-Aryl-1-methylpiperidine-2,6-dione (e.g., product from Protocol 1)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the starting dione (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C. Add BH₃·SMe₂ (typically 3.0-4.0 eq) dropwise. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the disappearance of starting material.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. Add aqueous HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.
-
Purification: Cool the mixture, make it basic with aqueous NaOH, and extract with an organic solvent like dichloromethane. Dry the organic layer, concentrate, and purify the resulting 3-aryl-1-methylpiperidine by column chromatography or distillation.
B. Ring-Opening via Hydrolysis
The imide functionality can be cleaved under basic conditions, such as with lithium hydroxide (LiOH), to yield a linear primary amide.[10][11] This strategy can be useful for converting the cyclic scaffold into a different type of chemical entity. The reaction is typically triggered by a ring opening of the glutarimide followed by a selective C-N cleavage.[11][12]
III. Functionalization at the Nitrogen (N1)
Direct functionalization of the N-methyl group is challenging. The most viable strategy involves a two-step demethylation and re-functionalization sequence. This is particularly relevant for creating analogs where an N-aryl or a more complex N-alkyl group is desired, which is common in PROTAC design.[1]
Causality and Experimental Choices:
-
Demethylation: N-demethylation of tertiary amines and amides can be achieved under various conditions, though it can be challenging. Methods involving chloroformates (like the von Braun reaction) or other specialized reagents would need to be optimized for this specific substrate.
-
N-Functionalization: Once the N-H glutarimide is obtained, it can be functionalized via several standard methods:
-
N-Alkylation: Deprotonation with a moderate base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl halide.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to install aryl or heteroaryl groups.
-
Data Summary
The following table summarizes representative yields for the synthesis of α-substituted piperidine-2,6-diones via the Michael addition/imidation cascade method, adapted from literature data.[1]
| Entry | R¹ Group (from Methyl Acetate) | R² Group (from Acrylamide) | Product Yield (%) |
| 1 | Phenyl | H | 95% |
| 2 | 4-Chlorophenyl | H | 92% |
| 3 | 4-Methoxyphenyl | H | 96% |
| 4 | 2-Thienyl | H | 88% |
| 5 | Phenyl | Methyl (on acrylamide β-C) | 85% |
| 6 | Ethyl (from methyl propanoate) | H | 82% |
Conclusion
This compound is a versatile scaffold that allows for selective functionalization at multiple positions. The α-carbons are readily modified through robust enolate chemistry or modern ring-synthesis strategies. The carbonyl groups serve as handles for reduction to access the corresponding piperidines or for ring-opening reactions. Finally, while more complex, the N-methyl group can be exchanged to introduce further diversity. The protocols and strategies outlined herein provide a validated framework for researchers and drug development professionals to generate novel and diverse libraries of molecules based on this medicinally important core.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutarimide - Wikipedia [en.wikipedia.org]
- 6. CAS 25077-25-2: N-Methylglutarimide | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides [organic-chemistry.org]
- 11. Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thalidomide Analogs Using 1-Methylpiperidine-2,6-dione
Introduction: The Enduring Legacy and Synthetic Challenge of Thalidomide
Thalidomide, a molecule with a dual legacy of therapeutic efficacy and devastating teratogenicity, continues to be a focal point in medicinal chemistry.[1] Its potent immunomodulatory and antiangiogenic properties have led to its successful repurposing for treating conditions like multiple myeloma and erythema nodosum leprosum.[2][3] This has spurred the development of a new generation of immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, which offer improved therapeutic profiles.[4][5]
The core structure of thalidomide and its analogs consists of two key heterocyclic rings: a phthalimide ring and a glutarimide ring.[1][6] The glutarimide moiety is particularly crucial as it is directly involved in binding to the protein cereblon (CRBN), the primary target of IMiDs, mediating their therapeutic and teratogenic effects.[7] The stereochemistry at the C3 position of the glutarimide ring is a critical determinant of its biological activity, with the (S)-enantiomer showing a significantly stronger interaction with cereblon.[7] However, the enantiomers of thalidomide rapidly interconvert under physiological conditions, presenting a significant challenge in developing chirally stable and safer analogs.[8][9][10]
This guide focuses on the synthetic utility of 1-methylpiperidine-2,6-dione, a key precursor for modifying the glutarimide portion of thalidomide analogs. By starting with this N-alkylated glutarimide derivative, researchers can explore novel synthetic routes that may offer advantages in terms of yield, purity, and the introduction of diverse functionalities.
The Strategic Importance of this compound in Analog Synthesis
The use of this compound as a starting material offers a strategic advantage in the synthesis of thalidomide analogs. The methyl group on the nitrogen atom of the piperidine-2,6-dione ring serves two primary purposes:
-
Preventing Unwanted Reactions: The acidic proton on the nitrogen of an unsubstituted glutarimide can interfere with certain reaction conditions. By protecting this position with a methyl group, a wider range of synthetic transformations can be employed on other parts of the molecule.
-
Introducing a Point for Modification: While the N-methyl analog of thalidomide itself has been shown to be teratogenic, potentially due to in vivo demethylation, this position offers a handle for introducing other alkyl or functional groups.[8] This allows for the exploration of structure-activity relationships and the potential to fine-tune the physicochemical properties of the final compounds.[11][12]
The synthesis of analogs using this compound typically involves its functionalization at the C3 position, followed by coupling with a suitable phthalimide derivative.
Visualizing the Core Synthetic Strategy
The following diagram illustrates the general synthetic approach for creating thalidomide analogs starting from this compound.
Caption: General workflow for synthesizing thalidomide analogs.
Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 1-Methylpiperidine is a flammable and toxic compound and should be handled with care.[13]
Protocol 1: Synthesis of 3-Amino-1-methylpiperidine-2,6-dione Hydrochloride
This protocol describes the synthesis of a key intermediate, 3-amino-1-methylpiperidine-2,6-dione, which can then be coupled with various phthalic anhydride derivatives.
Materials:
-
This compound (CAS: 25077-25-2)[14]
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon Tetrachloride (CCl₄) - Caution: Toxic and carcinogenic.
-
Sodium Azide (NaN₃) - Caution: Highly toxic and explosive.
-
Dimethylformamide (DMF)
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl) in diethyl ether
Procedure:
-
Bromination of this compound:
-
To a solution of this compound (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-bromo-1-methylpiperidine-2,6-dione. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Azidation:
-
Dissolve the crude 3-bromo-1-methylpiperidine-2,6-dione in DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for 8-12 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-azido-1-methylpiperidine-2,6-dione.
-
-
Reduction to Amine:
-
Dissolve the 3-azido-1-methylpiperidine-2,6-dione in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude 3-amino-1-methylpiperidine-2,6-dione in a minimal amount of methanol.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-amino-1-methylpiperidine-2,6-dione hydrochloride as a white solid.
-
Protocol 2: Coupling of 3-Amino-1-methylpiperidine-2,6-dione with Phthalic Anhydride
This protocol outlines the final step to form the N-methyl thalidomide analog.
Materials:
-
3-Amino-1-methylpiperidine-2,6-dione hydrochloride
-
Phthalic anhydride
-
Triethylamine (Et₃N)
-
Glacial Acetic Acid
Procedure:
-
To a suspension of 3-amino-1-methylpiperidine-2,6-dione hydrochloride (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid, add triethylamine (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the desired 1-methyl-thalidomide analog.
Visualizing the Synthetic Pathway
The following diagram details the step-by-step synthesis of a 1-methyl-thalidomide analog.
Caption: Detailed synthetic route to a 1-methyl-thalidomide analog.
Data Presentation and Characterization
The synthesized analogs should be thoroughly characterized to confirm their structure and purity.
Table 1: Expected Analytical Data for a 1-Methyl-Thalidomide Analog
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (m, 2H, Ar-H), 7.7-7.8 (m, 2H, Ar-H), 5.0-5.1 (dd, 1H, CH), 3.1 (s, 3H, N-CH₃), 2.7-2.9 (m, 2H, CH₂), 2.0-2.2 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.0, 168.0, 167.5, 134.5, 131.5, 123.5, 50.0, 31.0, 28.0, 22.0 |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated and found |
| Purity (HPLC) | >95% |
Note: Specific chemical shifts will vary depending on the exact analog synthesized. The data presented is a general expectation.
Purification and Analysis
Chromatography:
-
Flash Column Chromatography: This is a suitable method for purifying crude products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.[15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is effective for assessing the purity of the final compounds and for purification.[15] A mobile phase gradient of acetonitrile in water with 0.1% trifluoroacetic acid is often used.[15] For chiral separations to resolve enantiomers, specialized chiral stationary phases are necessary.[16][17][18]
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[19][20][21][22]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound.[19][21][22]
Causality Behind Experimental Choices
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective source of bromine for allylic and benzylic bromination, as well as for the α-bromination of carbonyl compounds under radical conditions. AIBN is used as a radical initiator.
-
Use of Sodium Azide: Sodium azide is a reliable nucleophile for introducing the azide group, which can then be cleanly reduced to a primary amine.
-
Catalytic Hydrogenation: Palladium on carbon is a highly effective and widely used catalyst for the reduction of azides to amines. This method is generally high-yielding and produces minimal byproducts.
-
Coupling Reaction Conditions: The use of a high-boiling solvent like glacial acetic acid and a base like triethylamine facilitates the condensation reaction between the amine and the anhydride to form the imide ring.
Conclusion
The use of this compound provides a versatile platform for the synthesis of novel thalidomide analogs. The protocols outlined in this guide offer a systematic approach to creating a key amino intermediate and coupling it with phthalic anhydride derivatives. By modifying both the glutarimide and phthalimide portions of the molecule, researchers can continue to explore the vast chemical space of IMiDs, with the ultimate goal of developing safer and more effective therapeutics for a range of diseases.
References
- 1. zenodo.org [zenodo.org]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 6. wjbphs.com [wjbphs.com]
- 7. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsa.umich.edu [lsa.umich.edu]
- 11. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]
- 14. This compound | 25077-25-2 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. bvchroma.com [bvchroma.com]
- 17. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Chromatographic separation of racemic thalidomide and teratogenic activity of its enantiomers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 21. Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity [mdpi.com]
- 22. Fabrication and characterization of the active ingredient of nano drug thalidomide by asymmetric synthesis method [nanomeghyas.ir]
Application Note: A Comprehensive Guide to the C-3 Alkylation of 1-Methylpiperidine-2,6-dione
Abstract
The 1-methylpiperidine-2,6-dione scaffold, a derivative of glutarimide, is a cornerstone in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active compounds, including sedatives, anticonvulsants, and aromatase inhibitors like glutethimide.[1][2][3] The functionalization of this core structure, particularly through alkylation at the C-3 position, is a critical transformation for generating molecular diversity and developing novel therapeutic agents. This guide provides a detailed examination of the principles, key parameters, and step-by-step protocols for the successful α-alkylation of this compound.
Introduction and Mechanistic Overview
The alkylation of this compound is a classic example of enolate chemistry. The protons on the α-carbon (C-3), situated between two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 19 in DMSO for a similar system), making them susceptible to deprotonation by a strong base.
The reaction proceeds via a two-step mechanism:
-
Enolate Formation: A strong, non-nucleophilic base abstracts an α-proton to form a resonance-stabilized enolate. The use of a strong base is crucial to drive the equilibrium completely towards the enolate, preventing side reactions between the starting material and the alkylating agent.[4]
-
Nucleophilic Attack: The resulting enolate acts as a potent carbon nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond at the C-3 position.[5][6]
The presence of the N-methyl group on the piperidine ring precludes N-alkylation, a common competing reaction in unsubstituted glutarimides, thereby directing the reaction selectively to the α-carbon.[7]
Caption: General mechanism for the C-3 alkylation of this compound.
Key Experimental Parameters and Optimization
The success of the alkylation reaction hinges on the careful selection and control of several key parameters. The choices made directly impact yield, purity, and the prevention of side reactions.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Base | Lithium diisopropylamide (LDA) , Sodium hydride (NaH), Potassium hexamethyldisilazide (KHMDS) | A strong, sterically hindered, non-nucleophilic base is essential. LDA is often the base of choice as it rapidly and quantitatively converts the starting material to its enolate at low temperatures (-78 °C), minimizing side reactions.[8][9] NaH is a viable, cheaper alternative, but its heterogeneity can lead to slower and less controlled reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) , Diethyl ether, Dimethylformamide (DMF) | Anhydrous polar aprotic solvents are required. They effectively solvate the metal counter-ion of the enolate without having acidic protons that would quench the reaction. THF is ideal for reactions involving LDA. Crucially, the solvent must be rigorously dried , as trace amounts of water will destroy the base and the enolate. |
| Alkylating Agent | Primary (1°) Alkyl Halides (R-I, R-Br) , Methyl halides, Allylic/Benzylic halides | The reaction proceeds via an SN2 mechanism. Therefore, unhindered electrophiles are required for efficient reaction.[5] Alkyl iodides are generally more reactive than bromides. Secondary (2°) halides may give lower yields and competing E2 elimination products, while tertiary (3°) halides are unsuitable.[5] |
| Temperature | Enolate formation: -78 °C Alkylation: -78 °C to Room Temp. | Low temperature is critical during deprotonation with LDA to ensure kinetic control and prevent base degradation.[10] After enolate formation, the alkylating agent is added at low temperature. The reaction may then be allowed to slowly warm to room temperature to ensure completion. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Strong bases like LDA and the enolate intermediate are highly reactive towards oxygen and moisture. The entire procedure must be carried out under a dry, inert atmosphere using appropriate techniques (e.g., Schlenk line or glovebox). |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the alkylation reaction. All glassware should be oven- or flame-dried before use, and all solvents must be anhydrous.
Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)
This protocol is the standard and most reliable method for achieving high yields and purity.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume |
| This compound | 127.14 | 10.0 | 1.0 | 1.27 g |
| Diisopropylamine | 101.19 | 11.0 | 1.1 | 1.54 mL |
| n-Butyllithium (n-BuLi) | 64.06 | 10.5 | 1.05 | 4.2 mL (2.5 M in hexanes) |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 10.5 | 1.05 | 1.24 mL |
| Anhydrous THF | - | - | - | ~100 mL |
| Saturated NH₄Cl (aq) | - | - | - | ~50 mL |
| Ethyl Acetate | - | - | - | ~150 mL |
| Brine | - | - | - | ~50 mL |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the LDA-mediated alkylation protocol.
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under Argon, add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe. After addition, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flask, dissolve this compound (1.27 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution via a cannula. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Slowly add the alkyl halide (10.5 mmol) to the enolate solution at -78 °C. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-alkylated product.
Protocol 2: Alkylation using Sodium Hydride (NaH)
This protocol is useful when LDA is not available or for larger-scale reactions where handling large volumes of n-BuLi is less desirable.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume |
| This compound | 127.14 | 10.0 | 1.0 | 1.27 g |
| Sodium Hydride (NaH) | 24.00 | 12.0 | 1.2 | 0.48 g (60% dispersion in oil) |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 11.0 | 1.1 | 0.69 mL |
| Anhydrous DMF | - | - | - | ~80 mL |
| Saturated NH₄Cl (aq) | - | - | - | ~50 mL |
| Diethyl Ether | - | - | - | ~150 mL |
| Water | - | - | - | ~50 mL |
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under Argon, add sodium hydride (0.48 g of a 60% dispersion, 12.0 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF (50 mL).
-
Enolate Formation: Cool the NaH suspension to 0 °C. Dissolve this compound (1.27 g, 10.0 mmol) in anhydrous DMF (30 mL) and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (11.0 mmol) dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Dilute with more water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive base (LDA or NaH).2. Wet solvents or reagents.3. Insufficient reaction time/temperature. | 1. Use freshly prepared LDA or new NaH.2. Rigorously dry all solvents and glassware. Use fresh, pure starting material.3. Allow reaction to stir longer or warm to room temperature. |
| Multiple Products (Dialkylation) | This is less common for this specific substrate but can occur if the mono-alkylated product's remaining α-proton is abstracted. | Use of a slight excess of the starting material relative to the base and alkylating agent can sometimes suppress this. Ensure slow addition of the alkylating agent. |
| Low Yield with 2° Alkyl Halides | Competing E2 elimination reaction. | This is an inherent limitation of the SN2 reaction. Consider alternative synthetic routes if the 2° alkyl group is essential. Using a more reactive halide (iodide vs. bromide) may help slightly. |
| Dark-colored Reaction Mixture | Decomposition of base or product. | Ensure the reaction temperature is strictly controlled, especially during the addition of n-BuLi and the substrate. |
References
- 1. Synthesis and evaluation of sulfur-containing glutethimide derivatives for aromatase and desmolase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutethimide - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Methylpiperidine-2,6-dione as a Versatile Precursor for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Linker Synthesis with a Ubiquitous Scaffold
In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, comprising a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] While significant research has focused on the design of POI and E3 ligase ligands, the linker is increasingly recognized as a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.
This application note presents a detailed guide to the use of 1-methylpiperidine-2,6-dione, a readily available and cost-effective starting material, as a versatile precursor for the synthesis of novel PROTAC linkers. We will explore a strategic synthetic pathway that leverages a key ring-opening reaction to transform this cyclic imide into a linear, bifunctional scaffold amenable to a wide range of chemical modifications. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of linkers with varying lengths, compositions, and terminal functionalities.
Chemical Properties and Synthetic Strategy
This compound, also known as N-methylglutarimide, possesses a stable six-membered ring with two carbonyl groups. Our synthetic approach hinges on the selective hydrolysis of one of the amide bonds within this ring structure. This ring-opening reaction, which can be achieved under basic conditions, yields a linear molecule with two distinct and orthogonally reactive functional groups: a carboxylic acid and a secondary amide. This transformation is the cornerstone of our strategy, converting a simple cyclic precursor into a valuable bifunctional building block for linker synthesis.
The resulting N-methyl-5-amino-5-oxopentanoic acid can then be further elaborated through a series of selective chemical modifications. By employing appropriate protecting group strategies and chemoselective reactions, the carboxylic acid and the amide functionalities can be independently manipulated to introduce a variety of chemical handles necessary for PROTAC assembly. This includes the introduction of polyethylene glycol (PEG) chains to enhance solubility and modulate linker length, as well as terminal functional groups such as amines, carboxylic acids, azides, or alkynes for conjugation to the POI and E3 ligase ligands.
Diagram of the Core Synthetic Strategy
Caption: General workflow for the synthesis of PROTAC linkers from this compound.
Experimental Protocols
Protocol 1: Ring-Opening of this compound
This protocol describes the hydrolysis of this compound to yield N-methyl-5-amino-5-oxopentanoic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 2 M
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add deionized water (10 mL per gram of starting material) and stir to dissolve.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the flask in an ice bath and acidify the solution to pH 2-3 by the slow addition of 2 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-methyl-5-amino-5-oxopentanoic acid as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 2.40 (t, J = 7.2 Hz, 2H), 2.25 (t, J = 7.2 Hz, 2H), 1.95 (p, J = 7.2 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 178.5, 173.2, 34.5, 31.8, 29.1, 21.5 |
Protocol 2: Synthesis of a Bifunctional Linker Precursor with Amine and Carboxylic Acid Termini
This protocol details the selective reduction of the amide in N-methyl-5-amino-5-oxopentanoic acid to an amine, following protection of the carboxylic acid.
Step 2a: Esterification of the Carboxylic Acid
Materials:
-
N-methyl-5-amino-5-oxopentanoic acid (from Protocol 1)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methyl-5-amino-5-oxopentanoic acid (1.0 eq) in DMF.
-
Add K₂CO₃ (1.5 eq) and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of EtOAc in hexanes) to afford the benzyl ester.
Step 2b: Selective Amide Reduction
Materials:
-
Benzyl ester from Step 2a
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (3.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Basify the solution with saturated NaHCO₃ solution and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the amine product.
Step 2c: Deprotection of the Carboxylic Acid
Materials:
-
Amine product from Step 2b
-
Palladium on carbon (Pd/C), 10%
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the amine product in methanol.
-
Add Pd/C (10 mol %) to the solution.
-
Stir the mixture under an atmosphere of H₂ (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final bifunctional linker precursor with a secondary amine and a carboxylic acid terminus.
Diagram of Bifunctional Linker Precursor Synthesis
Caption: Synthetic route to a bifunctional linker precursor from the ring-opened intermediate.
Protocol 3: Synthesis of a PEGylated Linker with a Terminal Azide
This protocol demonstrates the installation of a PEG chain and a terminal azide for "click" chemistry applications.
Materials:
-
Bifunctional linker precursor from Protocol 2
-
Amino-PEG-azide (e.g., 3-Azido-1-propanamine with a PEG spacer)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the bifunctional linker precursor (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add the amino-PEG-azide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired PEGylated linker with a terminal azide.
| Linker Terminus 1 | Linker Terminus 2 | Potential Application |
| Secondary Amine | Carboxylic Acid | Amide bond formation with E3 ligase/POI ligand |
| Secondary Amine | Azide | Click chemistry conjugation |
| Secondary Amine | Alkyne | Click chemistry conjugation |
| Boc-protected Amine | Carboxylic Acid | Orthogonal deprotection and further functionalization |
Conclusion and Future Perspectives
This compound serves as an excellent and underutilized starting material for the synthesis of a diverse range of PROTAC linkers. The synthetic strategy outlined in these application notes, centered on a key ring-opening reaction, provides a straightforward and scalable route to bifunctional linker precursors. The subsequent selective modifications allow for the precise installation of various functionalities, enabling the construction of linkers with tailored properties for specific PROTAC applications. The versatility of this approach empowers researchers to rapidly generate and screen a library of linkers, accelerating the optimization of PROTAC candidates with improved efficacy and drug-like properties. Further exploration of different ring-opening methods and subsequent functionalization chemistries will undoubtedly expand the utility of this compound in the design of next-generation protein degraders.
References
Application Notes and Protocols for the Synthesis of Aminoglutethimide from 3-Ethyl-3-phenylpiperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental procedure for the synthesis of Aminoglutethimide, a significant aromatase inhibitor, starting from the readily available precursor, 3-ethyl-3-phenylpiperidine-2,6-dione (Glutethimide). The synthesis is a two-step process involving the electrophilic nitration of the phenyl ring followed by the reduction of the resulting nitro group to a primary amine. This document provides an in-depth explanation of the reaction mechanisms, detailed step-by-step protocols for both reaction stages, and critical safety information. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Aminoglutethimide
Aminoglutethimide, chemically known as 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, is a non-steroidal aromatase inhibitor that has been clinically utilized in the management of hormone-sensitive breast cancer and Cushing's syndrome.[1][2] Its mechanism of action involves the inhibition of the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens.[2] By blocking this key step in steroidogenesis, Aminoglutethimide effectively reduces circulating estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[3] The synthesis of Aminoglutethimide is a valuable process for both academic research into aromatase inhibition and for the development of related pharmaceutical agents.
The synthetic route described herein begins with Glutethimide, a compound previously used as a sedative. This pathway offers a straightforward approach to Aminoglutethimide, leveraging well-established organic transformations. The core of this synthesis lies in the functionalization of the phenyl group of Glutethimide, first through nitration to introduce a nitro group, and subsequently, its reduction to the essential primary amine that characterizes Aminoglutethimide.
Overall Synthetic Pathway
The synthesis of Aminoglutethimide from Glutethimide can be visualized as a two-stage process. The first stage is the nitration of the aromatic ring of Glutethimide to yield 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione (Nitroglutethimide). The second stage involves the reduction of the nitro group to an amine, affording the final product, Aminoglutethimide.
Caption: Overall two-step synthesis of Aminoglutethimide from Glutethimide.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of Aminoglutethimide. It is imperative that all procedures are carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 3-ethyl-3-phenylpiperidine-2,6-dione (Glutethimide) | C₁₃H₁₅NO₂ | 217.27 | ≥98% |
| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 90% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione (Nitroglutethimide) | C₁₃H₁₄N₂O₄ | 262.27 | As synthesized |
| Palladium on Carbon (10%) | Pd/C | - | 10% Pd |
| Hydrogen Gas | H₂ | 2.02 | High Purity |
| Methanol | CH₃OH | 32.04 | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | ≥98% |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |
| Deionized Water | H₂O | 18.02 | - |
| Ice | H₂O | 18.02 | - |
Step 1: Nitration of Glutethimide to Nitroglutethimide
Mechanism Insight: This reaction is a classic electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich phenyl ring of Glutethimide then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation by a weak base (HSO₄⁻) restores the aromaticity of the ring, yielding the nitrated product. The para-position is the major product due to steric hindrance at the ortho-positions from the piperidinedione ring.
Caption: Mechanism of electrophilic nitration of Glutethimide.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. While maintaining this temperature, slowly add 10 mL of fuming nitric acid (90%) dropwise from the dropping funnel with continuous stirring. Caution: The addition is highly exothermic. Maintain the temperature below 10 °C.
-
Reaction: Dissolve 10.0 g (46.0 mmol) of Glutethimide in 50 mL of concentrated sulfuric acid in a separate flask, with cooling if necessary. Once the Glutethimide has completely dissolved, slowly add this solution dropwise to the pre-cooled nitrating mixture over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture is maintained between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.
-
Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate of the crude Nitroglutethimide will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione as a crystalline solid. Dry the purified product in a vacuum oven.
Step 2: Reduction of Nitroglutethimide to Aminoglutethimide
Two effective methods for the reduction of the nitro group are presented below: Catalytic Hydrogenation and Chemical Reduction with Tin(II) Chloride.
Mechanism Insight: This is a heterogeneous catalytic reaction where both the nitro compound and hydrogen gas are adsorbed onto the surface of the palladium catalyst. The palladium facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group to the amine through nitroso and hydroxylamine intermediates. This method is generally clean, with water being the only byproduct.
Experimental Protocol:
-
Reactor Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 5.0 g (19.1 mmol) of Nitroglutethimide, 100 mL of a solvent mixture of methanol and tetrahydrofuran (1:1 v/v to ensure solubility), and 0.5 g of 10% palladium on carbon (10 wt% of the substrate).[4] Note: The substrate has limited solubility in methanol alone, so a co-solvent like THF is beneficial, or the reaction can be performed at a slightly elevated temperature (35-45 °C).[4]
-
Hydrogenation: Seal the reactor and purge the system with nitrogen gas several times to remove any air. Then, purge with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi (approximately 3.4 atm).
-
Reaction: Stir the mixture vigorously at room temperature or at 35-45 °C. The reaction is typically complete when the uptake of hydrogen ceases, which can take several hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1 v/v) for the disappearance of the starting material.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude Aminoglutethimide can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the final product as a white to off-white crystalline solid.
Mechanism Insight: Tin(II) chloride is a classical reagent for the reduction of aromatic nitro compounds in the presence of a strong acid, typically hydrochloric acid. The tin(II) is oxidized to tin(IV) while the nitro group is reduced to the amine in a multi-step process. This method is advantageous as it does not require specialized high-pressure equipment.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (19.1 mmol) of Nitroglutethimide in 100 mL of ethanol.
-
Addition of Reagents: To this suspension, add 21.5 g (95.5 mmol, 5 equivalents) of tin(II) chloride dihydrate. Slowly add 50 mL of concentrated hydrochloric acid. The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1 v/v) until the starting material is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly and carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (e.g., 10 M) until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Isolation and Purification: Wash the combined organic extracts with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Aminoglutethimide can be purified by recrystallization as described in Method A.
Characterization of Aminoglutethimide
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white crystalline powder[1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol [1] |
| Melting Point | 149-152 °C |
| Solubility | Very slightly soluble in water, readily soluble in most organic solvents[1] |
Analytical Techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, aromatic C-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling Precautions
-
Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Handle with extreme care in a fume hood, wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Catalytic hydrogenation should be performed in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment.
-
Tin(II) Chloride and Hydrochloric Acid: These are corrosive and should be handled with care. The neutralization step with sodium hydroxide is exothermic and should be performed with cooling.
-
Solvents: Organic solvents such as methanol, THF, dichloromethane, and ethyl acetate are flammable and should be handled in a well-ventilated fume hood.
References
Application Notes and Protocols for 1-Methylpiperidine-2,6-dione in Solid-Phase Synthesis
Introduction: The Glutarimide Scaffold in Modern Drug Discovery
The piperidine-2,6-dione, or glutarimide, motif is a privileged scaffold in medicinal chemistry, most notably recognized as the core structure of thalidomide and its analogs (lenalidomide, pomalidomide), which are cornerstone therapies for multiple myeloma.[1] These molecules, often termed "molecular glues," function by recruiting specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neo-substrates. The N-substituted glutarimide moiety is crucial for this activity, making compounds like 1-Methylpiperidine-2,6-dione (also known as N-methylglutarimide) valuable starting points and building blocks for the synthesis of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Solid-phase synthesis (SPS) offers a powerful platform for the rapid assembly and diversification of complex molecules, such as peptide-based structures and small molecule libraries.[2] The application of this compound in this context allows for the systematic exploration of chemical space around the glutarimide core, facilitating the development of new chemical entities with tailored biological activities.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile building block in solid-phase organic synthesis (SPOS). We will explore its use as a core scaffold for generating libraries of substituted glutarimide derivatives.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 25077-25-2 | [3][4] |
| Molecular Formula | C₆H₉NO₂ | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| Appearance | Liquid or solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | [3] |
| SMILES | CN1C(=O)CCC(=O)C1 | ChemScene |
Core Application: this compound as a Scaffold in Solid-Phase Synthesis
The primary application of this compound in SPOS is as a central scaffold that can be functionalized at the C3 position. The protons at the C3 position are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. To utilize this reactivity on a solid support, a derivative of this compound bearing a functional handle for attachment to a resin is required.
Here, we propose a protocol for the synthesis of a diverse library of 3-substituted 1-Methylpiperidine-2,6-diones starting from a resin-bound derivative. The overall workflow involves the synthesis of a suitable building block, its immobilization on a solid support, on-resin functionalization, and final cleavage to yield the desired products.
Experimental Protocols
Part 1: Synthesis of a Linker-Functionalized Building Block
To immobilize this compound on a solid support, a linker must be introduced. A common strategy is to incorporate a carboxylic acid handle. The following protocol outlines a plausible synthesis of 3-(1-methyl-2,6-dione-piperidin-3-yl)propanoic acid.
Protocol 1: Synthesis of 3-(1-methyl-2,6-dione-piperidin-3-yl)propanoic acid
-
Michael Addition:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as THF, add a base like sodium hydride (NaH, 1.1 eq) at 0 °C to generate the enolate.
-
Slowly add a solution of tert-butyl acrylate (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting tert-butyl 3-(1-methyl-2,6-dione-piperidin-3-yl)propanoate by column chromatography.
-
-
Deprotection:
-
Dissolve the purified tert-butyl ester in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure to yield the desired carboxylic acid-functionalized building block.
-
Part 2: Immobilization on Solid Support
With the carboxylic acid handle installed, the building block can be attached to an appropriate solid support, such as a Rink Amide resin, to generate a library of C-terminal amides upon cleavage.
Protocol 2: Loading onto Rink Amide Resin
-
Resin Swelling:
-
Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.[5]
-
-
Fmoc Deprotection:
-
Coupling of the Building Block:
-
In a separate vial, dissolve 3-(1-methyl-2,6-dione-piperidin-3-yl)propanoic acid (3 eq relative to resin loading), a coupling agent such as HATU (2.9 eq), and a base like N,N-diisopropylethylamine (DIPEA, 6 eq) in DMF.
-
Add the activated acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
To monitor the reaction, a small sample of resin can be taken for a Kaiser test to check for the presence of free amines.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Part 3: On-Resin Diversification via Alkylation
The resin-bound this compound can now be functionalized at the C3 position.
Protocol 3: Parallel Alkylation of Resin-Bound Scaffold
-
Array Preparation:
-
Distribute the resin from Protocol 2 into an array of reaction vessels (e.g., in a multi-well plate format).
-
-
Enolate Formation:
-
To each vessel, add a solution of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) in an anhydrous solvent like THF.
-
Allow the reaction to proceed at a controlled temperature (e.g., -78 °C to 0 °C) for 30-60 minutes to generate the enolate.
-
-
Alkylation:
-
To each vessel, add a solution of a different electrophile (e.g., benzyl bromide, allyl iodide, methyl iodide; 5-10 eq) in THF.
-
Allow the reactions to warm to room temperature and agitate for 12-24 hours.
-
-
Washing:
-
Quench any excess reagents by adding methanol.
-
Wash the resin in each vessel thoroughly with THF, DMF, DCM, and methanol before drying under vacuum.
-
Part 4: Cleavage and Product Isolation
The final step is to cleave the functionalized products from the solid support.
Protocol 4: Cleavage from Rink Amide Resin
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail, typically containing a high concentration of TFA. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to each dried resin sample.
-
Agitate at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
-
Purification and Analysis:
-
Purify the individual products by preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR spectroscopy.
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the solid-phase synthesis of a 3,3-disubstituted this compound library.
Caption: High-level workflow for the solid-phase synthesis of a diversified glutarimide library.
Caption: Key chemical transformations in the proposed solid-phase synthesis.
Troubleshooting and Key Considerations
-
Glutarimide Ring Stability: The glutarimide ring can be susceptible to hydrolysis, particularly under basic conditions.[1] While generally stable to the piperidine used for Fmoc deprotection, prolonged exposure or stronger bases could lead to ring-opening. Reaction times should be optimized and monitored.
-
Incomplete Reactions: As with any SPOS, incomplete coupling or alkylation can lead to deletion or truncated sequences. The use of monitoring techniques like the Kaiser test for couplings is crucial. For the alkylation step, using a significant excess of the electrophile can help drive the reaction to completion.
-
Aspartimide/Glutarimide Formation as a Side Reaction: In solid-phase peptide synthesis, the formation of a glutarimide ring from glutamic acid residues can be an undesired side reaction.[7][8] This typically occurs via intramolecular cyclization of a side-chain ester with the backbone amide. Understanding this mechanism is useful for troubleshooting and for developing intentional on-resin cyclization strategies. The sequence of amino acids adjacent to the glutamic acid can influence the rate of this side reaction.[7]
-
Choice of Resin and Linker: The choice of resin and linker is critical as it dictates the C-terminal functionality of the final product and the required cleavage conditions.[9] While Rink Amide was used in this protocol to yield primary amides, other linkers like the Wang or 2-chlorotrityl chloride resins could be employed to yield C-terminal carboxylic acids.[5]
Conclusion
This compound is a highly valuable building block for the construction of molecular libraries centered on the medicinally important glutarimide scaffold. The protocols outlined in this application note provide a robust framework for the synthesis and diversification of these structures using solid-phase organic synthesis. By leveraging the efficiency and modularity of SPOS, researchers can rapidly generate novel compounds for screening in drug discovery programs, particularly in the fields of targeted protein degradation and oncology. The principles described are adaptable and can be modified to incorporate a wide range of chemical diversity, making this a powerful strategy for accelerating the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 25077-25-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 25077-25-2 [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guide for resin and linker selection in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of 1-Methylpiperidine-2,6-dione for pharmaceutical research
Application Note & Protocol
A Scalable, Transition-Metal-Free Synthesis of 1-Methylpiperidine-2,6-dione for Pharmaceutical Research
Abstract: This document provides a detailed, scalable, and efficient protocol for the synthesis of this compound, a key heterocyclic scaffold in modern pharmaceutical research. The piperidine-2,6-dione (glutarimide) core is foundational to a class of therapeutics known as immunomodulatory imide drugs (IMiDs) and is critical for the design of Proteolysis Targeting Chimeras (PROTACs) that engage the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Traditional multi-step syntheses often present scalability challenges. This note details a robust, transition-metal-free approach that has been successfully scaled to the kilogram level, featuring operational simplicity, mild reaction conditions, and high yields.[2][4] The protocol is designed for researchers, chemists, and drug development professionals requiring reliable access to this important building block.
Introduction: The Significance of the Glutarimide Scaffold
The piperidine-2,6-dione heterocycle, commonly known as glutarimide, is a "privileged scaffold" in medicinal chemistry.[2][4] Its prominence surged with the discovery of thalidomide, and it forms the structural core of next-generation immunomodulatory drugs like lenalidomide and pomalidomide.[1] These molecules exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[5][6] This interaction redirects the ligase to degrade specific target proteins (neosubstrates), a mechanism that has been harnessed in the revolutionary field of targeted protein degradation (TPD).[3]
The N-methylated analog, this compound, serves as a crucial building block and control compound in the development of these advanced therapeutics. A scalable and cost-effective synthesis is therefore paramount for accelerating research and development in oncology, immunology, and neurodegenerative diseases. This guide provides a field-proven protocol based on a Michael addition/intramolecular imidation cascade, which circumvents the limitations of traditional methods.[2][4]
Synthetic Strategy: A Modern, Scalable Approach
While classical methods for synthesizing N-substituted glutarimides often involve the condensation of glutaric anhydride with a primary amine, these can require high temperatures and may present purification challenges.[7][8] A more contemporary and highly scalable strategy utilizes a base-promoted cascade reaction between readily available substituted methyl acetates and acrylamides.[2][4]
The selected protocol follows a Michael addition/intramolecular imidation sequence, promoted by a simple base like potassium tert-butoxide (KOtBu) under transition-metal-free conditions.[2]
The core transformation involves two key steps:
-
Michael Addition: A base deprotonates the α-carbon of a methyl acetate derivative, forming an enolate. This nucleophile then attacks the β-carbon of an acrylamide in a conjugate addition.
-
Intramolecular Imidation: The newly formed intermediate undergoes a subsequent intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl, eliminating methanol and forming the stable six-membered piperidine-2,6-dione ring.
This approach is notable for its operational simplicity, excellent functional group tolerance, and demonstrated scalability, making it ideal for producing large quantities of material required for pharmaceutical research.[2][4]
Workflow for Scalable Synthesis
The overall process from starting materials to purified product is outlined below. This workflow emphasizes efficiency and has been validated on a multi-kilogram scale.[2]
Caption: Scalable synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure demonstrated to be effective on a 5-kilogram scale.[2][4]
4.1. Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Quantity (per mole of 2c) | Supplier Notes |
| Methyl Acetate (1a ) | C₃H₆O₂ | 74.08 | 79-20-9 | 1.2 - 2.0 eq | Anhydrous grade recommended |
| N-Methylacrylamide (2c ) | C₄H₇NO | 85.10 | 924-42-5 | 1.0 eq (limiting reagent) | Ensure purity |
| Potassium tert-Butoxide (KOtBu) | C₄H₉KO | 112.21 | 865-47-4 | 1.2 - 2.0 eq | Handle under inert gas |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | ~1 L / mole of 2c | Anhydrous grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 6 N aq. solution | For neutralization |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | As needed | For recrystallization |
4.2. Step-by-Step Procedure
-
Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a thermocouple, a nitrogen/argon inlet, and an addition funnel. Ensure the system is completely dry and purged with inert gas.
-
Reagent Charging: To the reactor, add anhydrous DMF. Begin stirring and cool the solvent to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Base Addition: Carefully add potassium tert-butoxide (KOtBu) to the cold DMF. Note: This may be slightly exothermic.
-
Reactant Addition: In a separate, dry vessel, prepare a solution of methyl acetate (1a ) and N-methylacrylamide (2c ) in a minimal amount of anhydrous DMF. Transfer this solution to the addition funnel and add it dropwise to the stirred KOtBu suspension over 30-60 minutes, ensuring the internal temperature is maintained between -20°C and -15°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 25°C) and stir for an additional 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (N-methylacrylamide) is consumed.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 6 N HCl until the pH is approximately 7. This neutralization step is crucial for precipitating the product.[2]
-
Stir the resulting slurry for 30 minutes in the cold bath.
-
Isolate the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and then with a cold solvent in which the product is sparingly soluble (e.g., diethyl ether or cold ethanol) to remove residual DMF and salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of DMF/Ethanol (1:1 v/v) is reported to be effective.[2]
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.
-
4.3. Expected Yield and Characterization
-
Yield: 75-85% (based on scaled-up examples).[2]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~85-88 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 2.99 (s, 3H, N-CH₃), 2.65 – 2.55 (m, 4H, -CH₂-C(O)-), 1.95 – 1.85 (m, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.5, 31.0, 26.5, 17.0.
-
MS (ESI+): m/z 128.07 [M+H]⁺.
Safety and Handling
-
Potassium tert-butoxide (KOtBu): Highly reactive and corrosive. Reacts violently with water. Handle strictly under an inert, anhydrous atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Methylacrylamide: Toxic and a potential lachrymator. Handle in a well-ventilated fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Reaction Quenching: The neutralization of a large amount of KOtBu with strong acid is highly exothermic. Perform this step slowly and with efficient cooling to prevent a runaway reaction.
Pharmaceutical Relevance and Application
The this compound synthesized via this protocol is a vital component for PROTAC development. It can be further functionalized to incorporate linkers and warheads targeting specific proteins for degradation.
Caption: Role of the glutarimide scaffold in a PROTAC mechanism.
The availability of a scalable synthesis for this E3 ligase handle is a critical enabler for creating extensive libraries of degraders and advancing candidates into preclinical and clinical development.
References
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Investigation of Glutarimide NâAlkylated Derivatives of Lenalidomide - ACS Chemical Biology - Figshare [acs.figshare.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-Methylpiperidine-2,6-dione in Reaction Mixtures
Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-Methylpiperidine-2,6-dione in complex reaction mixtures. As a key intermediate or potential impurity in various synthetic pathways, its accurate quantification is crucial for reaction monitoring, process optimization, and quality control in pharmaceutical and chemical development.[1][2][3] This note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying principles, provides step-by-step experimental protocols, and discusses the rationale behind methodological choices, ensuring scientific integrity and reproducibility.
Introduction: The Importance of Quantifying this compound
This compound is a heterocyclic compound belonging to the piperidine class, which is a prevalent scaffold in many bioactive molecules and pharmaceuticals.[3] Whether it is a target molecule, a synthetic intermediate, or a process-related impurity, the ability to accurately measure its concentration in a reaction matrix is paramount. In-process control via precise quantification allows chemists to:
-
Monitor reaction kinetics and determine endpoint.
-
Optimize reaction conditions to maximize yield and minimize byproducts.
-
Ensure consistency and quality of the final product.
-
Comply with regulatory guidelines for impurity profiling.
This guide presents three complementary analytical techniques, each with distinct advantages, to provide researchers with a validated toolkit for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry for its robustness, precision, and wide applicability. For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Principle and Rationale
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, being a relatively polar molecule, will have a shorter retention time. The key to a successful method is to achieve baseline separation from starting materials, reagents, and other byproducts. Detection is achieved using a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance (λmax), ensuring high sensitivity.
Experimental Protocol: RP-HPLC-UV
Objective: To quantify this compound using an external standard calibration curve.
Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
0.22 µm Syringe filters (e.g., PTFE or Nylon)
Protocol Steps:
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the analyte in the reaction sample (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Quench a small, accurately measured aliquot of the reaction mixture (e.g., 100 µL) into a known volume of diluent (e.g., 10 mL) to stop the reaction and achieve a preliminary dilution.
-
Vortex the solution thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before injection. Further dilution may be necessary to bring the analyte concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
The following parameters serve as a starting point and should be optimized for the specific reaction matrix.
-
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar compounds. |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | Acid modifier improves peak shape for the basic nitrogen.[4][5] |
| Gradient | 5% B to 95% B over 15 min, hold 5 min | Ensures elution of all components, from polar to non-polar. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times.[5] |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| UV Wavelength | 210 nm (or determined λmax) | The amide chromophore typically absorbs at low UV wavelengths. |
-
Data Analysis and Quantification:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression on the data. The correlation coefficient (R²) should be ≥ 0.999.[5]
-
Inject the prepared reaction sample(s).
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve, accounting for all dilution factors.
-
Method Validation
All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to ICH Q2(R1) guidelines.[6][7][8][9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure the method accurately measures the analyte without interference. | Peak purity analysis; no co-eluting peaks at the analyte's retention time. |
| Linearity & Range | Confirm a direct proportional relationship between concentration and response. | R² ≥ 0.999 over the specified range (e.g., 80-120% of expected concentration).[9] |
| Accuracy | Measure the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery of spiked samples at three concentration levels. |
| Precision | Assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOQ/LOD | Determine the lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and highly specific detection, making it ideal for confirming identity and quantifying analytes in complex matrices.[10][11][12]
Principle and Rationale
In GC, the sample is vaporized and separated as it travels through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted components, typically via Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum or "fingerprint" for the compound.
For quantification, Selected Ion Monitoring (SIM) mode is preferred over a full scan. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the analyte, dramatically increasing sensitivity and selectivity by filtering out background noise.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound using an internal or external standard method.
Materials:
-
This compound reference standard (≥98% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate (for drying)
-
Internal Standard (IS), if used (e.g., a deuterated analog or a stable compound with similar properties not present in the sample)
Protocol Steps:
-
Standard Preparation:
-
Prepare a stock solution and calibration standards in a volatile solvent like ethyl acetate, similar to the HPLC method.
-
If using an internal standard, add a constant, known amount of the IS to each calibration standard and sample.
-
-
Sample Preparation:
-
Quench a reaction aliquot in water.
-
Perform a liquid-liquid extraction of the analyte from the aqueous mixture into an organic solvent (e.g., ethyl acetate or dichloromethane). The pH may need adjustment to ensure the analyte is in a neutral state.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and dilute the extract as needed to fall within the calibration range.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC / 5977B MSD or equivalent | Industry standard for robust analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A 5% phenyl-methylpolysiloxane column is a good general-purpose choice. |
| Carrier Gas | Helium or Hydrogen, constant flow ~1.2 mL/min | Inert carrier gas for sample transport. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split for concentrated samples, splitless for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Temperature program to separate components based on boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, reproducible fragmentation for library matching. |
| Acquisition | Full Scan (m/z 40-400) for identification; SIM for quantification | Full scan confirms identity; SIM provides superior sensitivity for quantification.[13] |
-
Data Analysis and Quantification:
-
Identification: Confirm the identity of the analyte peak by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantification (SIM Mode): Select 2-3 abundant and specific ions from the analyte's mass spectrum (e.g., the molecular ion and key fragment ions).
-
Construct a calibration curve by plotting the peak area (or the ratio of analyte area to IS area) against concentration.
-
Calculate the sample concentration using the regression equation.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS identification and quantification.
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of analyte concentration by relating the integral of a specific NMR signal to that of a certified internal standard of known concentration.[14][15] It is exceptionally powerful as it does not require a reference standard of the analyte itself and provides structural confirmation simultaneously.
Principle and Rationale
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17] By adding a known mass of a high-purity internal standard to a known mass of the reaction mixture, the concentration of the analyte can be calculated directly. The key to accuracy is ensuring experimental conditions allow for full relaxation of all nuclei between pulses, which is achieved by setting a sufficiently long relaxation delay (d1).[18]
Selection of an Internal Standard is Critical:
-
Must be high purity (certified reference material is ideal).
-
Chemically inert and stable.
-
Must not react with the analyte or other components in the mixture.
-
Should have a simple spectrum with at least one signal (preferably a singlet) in a clear region of the spectrum, away from analyte and matrix signals.
-
Good solubility in the chosen deuterated solvent.
-
Examples: Maleic acid, dimethyl sulfone, 1,4-dinitrobenzene.
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute concentration (e.g., in wt%) of this compound in a crude reaction mixture.
Materials:
-
Crude reaction mixture sample
-
Certified Internal Standard (IS), e.g., Maleic Acid
-
Deuterated Solvent, e.g., DMSO-d₆ or D₂O
-
High-precision analytical balance
-
Class A volumetric glassware and NMR tubes
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the crude reaction mixture into a clean vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex until fully dissolved, then transfer the solution to an NMR tube.
-
-
NMR Acquisition and Parameters:
-
It is crucial to set parameters for quantitative accuracy, not for speed.
-
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field provides better signal dispersion. |
| Pulse Program | Standard 1D proton (e.g., zg30) | A simple pulse sequence is best for quantification. |
| Flip Angle | 30° or 90° (must be accurately calibrated) | Using a smaller flip angle can shorten the required relaxation delay. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | CRITICAL: Ensures complete relaxation for accurate integration. T₁ must be measured or estimated conservatively (e.g., d1 = 30-60 s). |
| Number of Scans (ns) | 16 or higher | Sufficient scans to achieve a good signal-to-noise ratio (S/N > 150:1). |
| Acquisition Time (aq) | ~3-4 seconds | Ensures good digital resolution. |
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the N-CH₃ singlet) and a signal for the internal standard.
-
Calculate the concentration using the following formula:[18]
Purityₓ (wt%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the standard (in %)
-
x: Analyte (this compound)
-
std: Internal Standard
-
qNMR Workflow Diagram
Caption: Workflow for quantification by qNMR.
Method Comparison Summary
The optimal method depends on the specific analytical needs, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Feature | HPLC-UV | GC-MS | qNMR |
| Selectivity | Good; dependent on chromatographic resolution. | Excellent; mass-based detection is highly specific. | Good; depends on spectral resolution. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range), especially in SIM mode. | Low (mg/mL range). |
| Sample Prep | Simple (dilute and shoot). | More complex (extraction often required). | Simple (weigh and dissolve). |
| Speed | Fast (15-20 min per sample). | Moderate (20-30 min per sample). | Slow (requires long relaxation delays). |
| Quantification | Requires analyte-specific reference standard. | Requires analyte-specific reference standard. | Does not require analyte-specific standard (uses IS). |
| Structural Info | None. | Yes (fragmentation pattern). | Yes (full structure confirmation). |
Conclusion
The quantification of this compound in reaction mixtures can be reliably achieved using HPLC-UV, GC-MS, or qNMR.
-
HPLC-UV is recommended for routine, high-throughput analysis due to its speed and simplicity.
-
GC-MS is the method of choice when high sensitivity and unambiguous identification are required, particularly for detecting trace-level impurities.
-
qNMR offers a powerful alternative for obtaining an absolute, primary measurement of purity or concentration without the need for an analyte-specific standard, making it invaluable for characterizing new materials or when a certified standard is unavailable.
The selection of the most appropriate technique should be based on a thorough evaluation of the analytical problem, including concentration levels, matrix complexity, and the intended use of the data. For regulatory filings, a validated stability-indicating HPLC method is typically the industry standard.
References
- 1. d-nb.info [d-nb.info]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Analytical NMR [magritek.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Methylpiperidine-2,6-dione synthesis
Welcome to the technical support center for the synthesis of 1-Methylpiperidine-2,6-dione (also known as N-methylglutarimide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to this compound Synthesis
This compound is a key structural motif found in various pharmacologically active compounds. Its synthesis, primarily through the N-methylation of piperidine-2,6-dione (glutarimide), is a fundamental reaction in medicinal chemistry and drug discovery.[1] While seemingly straightforward, this N-alkylation can present several challenges, including competing side reactions, incomplete conversion, and purification difficulties. This guide will address these common issues with evidence-based solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent and direct method is the N-alkylation of glutarimide (piperidine-2,6-dione). This is typically an SN2 reaction where the deprotonated imide nitrogen acts as a nucleophile, attacking a methylating agent. Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (DMS). The reaction is carried out in the presence of a base in a suitable polar aprotic solvent.[2][3]
Q2: How do I choose the right methylating agent?
A2:
-
Methyl Iodide (MeI): Highly reactive and effective. It is a liquid with a low boiling point, making it easy to remove after the reaction. However, it is a toxic and volatile substance that requires careful handling.[4][5]
-
Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent used extensively in industrial processes.[3][6] It is less volatile than MeI but is extremely toxic and must be handled with extreme caution.[7]
The choice often depends on the scale of the reaction, available safety infrastructure, and desired reactivity. For laboratory-scale synthesis, MeI is frequently used with appropriate safety measures.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base is crucial for deprotonating the N-H of the glutarimide, making the nitrogen nucleophilic enough to attack the methylating agent. The pKa of the imide proton is acidic enough to be removed by moderately strong bases.[8]
-
Potassium Carbonate (K2CO3) and Cesium Carbonate (Cs2CO3): These are commonly used, effective, and relatively mild bases.[2] Cs2CO3 is more soluble and often more reactive.
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that can ensure complete deprotonation. It is often used for less reactive systems but requires an anhydrous reaction environment as it reacts violently with water.[9]
For most standard N-methylations of glutarimide, K2CO3 or Cs2CO3 are sufficient and safer to handle than NaH.[10]
Q4: Which solvent is optimal for this synthesis?
A4: Polar aprotic solvents are generally the best choice as they can dissolve the imide salt and promote the SN2 reaction mechanism.[11]
-
N,N-Dimethylformamide (DMF): An excellent solvent for this reaction due to its high polarity and ability to dissolve a wide range of reactants.[2]
-
Acetonitrile (MeCN): Another good option with a lower boiling point than DMF, which can simplify workup.
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate the reaction, but can be difficult to remove completely.[12]
DMF is a reliable starting point for optimizing your reaction conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Your reaction shows little to no formation of the desired this compound.
| Potential Cause | Explanation & Solution |
| Ineffective Deprotonation | The base may not be strong enough to deprotonate the glutarimide. Solution: Switch to a stronger base. If using K2CO3, consider switching to Cs2CO3 or, for a more robust approach, anhydrous NaH.[10][13] |
| Inactive Methylating Agent | Methyl iodide can decompose over time, especially when exposed to light. Solution: Use freshly opened or properly stored methyl iodide. Consider purifying older batches by passing them through a short plug of activated alumina.[5] |
| Presence of Water | Water can react with the deprotonated imide and strong bases like NaH. Carbonate bases are often hygroscopic. Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents. If using carbonate bases, consider drying them in an oven before use.[14] |
| Insufficient Reaction Time or Temperature | The reaction may be too slow under the current conditions. Solution: Increase the reaction temperature. N-alkylation reactions are often performed at elevated temperatures (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[10] |
Problem 2: Presence of a Significant Side-Product (O-Alkylation)
You observe an impurity with the same mass as your product, which is likely the O-methylated isomer.
| Potential Cause | Explanation & Solution |
| Ambident Nucleophile | The deprotonated glutarimide is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. O-alkylation is more likely under conditions that favor the "harder" oxygen nucleophile, such as with highly electrophilic alkylating agents or in the presence of certain metal cations.[13] |
| Reaction Conditions | The choice of base and solvent can influence the N/O alkylation ratio. Solution: Generally, polar aprotic solvents like DMF favor N-alkylation. Using a weaker base like K2CO3 may sometimes lead to a mixture of N- and O-alkylated products. Using a strong base like NaH to fully form the imide anion can often improve selectivity for N-alkylation.[12][13] |
Problem 3: The Reaction Stalls and Does Not Go to Completion
The reaction starts but stops before all the starting material is consumed.
| Potential Cause | Explanation & Solution |
| Insufficient Base | The reaction generates one equivalent of acid (HI or H2SO4 byproduct) which will neutralize the base. Solution: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure the reaction medium remains basic throughout the process.[10] |
| Decomposition of Reagents | The methylating agent or the deprotonated imide may not be stable over long reaction times at elevated temperatures. Solution: Add the methylating agent portion-wise to maintain its concentration. If possible, conduct the reaction at a lower temperature for a longer duration. |
Problem 4: Difficulty in Purifying the Product
The crude product is an oil or contains impurities that are difficult to remove.
| Potential Cause | Explanation & Solution |
| Residual Solvent | High-boiling solvents like DMF or DMSO can be challenging to remove completely. Solution: After the initial workup, perform an aqueous extraction to remove the bulk of the solvent. For trace amounts, azeotropic distillation with a lower-boiling solvent like toluene or high-vacuum distillation may be effective. |
| Similar Polarity of Product and Impurities | The O-alkylated byproduct or unreacted starting material may have similar polarity to the desired product. Solution: Optimize your column chromatography conditions. A gradient elution from a non-polar to a more polar solvent system on silica gel is often effective. Alternatively, crystallization can be a powerful purification technique if a suitable solvent system can be found.[15] |
Experimental Protocols
Protocol 1: N-methylation using Methyl Iodide and Potassium Carbonate
This is a standard and reliable method for laboratory-scale synthesis.
Materials:
-
Piperidine-2,6-dione (Glutarimide)
-
Methyl Iodide (MeI)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-2,6-dione (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add methyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-methylation using Dimethyl Sulfate and Sodium Hydride
This method is suitable for reactions where a stronger base is required and should be performed with extreme caution due to the high toxicity of dimethyl sulfate and the reactivity of sodium hydride.
Materials:
-
Piperidine-2,6-dione (Glutarimide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl Sulfate (DMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve piperidine-2,6-dione (1.0 eq) in anhydrous THF.
-
Slowly add the solution of piperidine-2,6-dione to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and slowly add dimethyl sulfate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizing the Workflow
General Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart for addressing low product yield.
References
- 1. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. CN110655487A - Synthetic method of 1,2,2,6, 6-pentamethylpiperidinol - Google Patents [patents.google.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. scientificupdate.com [scientificupdate.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
Common side reactions and byproducts in 1-Methylpiperidine-2,6-dione synthesis
Welcome to the technical support guide for the synthesis of 1-Methylpiperidine-2,6-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis. As your virtual Senior Application Scientist, this guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and straightforward laboratory synthesis involves the reaction of glutaric anhydride with methylamine. This two-step, one-pot process first involves the ring-opening of the anhydride by methylamine to form an intermediate amic acid, which is then cyclized, typically through heating, to form the desired N-methylated imide.
Another approach involves the N-methylation of glutarimide. This requires a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base to deprotonate the imide nitrogen. Care must be taken to avoid O-alkylation and to handle the potentially hazardous alkylating agents.
Q2: What is the most common and problematic side reaction during the synthesis of this compound?
The most prevalent side reaction is the hydrolysis of the glutarimide ring.[1][2][3][4] The dione is susceptible to cleavage by water or other nucleophiles, especially under basic or acidic conditions, which opens the ring to form N-methyl-4-carboxybutanamide. This byproduct can be difficult to separate from the starting material or product due to similar polarities. The reaction is particularly favored under basic conditions, for instance, when using strong bases for N-alkylation or during aqueous workups.[1][2]
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete Cyclization: In the synthesis from glutaric anhydride, the intermediate amic acid may not fully cyclize to the imide. This is often a result of insufficient heating (temperature or duration).
-
Hydrolysis: As mentioned in Q2, the presence of water in solvents or reagents, or during the workup, can lead to the formation of the ring-opened byproduct, consuming your desired product.
-
Sub-optimal Reaction Conditions: The choice of solvent, base (if applicable), and temperature is critical. For instance, in N-alkylation routes, a base that is too strong or nucleophilic can promote side reactions over the desired methylation.
-
Purification Losses: The product can be lost during extraction if the pH is not carefully controlled, or during recrystallization if an inappropriate solvent system is used.
Q4: How can I effectively purify this compound and remove the ring-opened byproduct?
Purification can be challenging due to the polarity of the product and byproducts.
-
Recrystallization: This is often the most effective method for removing minor impurities. A solvent system of isopropanol, ethanol, or ethyl acetate/hexane can be effective. The key is to find a solvent in which the desired dione is sparingly soluble at room temperature but readily soluble when hot, while impurities remain soluble at all temperatures.
-
Column Chromatography: For more difficult separations, silica gel chromatography is a viable option. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar desired product from the highly polar ring-opened carboxylic acid byproduct.
-
Acid-Base Extraction: The carboxylic acid nature of the primary byproduct, N-methyl-4-carboxybutanamide, can be exploited. During an aqueous workup, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, pulling it into the aqueous layer while the neutral this compound remains in the organic phase.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, one at a very low Rf | The low Rf spot is likely the ring-opened byproduct, N-methyl-4-carboxybutanamide. | 1. Confirm Identity: Spot a co-spot of your reaction mixture with a standard of the starting material. The new, polar spot is likely the byproduct. 2. Optimize Workup: Incorporate a wash with a mild base (e.g., NaHCO₃ solution) to remove the acidic byproduct.[5] 3. Purify: Use column chromatography with a gradient elution to separate the compounds. |
| Reaction appears stalled (TLC shows significant starting material) | 1. Insufficient Temperature: The cyclization step (from amic acid) or N-alkylation may require higher thermal energy. 2. Reagent Inactivity: Methylamine solution may have degraded, or the alkylating agent may be old. 3. Solvent Issues: The solvent may not be anhydrous, leading to hydrolysis side reactions that consume reagents. | 1. Increase Temperature/Time: Gradually increase the reaction temperature while monitoring via TLC or extend the reaction time.[5] 2. Use Fresh Reagents: Use a freshly opened bottle of methylamine or purify reagents before use. 3. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents, especially for N-alkylation routes. |
| Product is an oil or waxy solid, not a crystalline powder | This often indicates the presence of impurities, particularly the ring-opened byproduct or residual solvent, which can inhibit crystallization. | 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold diethyl ether or hexane. This can wash away soluble impurities. 2. High-Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating. 3. Purification: If trituration fails, column chromatography is the next logical step to achieve high purity, which should then allow for crystallization. |
Visualizing Reaction Pathways
A clear understanding of the main reaction and potential side reactions is crucial for troubleshooting.
Caption: Main synthesis route and primary side reaction pathway.
Troubleshooting Workflow: Low Product Yield
When faced with low yield, a systematic approach can help identify the root cause.
Caption: A systematic workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Synthesis from Glutaric Anhydride and Methylamine
This protocol details a common method for preparing the title compound.
Materials:
-
Glutaric anhydride
-
Methylamine (40% solution in water)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric anhydride (1.0 eq). Add toluene to create a slurry (approx. 5 mL per gram of anhydride).
-
Amine Addition: While stirring at room temperature, slowly add methylamine solution (1.1 eq). An exothermic reaction will occur, and the mixture will become a thick paste or clear solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. A Dean-Stark trap can be used to remove the water formed during the reaction. Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Washes: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted starting material and the ring-opened byproduct), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white crystalline solid.
Protocol 2: Purification by Column Chromatography
This protocol is for isolating the product when significant byproducts are present.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Column Packing: Prepare a chromatography column by packing silica gel as a slurry in a non-polar solvent (e.g., 10% EtOAc in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 20% EtOAc in hexane).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% EtOAc in hexane). Collect fractions and monitor them by TLC.
-
Fraction Pooling: The desired product, this compound, is less polar than the ring-opened byproduct. It will elute from the column before the byproduct. Combine the pure fractions containing the product.
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.
References
- 1. Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides - Organic Letters - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Methylpiperidine-2,6-dione by Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-Methylpiperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this polar, heterocyclic compound. We will address specific experimental issues with in-depth explanations and provide validated protocols to streamline your workflow.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common issues encountered during initial method development using Thin-Layer Chromatography (TLC).
Q1: My compound, this compound, is stuck on the baseline of my silica TLC plate (Rf ≈ 0). What should I do?
A: This is a classic sign that your mobile phase (eluent) is not polar enough to move a polar compound like this compound up the stationary phase.[1] The dione functionality and the N-methyl group contribute to its polarity.
Solutions:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a 20:80 Ethyl Acetate (EtOAc) / Hexane mixture, try increasing it to 50:50 or even 100% EtOAc.
-
Use a Stronger Polar Solvent: If 100% EtOAc is insufficient, switch to a more polar solvent system. A common choice is to add methanol (MeOH) to dichloromethane (DCM) or EtOAc. Start with 1-5% MeOH and increase as needed. For instance, a 5% MeOH in DCM mixture is a good starting point.[2]
Q2: My compound runs with the solvent front (Rf ≈ 1). How can I get it to retain on the plate?
A: This indicates your eluent is too polar, causing the compound to have a much higher affinity for the mobile phase than the stationary phase.[2]
Solutions:
-
Decrease Solvent Polarity: Reduce the concentration of the polar component in your eluent. If you are using 10% MeOH in DCM, decrease it to 1-2%.
-
Change Solvents: If you are in a highly polar system, switch to less polar solvents. For example, move from a MeOH/DCM system to an EtOAc/Hexane system.
Q3: My spot on the TLC plate is streaking or tailing. Why is this happening and how can I fix it?
A: Spot tailing is very common for amine-containing compounds like this compound when using standard silica gel.[3] The tertiary amine on the piperidine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor peak shape.[4]
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier to your eluent system.[2]
-
Check Sample Concentration: Overloading the sample on the TLC plate can also cause streaking. Try spotting a more dilute solution of your crude material.[2]
Section 2: In-Depth Troubleshooting for Column Chromatography
This section provides guidance for more complex issues that arise during the scale-up from TLC to flash column chromatography.
Issue 1: Poor Separation and Co-elution
Q: I found a good Rf (≈ 0.3) on TLC, but on the column, my target compound is co-eluting with a closely-running impurity. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities requires optimizing several parameters. An ideal Rf for column chromatography is typically between 0.2 and 0.35 to ensure the compound spends enough time on the stationary phase to separate from impurities.[4]
Solutions:
-
Fine-Tune the Mobile Phase:
-
Reduce Polarity: Make your eluent system slightly less polar than the one used for TLC. This will increase the retention of all compounds and can often improve separation between close spots.
-
Change Solvent Selectivity: Instead of just adjusting the ratio of two solvents, try a completely different solvent system. For example, if you are using EtOAc/Hexane, consider a system like DCM/Acetone or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.
-
-
Optimize Column Parameters:
-
Use a Longer/Finer Column: A longer column or one packed with silica of a smaller particle size (e.g., 40-63 µm) increases the number of theoretical plates, enhancing separation efficiency.
-
Reduce the Load: Overloading the column is a primary cause of poor separation. As a general rule, the mass of the crude material should be about 1-5% of the mass of the silica gel.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This can sharpen peaks and improve the resolution of later-eluting compounds.
-
Issue 2: Compound Instability on Silica Gel
Q: My recovery is low, and I see new, unexpected spots on the TLC analysis of my column fractions. I suspect this compound is degrading. How can I confirm this and prevent it?
A: Compound degradation on silica gel is a significant problem, especially for molecules sensitive to acid.[1] Standard silica gel is acidic (pH ≈ 4-5) and can catalyze decomposition or irreversible binding of sensitive compounds.
Confirmation Protocol: 2D-TLC Analysis The best way to confirm instability on silica is with a two-dimensional TLC.[1]
-
Spot your crude sample in one corner of a square TLC plate.
-
Run the plate in a suitable eluent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Run the plate again in the same eluent system.
-
Interpretation: If your compound is stable, all spots will appear on the diagonal. If it is degrading, new spots will appear off the diagonal.[1]
Solutions to Prevent Degradation:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica before purification.[4]
-
Basic Flush: Prepare your elution solvent with 1-2% TEA. Before loading your sample, flush the packed column with 2-3 column volumes of this basic solvent. Then, equilibrate the column with the starting mobile phase (which should also contain 0.5-1% TEA).
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or inert stationary phase.[4]
-
Alumina: Available in basic, neutral, and acidic grades. For a basic compound like this compound, neutral or basic alumina is an excellent choice.
-
Reversed-Phase Silica (C18): This is a nonpolar stationary phase where polar compounds elute first. This is a powerful alternative but requires developing a new mobile phase system (typically water with methanol or acetonitrile).[5]
-
Issue 3: Low Recovery and Lost Compound
Q: My final yield after chromatography is much lower than expected, but I don't see signs of degradation. Where could my compound have gone?
A: Low recovery can stem from several factors beyond decomposition.
Troubleshooting Steps:
-
Compound is Still on the Column: Your compound may be very polar or interacting strongly with the silica, requiring a much more polar solvent to elute. After your expected fractions have been collected, try flushing the column with a very strong solvent like 10-20% MeOH in DCM (or even with added TEA or ammonia) and analyze these fractions.[5]
-
Compound Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly in the first few fractions before you began collecting systematically. Always check the first fraction that comes off the column.[5]
-
Fractions are Too Dilute: Your compound may have eluted over a large number of fractions, making its concentration in any single fraction too low to detect by TLC. Try combining and concentrating a wider range of fractions where you expected your compound to elute and re-analyze by TLC.[5]
-
Improper Sample Loading: If the sample was not fully dissolved or was loaded in a solvent that was too strong, it can lead to band broadening and poor chromatography, resulting in dilute fractions and apparent low recovery. Always load your sample in the weakest possible solvent. Dry-loading onto a small amount of silica is often the best method.
Workflow & Troubleshooting Decision Tree
The following diagrams illustrate a standard workflow for purification and a decision tree for troubleshooting common issues.
Caption: Standard workflow for flash column chromatography.
Caption: Troubleshooting decision tree for purification issues.
Section 3: Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides an Rf value of 0.2-0.35 for the target compound and shows good separation from impurities. A common starting point is 50-100% EtOAc in Hexanes or 2-5% MeOH in DCM.
-
Crucially, add 0.5-1% Triethylamine (TEA) to the chosen solvent system to prevent peak tailing.
-
-
Column Packing:
-
Select a column of appropriate size (aim for a silica gel mass that is 25-100 times the mass of your crude sample).
-
Pack the column using either a dry packing or slurry packing method.[6] Ensure the silica bed is level and well-compacted.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[6]
-
-
Column Equilibration:
-
Flush the column with at least 3-5 column volumes of your starting mobile phase (including the TEA). This ensures the silica is fully equilibrated.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude sample in a minimal amount of a volatile solvent (like DCM or MeOH). Add a small amount of silica gel (1-2 times the mass of your crude sample). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude sample in the absolute minimum amount of the mobile phase or a weaker solvent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to begin elution at a steady flow rate.[6]
-
Collect fractions of a consistent volume. The appropriate fraction size depends on the column size, but 10-20 mL for a medium-sized column is typical.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Summary Table: Recommended Solvent Systems
The following table provides starting points for solvent system development for this compound.
| Chromatography Mode | Stationary Phase | Eluent System (Starting Points) | Modifier | Notes |
| Normal Phase | Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | 0.5-1% Triethylamine | Standard choice for polar compounds. Modifier is critical. |
| Ethyl Acetate / Hexanes (50:50 to 100:0) | 0.5-1% Triethylamine | Good for moderately polar impurities. | ||
| Neutral/Basic Alumina | Dichloromethane / Methanol (99:1 to 95:5) | None typically needed | Excellent alternative if silica causes degradation. | |
| Reverse Phase | C18 Silica | Water / Acetonitrile (95:5 to 50:50) | 0.1% Formic Acid or TFA | Useful if normal phase fails. Acid modifier improves peak shape. |
| Water / Methanol (90:10 to 40:60) | 0.1% Formic Acid or TFA | Methanol offers different selectivity than acetonitrile. |
References
Technical Support Center: Overcoming Low Yields in the N-methylation of Piperidine-2,6-dione
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of piperidine-2,6-dione, a common structural motif in pharmacologically active compounds. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this transformation and achieve higher, more consistent yields.
Introduction: The Challenge of Selective N-Methylation
The piperidine-2,6-dione scaffold, also known as the glutarimide ring, is a key component in a variety of therapeutic agents, including immunomodulatory imide drugs (IMiDs).[1] The nitrogen atom of the imide is a critical site for modification, but its methylation is often plagued by low yields. The primary difficulties arise from the molecule's inherent reactivity. The acidic N-H proton can be readily removed by a base, but the resulting anion is resonance-stabilized, with negative charge delocalized onto the two adjacent carbonyl oxygens. This creates a competing site for alkylation, leading to a mixture of N-methylated and O-methylated products, thereby reducing the yield of the desired compound.
This guide will dissect the common pitfalls in this reaction and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My N-methylation reaction is resulting in a complex mixture of products and a low yield of the desired N-methylpiperidine-2,6-dione. What are the most likely causes?
A1: Low yields and product mixtures in this reaction are typically due to one or more of the following factors:
-
Competing O-methylation: The deprotonated glutarimide is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atoms. The choice of solvent, counter-ion, and methylating agent can significantly influence the N- versus O-alkylation ratio.
-
Over-methylation: While less common with imides compared to primary amines, under certain conditions, particularly with highly reactive methylating agents, unintended secondary reactions can occur.
-
Base-induced side reactions: The choice of base is critical. Strong, sterically hindered bases are often preferred to minimize nucleophilic attack on the methylating agent or the substrate itself.
-
Substrate instability: The glutarimide ring can be susceptible to hydrolysis or other degradation pathways under harsh reaction conditions (e.g., high temperatures, strongly acidic or basic conditions).[2]
Q2: I'm observing a significant amount of a byproduct with a similar mass to my desired product. How can I confirm if it's the O-methylated isomer?
A2: The N- and O-methylated isomers are constitutional isomers and will have the same mass. Spectroscopic methods are essential for differentiation:
-
¹H NMR Spectroscopy: The N-methyl group will typically appear as a singlet at approximately 3.0-3.3 ppm. The O-methyl group of the resulting vinyl ether will likely be shifted further downfield.
-
¹³C NMR Spectroscopy: The chemical shift of the N-methyl carbon will be distinct from that of an O-methyl carbon.
-
IR Spectroscopy: The N-methylated product will retain the characteristic imide C=O stretches. The O-methylated product will show a C=N stretch and a C=C stretch, and the carbonyl absorption will be different.
-
LC-MS/MS: Fragmentation patterns can often distinguish between the two isomers.
Q3: Are there any "safer" alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate?
A3: Yes, due to the toxicity and carcinogenicity of traditional methylating agents, several alternatives have been developed.[3] For the N-methylation of amides and imides, reagents like methyl trifluoroacetate (MTFA)[4] or phenyl trimethylammonium iodide (PhMe₃NI) have been reported as effective and safer alternatives.[3][5][6] Dimethyl carbonate (DMC) is also considered a greener methylating agent.[7]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter and provides detailed, actionable solutions.
Problem 1: Predominant O-methylation over N-methylation.
Causality: The ratio of N- to O-alkylation is heavily influenced by the nature of the ion pair formed after deprotonation. In polar aprotic solvents like DMF or DMSO, the cation is well-solvated, leading to a "freer" anion where the more electronegative oxygen atoms can preferentially attack the methylating agent (Hard-Soft Acid-Base principle).
Solution: Modifying Reaction Parameters to Favor N-Alkylation
A change in solvent and base can significantly alter the product distribution.
Recommended Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide
This method has been shown to be highly selective for N-methylation of amides.[3][6]
Materials:
-
Piperidine-2,6-dione
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-2,6-dione (1.0 eq).
-
Add cesium carbonate (1.5 eq) and phenyl trimethylammonium iodide (1.2 eq).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent/Condition | Rationale for Selection | Typical Yields | Reference |
| Methylating Agent | PhMe₃NI: A solid, less toxic, and highly selective reagent for mono-N-methylation. | Up to 99% for amides | [5][6] |
| Base | Cs₂CO₃: A mild base that has been shown to be effective in this system. | [6] | |
| Solvent | Toluene: A non-polar aprotic solvent that can favor N-alkylation. | [6] |
Problem 2: Low Conversion and Incomplete Reaction.
Causality: Incomplete reactions can stem from several factors: insufficient reactivity of the methylating agent, a base that is not strong enough to fully deprotonate the imide, or suboptimal reaction temperature.
Solution: Enhancing Reactivity and Optimizing Conditions
If milder conditions are not providing sufficient conversion, a more traditional approach with careful control may be necessary.
Recommended Protocol 2: N-Methylation using Methyl Iodide and a Strong Base
This is a more classical approach that can be effective when optimized.
Materials:
-
Piperidine-2,6-dione
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve piperidine-2,6-dione (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reagent/Condition | Rationale for Selection | Typical Yields | Reference |
| Methylating Agent | Methyl Iodide: A highly reactive and common methylating agent. | Variable, dependent on conditions | [3] |
| Base | NaH or t-BuOK: Strong bases capable of complete deprotonation of the imide. | [4] | |
| Solvent | THF/DMF: Polar aprotic solvents that can facilitate the reaction. | [4] |
Visualization of Key Processes
Experimental Workflow for Optimized N-Methylation
Caption: A generalized workflow for the N-methylation of piperidine-2,6-dione.
Competing N- vs. O-Methylation Pathways
Caption: The competing pathways for N- and O-methylation of piperidine-2,6-dione.
Concluding Remarks
Achieving high yields in the N-methylation of piperidine-2,6-dione is a common challenge that can be overcome with a systematic approach to troubleshooting and optimization. By carefully considering the choice of methylating agent, base, and solvent, researchers can significantly influence the reaction's outcome, favoring the desired N-alkylation pathway. The protocols and insights provided in this guide are intended to serve as a valuable resource for navigating these synthetic challenges. For further inquiries, please do not hesitate to contact our technical support team.
References
- 1. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Preventing ring-opening of 1-Methylpiperidine-2,6-dione under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Methylpiperidine-2,6-dione. This resource is designed to provide in-depth guidance on handling this compound, with a specific focus on preventing its ring-opening under basic conditions. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic molecules and have curated this guide to address the common challenges you may encounter in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound, also known as 1-methylglutarimide, is a heterocyclic compound featuring a piperidine ring with two carbonyl groups at the 2 and 6 positions and a methyl group on the nitrogen atom. Piperidine-2,6-dione scaffolds are important structural motifs in a wide range of bioactive molecules and are of significant interest in drug discovery.[1] For instance, they form the core of certain targeted protein degraders and other therapeutic agents.[1]
Q2: Why is this compound prone to ring-opening under basic conditions?
The two carbonyl groups adjacent to the nitrogen atom in the piperidine ring make the amide (imide) bonds susceptible to nucleophilic attack by hydroxide ions or other bases. This process, known as hydrolysis, leads to the cleavage of the ring to form N-methyl-glutaramic acid. The cyclic imide structure is more stable than its linear counterpart, but still susceptible to hydrolysis.[2]
Q3: What are the typical signs of ring-opening in my reaction?
The primary indication of ring-opening is the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, corresponding to the carboxylic acid product. You may also observe a decrease in the yield of your desired product and difficulties in purification. Spectroscopic methods such as ¹H NMR can confirm the presence of the ring-opened product by the appearance of new signals corresponding to the linear N-methyl-glutaramic acid structure.
Q4: Can the ring-opening be reversed?
While the cyclization of the corresponding amic acid to the imide is possible, it typically requires specific conditions, such as high temperatures or the use of dehydrating agents.[3] In the context of a reaction where the imide is a reactant, in-situ reversal is often not practical. Therefore, prevention is the most effective strategy.
Troubleshooting Guide: Preventing Ring-Opening
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Significant product degradation observed when using strong bases like NaOH or KOH.
Root Cause Analysis: Strong inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) provide a high concentration of hydroxide ions (OH⁻), which are potent nucleophiles for attacking the carbonyl carbons of the imide ring. This leads to rapid hydrolysis. The rate of hydrolysis is directly proportional to the hydroxide ion concentration.[4]
Solution:
-
Utilize a Weaker, Non-Nucleophilic Base: Opt for sterically hindered, non-nucleophilic organic bases. These bases are strong enough to deprotonate your desired substrate but are poor nucleophiles, minimizing the attack on the imide ring.
Base pKa of Conjugate Acid Rationale Sodium Hydroxide (NaOH) ~15.7 Not Recommended: Strong nucleophile, causes rapid hydrolysis. Potassium tert-Butoxide (KOtBu) ~19 Recommended: Strong, sterically hindered base. Less nucleophilic.[1] Triethylamine (TEA) ~10.7 Recommended for mild conditions: Weaker base, often used as an HCl scavenger.[5] Diisopropylethylamine (DIPEA) ~11 Highly Recommended: Sterically hindered and non-nucleophilic. Pyridine ~5.2 Use with caution: Can be used as a mild base and scavenger.[5]
Experimental Protocol: Base Screening for a Model Reaction
This protocol outlines a general procedure for testing different bases to minimize ring-opening.
-
Setup: In separate, dry round-bottom flasks, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, THF, or DCM).
-
Base Addition: To each flask, add the substrate that requires deprotonation (if applicable) and then add the selected base (1.1 equivalents) at 0 °C.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature) and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).
-
Analysis: Compare the TLC plates for the formation of the polar, ring-opened byproduct. The reaction with the least amount of byproduct formation indicates the optimal base for your specific transformation.
Problem 2: Ring-opening occurs even with milder bases at elevated temperatures.
Root Cause Analysis: The rate of hydrolysis, like most chemical reactions, increases with temperature. The increased kinetic energy allows even weaker nucleophiles to overcome the activation energy for attacking the imide carbonyls.
Solution:
-
Optimize Reaction Temperature: Conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Experimental Protocol: Temperature Optimization
-
Initial Setup: Set up parallel reactions using the optimal base identified from the previous screening.
-
Temperature Gradient: Run the reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature).
-
Monitoring and Analysis: Monitor each reaction by TLC or HPLC to determine the optimal balance between the rate of the desired reaction and the rate of ring-opening.
Problem 3: My reaction requires an aqueous workup, and I'm seeing product degradation at this stage.
Root Cause Analysis: Prolonged exposure to aqueous basic or even neutral pH conditions during workup can lead to hydrolysis, especially if heat is generated during quenching.
Solution:
-
Minimize Exposure to Water and Control pH:
-
Use Buffered Solutions: If a specific pH is required, use a buffered solution for the workup instead of a strong acid or base wash.
-
Rapid Extraction: Perform the aqueous workup as quickly as possible and at a low temperature (e.g., in an ice bath).
-
Acidic Quench: Quench the reaction with a mild acidic solution (e.g., saturated ammonium chloride) to neutralize the base and protonate the ring-opened carboxylate, making it less soluble in the organic phase.
-
Problem 4: The solvent seems to be influencing the rate of ring-opening.
Root Cause Analysis: Protic solvents (e.g., water, alcohols) can participate in the hydrolysis reaction by stabilizing the transition state and acting as a proton source.
Solution:
-
Employ Anhydrous, Aprotic Solvents: Whenever possible, use dry, aprotic solvents to minimize the presence of water and other protic species that can facilitate hydrolysis.
| Solvent | Type | Rationale |
| Dichloromethane (DCM) | Aprotic | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Aprotic | Can be rigorously dried. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Often used for reactions with poor solubility in other solvents. Ensure it is anhydrous. |
| Water, Methanol, Ethanol | Protic | Avoid if possible, as they can promote hydrolysis. |
Visualizing the Mechanism and Prevention Strategy
The following diagrams illustrate the mechanism of base-catalyzed ring-opening and the logic behind preventative measures.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Decision tree for preventing ring-opening.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for reactions involving 1-Methylpiperidine-2,6-dione
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Methylpiperidine-2,6-dione. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Section 1: Understanding this compound: Properties and Reactivity
This compound, an N-methylated derivative of glutarimide, is a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Its reactivity is primarily centered around the acidic protons at the C3 and C5 positions and the two carbonyl groups.
Key Structural Features and Reactivity:
-
Acidic Protons: The methylene protons alpha to the carbonyl groups (at C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for various C-C bond-forming reactions.
-
Carbonyl Groups: The two carbonyl groups are susceptible to nucleophilic attack, although they are generally less reactive than aldehyde or ketone carbonyls due to the delocalization of the nitrogen lone pair.
-
N-Methyl Group: The methyl group on the nitrogen atom prevents N-H related side reactions (like N-acylation or N-alkylation) but can influence the steric environment around the carbonyl groups.
Section 2: Troubleshooting Common Reactions
This section addresses specific problems that may arise during reactions involving this compound and provides systematic approaches to diagnose and solve them.
Low or No Yield of the Desired Product
Question: I am performing an alkylation reaction at the C3 position of this compound using an alkyl halide and a base, but I am getting a very low yield of my desired product. What could be the issue?
Answer: Low yields in C3-alkylation reactions of this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in C3-alkylation.
Detailed Explanation:
-
Base Selection: The choice of base is critical for efficient deprotonation. While weaker bases like potassium carbonate might be sufficient for highly activated substrates, this compound generally requires a stronger, non-nucleophilic base to generate the enolate in high concentration. Sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS) are often more effective.
-
Solvent Effects: The solvent must be aprotic to avoid quenching the enolate. Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they can solvate the metal cation of the base and the resulting enolate.
-
Temperature Control: Enolate formation is often best performed at low temperatures (e.g., -78 °C with LDA in THF) to minimize side reactions. The subsequent alkylation step may require warming to proceed at a reasonable rate.
-
Electrophile Reactivity: The reactivity of the alkylating agent follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Anhydrous Conditions: Enolates are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere.
Formation of Multiple Products or Impurities
Question: My reaction is producing multiple spots on TLC, and NMR analysis of the crude product shows a complex mixture. What are the likely side products and how can I suppress their formation?
Answer: The formation of multiple products often indicates competing reaction pathways or subsequent degradation of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Dialkylated Product | Use of excess alkylating agent or a highly reactive electrophile. | Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. Add the electrophile slowly to the enolate solution at a low temperature. |
| O-Alkylated Product | Formation of the O-enolate and its subsequent reaction. This is generally less common for glutarimides compared to simple ketones. | Use of polar aprotic solvents (DMF, DMSO) can favor C-alkylation. Counter-ion effects can also play a role; lithium enolates are often more prone to C-alkylation. |
| Hydrolysis Product (Ring-Opened) | Presence of water in the reaction mixture or during workup, especially under acidic or basic conditions. | Ensure strictly anhydrous reaction conditions. Use a neutral or slightly acidic workup. Avoid prolonged exposure to strong acids or bases during purification. |
| Epimerized Product (if a stereocenter is present) | Prolonged reaction times at elevated temperatures, or the use of a strong base that can deprotonate and reprotonate the chiral center. | Use the minimum reaction time necessary for completion. Employ lower reaction temperatures. Choose a base that is sufficiently strong for the primary reaction but minimizes epimerization. |
Reaction Monitoring Workflow:
Caption: Recommended workflow for reaction monitoring.
Difficulties in Product Purification
Question: I am having trouble purifying my product. It seems to be co-eluting with starting material or is unstable on silica gel. What are my options?
Answer: Purification challenges are common, especially with polar compounds like piperidine-2,6-dione derivatives.
Purification Strategies:
-
Column Chromatography:
-
Solvent System: If your product is polar, you may need a more polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol). A gradient elution can be effective in separating compounds with close Rf values.
-
Silica Gel Deactivation: If you suspect your product is degrading on silica gel (which can be acidic), you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).
-
Alternative Stationary Phases: Consider using neutral alumina or reversed-phase silica gel (C18) for chromatography if your compound is unstable on normal phase silica.
-
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good quality crystals.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification technique.
Section 3: Experimental Protocols and Data
This section provides standardized protocols for common reactions and analytical characterization of this compound.
Protocol: C3-Alkylation of this compound
This protocol describes a general procedure for the alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Enolate Formation: Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath. To this, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analytical Data
Accurate identification of starting materials, intermediates, and products is essential for successful troubleshooting.
Table of Characteristic Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |
| This compound | ~2.9 (s, 3H, N-CH₃), ~2.6 (t, 4H, -CH₂-C=O), ~1.9 (quint, 2H, -CH₂-CH₂-CH₂-) | ~172 (C=O), ~48 (N-CH₃), ~32 (-CH₂-C=O), ~17 (-CH₂-CH₂-CH₂-) | ~1730, ~1680 (C=O stretch, symm. & asymm.) |
| C3-Alkylated Product (Example) | Shifts for the piperidinedione ring protons will change. A new set of signals corresponding to the added alkyl group will appear. The methine proton at C3 will be observed. | A new signal for the C3 methine carbon will appear. Signals for the alkyl group will be present. | ~1725, ~1675 (C=O stretch) |
Note: Exact chemical shifts may vary depending on the solvent and substitution pattern.
Interpreting FTIR Spectra of Cyclic Imides:
Cyclic imides like this compound typically show two distinct carbonyl stretching bands.[1] The asymmetric stretch usually appears at a higher wavenumber (~1730 cm⁻¹) and the symmetric stretch at a lower wavenumber (~1680 cm⁻¹). The absence of an N-H stretching band (around 3200 cm⁻¹) confirms the N-methylation.[1]
Section 4: Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: this compound is generally stable when stored in a cool, dry place away from moisture and strong oxidizing agents. However, like many dicarbonyl compounds, it can be susceptible to hydrolysis over long periods if exposed to atmospheric moisture. It is best to store it under an inert atmosphere if possible.
Q2: Can I use other bases like triethylamine or DBU for the alkylation reaction?
A2: Triethylamine is generally not a strong enough base to efficiently deprotonate the C3 position of this compound. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base and may be effective in some cases, particularly with more activated electrophiles. However, for general alkylations with alkyl halides, stronger bases like NaH, LDA, or KHMDS are more reliable.
Q3: My reaction seems to stall before completion. What should I do?
A3: Reaction stalling can be due to several factors. First, re-evaluate the stoichiometry of your reagents, ensuring you have used a sufficient amount of base and electrophile. If the stoichiometry is correct, the issue may be related to reaction temperature. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, but be mindful of potential side reactions. Finally, ensure that your reagents and solvent are of high purity and completely anhydrous, as impurities can inhibit the reaction.
Q4: How can I monitor the reaction if the product and starting material have very similar Rf values on TLC?
A4: If TLC does not provide adequate separation, consider using HPLC for more precise monitoring. Alternatively, you can try different TLC staining methods that may show different colors for the starting material and product. In some cases, taking a small aliquot from the reaction, performing a mini-workup, and analyzing it by ¹H NMR can provide a clear picture of the reaction progress.
References
Improving the regioselectivity of reactions with 1-Methylpiperidine-2,6-dione
Introduction
1-Methylpiperidine-2,6-dione, also known as 1-methylglutarimide, is a crucial scaffold in modern medicinal chemistry, most notably as a core component of cereblon (CRBN) E3 ligase modulators used in Proteolysis Targeting Chimeras (PROTACs).[1][2] The synthetic utility of this molecule is predicated on the reactivity of the acidic α-protons at the C3 and C5 positions. However, controlling the regioselectivity of reactions such as alkylation and acylation at these positions is a common and significant challenge for researchers. The formation of an enolate intermediate presents competing reaction pathways, primarily C- versus O-functionalization and mono- versus di-substitution, which can lead to undesired product mixtures, low yields, and complex purification procedures.
This technical support guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers navigate these challenges. By understanding and manipulating the underlying principles of kinetic versus thermodynamic control, researchers can predictably steer reaction outcomes to achieve the desired regioselectivity.
Core Concepts: Understanding the Reactivity of this compound
The key to controlling reactions with this compound lies in understanding the formation and reactivity of its enolate. Deprotonation at the α-carbon (C3 or C5) creates a resonance-stabilized enolate anion with nucleophilic character at both the α-carbon and the carbonyl oxygen.
The choice between C- or O-attack by an electrophile is governed by the principles of Kinetic vs. Thermodynamic Control and Hard and Soft Acids and Bases (HSAB) theory.[3][4]
-
Kinetic Control: This regime favors the product that is formed fastest. Reactions are typically run under irreversible conditions, such as at very low temperatures (-78 °C) with a strong, sterically hindered base like lithium diisopropylamide (LDA).[3][5][6] The kinetic product often results from the attack of the most accessible or most reactive site. For enolates, the oxygen atom bears a higher negative charge density, but the carbon atom's HOMO (Highest Occupied Molecular Orbital) has a larger coefficient and is sterically more accessible for many electrophiles, often making C-alkylation the kinetically favored pathway.
-
Thermodynamic Control: This regime favors the most stable product. Reactions are run under reversible conditions, often at higher temperatures (0 °C to room temperature) with a base whose conjugate acid can participate in proton exchange (e.g., NaH, KOtBu), allowing the product mixture to equilibrate.[3][4] C-acylated products are generally more thermodynamically stable than their O-acylated counterparts due to the strength of the C-C bond versus the C-O-C bond of the resulting enol ether.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of this compound in a direct question-and-answer format.
Question 1: My reaction yields a mixture of C- and O-alkylated products. How can I selectively obtain the C-alkylated isomer?
Answer: Favoring C-alkylation requires steering the reaction towards a pathway where the carbon atom of the enolate is the more reactive nucleophile. This is typically achieved under conditions that promote ion pairing and utilize "softer" electrophiles.
-
Explanation of Causality: The counterion (e.g., Li⁺, Na⁺, K⁺) from the base plays a critical role. In less polar solvents like THF, the cation associates closely with the oxygen atom of the enolate.[7] This "ion pairing" blocks the oxygen site, making the carbon atom the primary site of attack for an incoming electrophile. Polar aprotic solvents (DMF, DMSO) solvate the cation, creating a "naked" enolate where the more electronegative oxygen is more reactive, leading to increased O-alkylation.[8]
-
Troubleshooting Steps:
-
Change the Base/Counterion: Use a lithium-based reagent like LDA or LiHMDS. The small, hard Li⁺ ion coordinates strongly to the oxygen atom.
-
Switch to a Non-Polar Aprotic Solvent: Replace DMF or DMSO with THF, Dioxane, or Toluene.
-
Lower the Reaction Temperature: Perform the enolate formation and alkylation at -78 °C. This establishes kinetic control, which generally favors C-alkylation.[5]
-
Use a Softer Electrophile: According to HSAB theory, the carbon nucleophile is "softer" than the oxygen nucleophile. Softer electrophiles like alkyl iodides or benzyl bromides will preferentially react at the carbon position.
-
Question 2: I am trying to perform a C-acylation but am only isolating the O-acylated product. What is happening?
Answer: This is a classic example of HSAB theory in action. Acylating agents, such as acyl chlorides or anhydrides, are "hard" electrophiles due to the highly positive charge on the carbonyl carbon. The "hard" oxygen nucleophile of the enolate will react preferentially with a hard electrophile, leading to O-acylation.[9]
-
Explanation of Causality: Direct C-acylation of simple ketone enolates is notoriously difficult for this reason. The reaction is almost always kinetically controlled, favoring attack at the oxygen.
-
Troubleshooting & Alternative Strategies:
-
Use a Magnesium Enolate: Pre-treating the imide with a magnesium salt like MgCl₂ before adding a non-nucleophilic base (e.g., triethylamine) can generate a magnesium chelate. This complex favors C-acylation.
-
Fries Rearrangement: If you have already formed the O-acylated product (an enol ester), you may be able to rearrange it to the C-acylated product. The Fries rearrangement, typically catalyzed by a Lewis acid like AlCl₃, can isomerize aryl esters to aryl ketones.[10][11] This approach leverages thermodynamic control, as the C-acylated product is more stable.
-
Use an Acyl-Equivalent: Instead of a hard acyl chloride, consider using a softer electrophile that can be later converted to the desired group.
-
Question 3: My reaction is producing a significant amount of di-alkylated product. How can I improve the yield of the mono-alkylated species?
Answer: The formation of di-alkylated products occurs when the mono-alkylated product's enolate is formed and reacts with a second equivalent of the electrophile. Preventing this requires careful control of stoichiometry and reaction conditions.
-
Explanation of Causality: The α-proton of the mono-alkylated product can still be acidic and may be deprotonated by any excess base or by the initial enolate, leading to a second alkylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the starting imide relative to the base and electrophile. A common ratio is 1.2 equivalents of imide to 1.0 equivalent of base and 1.0 equivalent of electrophile.
-
Slow Addition: Add the solution of the electrophile slowly to the enolate solution at low temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant initial enolate.
-
Inverse Addition: Add the enolate solution slowly to the electrophile solution. This ensures the electrophile is always in excess, minimizing the chance for a second reaction.
-
Use a Strong, Non-Nucleophilic Base: A base like LDA will perform the initial deprotonation quickly and irreversibly at low temperature. Once the electrophile is added, the reaction proceeds, and the lower temperature disfavors further deprotonation/equilibration.
-
Data Summary Table
The choice of reaction parameters is critical for directing the regiochemical outcome. The following table summarizes these effects.
| Parameter | Condition Favoring C-Substitution | Condition Favoring O-Substitution | Rationale |
| Base Counterion | Li⁺ (from LDA, n-BuLi) | K⁺, Na⁺ (from KHMDS, NaH) | Li⁺ promotes tight ion-pairing at the oxygen site, sterically blocking it. K⁺ and Na⁺ lead to looser ion pairs or "naked" enolates.[7] |
| Solvent | Aprotic, Non-polar (THF, Dioxane) | Aprotic, Polar (DMF, DMSO, HMPA) | Non-polar solvents enhance ion-pairing. Polar solvents solvate the cation, freeing the oxygen for reaction.[8][12] |
| Temperature | Low Temperature (-78 °C) | Higher Temperature (0 °C to RT) | Low temperatures favor irreversible, kinetic control. Higher temperatures allow for equilibration to the thermodynamic product.[5] |
| Electrophile | Soft (e.g., CH₃-I, Bn-Br) | Hard (e.g., RCO-Cl, TMS-Cl) | Governed by HSAB theory. The soft C-nucleophile prefers soft electrophiles; the hard O-nucleophile prefers hard electrophiles.[9] |
Key Experimental Protocols
Safety Note: These reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Mono-C-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the mono-C-alkylated product using a strong, sterically hindered base under kinetic control.
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Slowly add a solution of the alkyl halide (e.g., benzyl bromide) (1.0 equiv) in a small amount of anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Favoring O-Silylation (Kinetic Control)
This protocol favors O-acylation by using a hard electrophile (a silyl chloride).
-
Enolate Formation: Follow steps 1-5 from Protocol 1 to generate the lithium enolate of this compound at -78 °C.
-
Electrophile Addition: Slowly add neat trimethylsilyl chloride (TMS-Cl) (1.1 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMS-Cl. Add anhydrous pentane or hexane to precipitate lithium chloride. Filter the salt and concentrate the filtrate to yield the crude silyl enol ether, which can be used directly or purified by distillation or chromatography if necessary.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. homepages.uc.edu [homepages.uc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Enolate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Stability of 1-Methylpiperidine-2,6-dione
Welcome to the technical support guide for 1-Methylpiperidine-2,6-dione. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
This compound (also known as N-methylglutarimide) is a cyclic imide, a derivative of piperidine.[1] Its core structure contains a six-membered ring with a methylated nitrogen atom and two carbonyl groups at positions 2 and 6. The presence of these two electron-withdrawing carbonyl groups makes the molecule susceptible to nucleophilic attack, which is the primary driver of its reactivity and potential instability.[2] While the tertiary amide structure provides some stability, the cyclic nature and the two carbonyls create a reactive center that can be compromised under certain conditions.
Q2: What is the primary degradation pathway for this compound in solution?
The most common degradation pathway is hydrolysis of the imide bonds. This is a classic reaction for amides and imides, where a nucleophile attacks one of the carbonyl carbons.[3] In aqueous solutions, the nucleophile is typically a water molecule or a hydroxide ion. This attack leads to the opening of the piperidine ring to form N-methyl-glutaramic acid. If conditions are harsh enough (e.g., strong acid or base, elevated temperature), a second hydrolysis event can occur, cleaving the remaining amide bond to yield glutaric acid and methylamine.
The initial and most critical degradation step is the ring-opening hydrolysis, as depicted below.
Caption: Primary hydrolytic degradation pathway.
Q3: How does pH influence the stability of this compound in aqueous solutions?
The stability of this compound is highly dependent on pH. Hydrolysis can be catalyzed by both acid and base.
-
Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Neutral to Slightly Basic Conditions (pH 7-9): In this range, the rate of hydrolysis is often proportional to the concentration of hydroxide ions (OH⁻).[4] Hydroxide is a much stronger nucleophile than water, leading to a significant increase in the degradation rate as the pH rises above 7.
-
Strongly Basic Conditions (pH > 10): The rate of hydrolysis is significantly accelerated in strongly basic solutions due to the high concentration of hydroxide ions.[5]
For maximum stability in aqueous media, it is generally recommended to maintain a slightly acidic pH (approximately 4-6), though this should be experimentally verified for your specific buffer system. The stability of similar cyclic molecules has been shown to be greatest in this pH range.[6]
Q4: What are the best practices for storing the solid compound and its stock solutions?
Solid Compound: this compound is a low-melting solid (mp 30-31°C).[1] It should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and protected from light, to prevent degradation from atmospheric moisture and heat.
Stock Solutions: The choice of solvent is critical for long-term stability. Aprotic solvents are highly recommended over protic solvents.
-
Recommended: Dry, aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO).
-
Use with Caution: Protic solvents like methanol or ethanol can act as nucleophiles (solvolysis), leading to ring-opening over time, similar to hydrolysis. Use freshly prepared solutions if these solvents are required.
-
Avoid for Storage: Aqueous solutions should always be prepared fresh. Avoid long-term storage in any buffered or unbuffered aqueous media.
Troubleshooting Guide
Issue: "I see a new, more polar peak appearing in my HPLC analysis over time. What is it?"
Plausible Cause: This is a classic sign of degradation. The new, more polar peak is almost certainly the ring-opened hydrolysis product, N-methyl-glutaramic acid. The introduction of a carboxylic acid group makes the molecule significantly more polar, causing it to elute earlier in a standard reverse-phase HPLC method.
Solution:
-
Confirm Identity: If possible, use LC-MS to check if the mass of the new peak corresponds to the molecular weight of this compound + 18 (the mass of water).
-
Solvent Check: If you are using an aqueous or protic organic solvent (like methanol), your compound is likely degrading. Switch to a dry, aprotic solvent like acetonitrile for your stock solution.
-
Minimize Time in Solution: Prepare samples immediately before analysis. If samples must sit in an autosampler, ensure the compartment is cooled to minimize the rate of degradation.
Issue: "My reaction recovery is low when using an alcohol (e.g., methanol, ethanol) as a solvent."
Plausible Cause: Alcohols are protic solvents and can act as nucleophiles, leading to solvolysis (specifically methanolysis or ethanolysis). The alcohol molecule attacks the carbonyl group, opening the ring to form an ester instead of the carboxylic acid seen in hydrolysis. This by-product may not be your desired product, leading to apparent low recovery.
Solution:
-
Change Solvent: If the reaction chemistry allows, switch to an aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile).
-
Lower Temperature: If an alcohol is required, running the reaction at a lower temperature will slow the rate of the competing solvolysis reaction.
-
Use a Non-nucleophilic Base: If a base is required in your reaction, ensure it is non-nucleophilic (e.g., DBU, DIPEA) to avoid further contributing to degradation.
Issue: "Which solvent should I use to prepare a stock solution for long-term storage?"
Plausible Cause: Choosing the right solvent is crucial for data integrity. An inappropriate solvent will cause the compound to degrade, leading to inaccurate concentrations and the introduction of degradants into your experiments.
Solution: A summary of recommended solvents is provided below. For optimal stability, use a dry, aprotic solvent and store the solution at -20°C or -80°C under an inert atmosphere (nitrogen or argon).
| Solvent Type | Examples | Suitability for Stock Solution | Rationale |
| Aprotic Polar | Acetonitrile (ACN), DMSO, DMF | Highly Recommended | These solvents do not have acidic protons and are not nucleophilic, thus minimizing the risk of hydrolysis or solvolysis.[7] |
| Aprotic Non-Polar | Dichloromethane (DCM), THF | Recommended | Good for short- to medium-term storage. Ensure they are anhydrous, as residual water can cause hydrolysis. |
| Protic | Methanol, Ethanol, Water | Avoid for Storage | These solvents can act as nucleophiles, leading to degradation via solvolysis or hydrolysis.[4] Prepare fresh for immediate use only. |
Experimental Protocol: Assessing Stability in a Given Solvent
This protocol provides a self-validating system to determine the stability of this compound in your specific experimental conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can effectively separate and quantify the parent compound from its potential degradants.[8]
Workflow Diagram
Caption: Experimental workflow for stability assessment.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Test solvents/buffers (e.g., phosphate buffer pH 4.0, 7.4; borate buffer pH 9.0)
-
HPLC system with UV detector and C18 column
-
-
Preparation of Solutions:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile. This is your stable stock.
-
Test Solutions: Dilute the stock solution into each of your test solvents (e.g., different pH buffers) to a final concentration of 50 µg/mL. Prepare enough volume for all time points.
-
-
HPLC Analysis:
-
Method: Use a reverse-phase C18 column. A good starting mobile phase is a gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Monitor at a UV wavelength where the compound has significant absorbance (this may need to be determined by a UV scan).
-
Time-Zero (T=0): As soon as you prepare the test solutions, immediately inject one sample from each condition into the HPLC. The peak area from this injection will serve as your 100% or initial value.
-
-
Incubation:
-
Store the remaining test solutions under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
-
Time-Point Measurements:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject a sample from each test condition into the HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 peak area.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time for each condition. This will give you a clear visual representation of the compound's stability in each solvent.
-
By following this protocol, you can authoritatively determine the stability of this compound in your specific experimental setup, ensuring the reliability and accuracy of your research.
References
- 1. This compound | 25077-25-2 [sigmaaldrich.com]
- 2. CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Removal of unreacted starting materials in 1-Methylpiperidine-2,6-dione synthesis
Welcome to the technical support center for the synthesis of 1-methylpiperidine-2,6-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and purification process. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible experimental outcome.
I. Overview of the Synthesis
The synthesis of this compound typically involves the reaction of glutaric anhydride with methylamine. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring, followed by an intramolecular cyclization to form the desired imide product.
While the synthesis itself is relatively straightforward, the primary challenge often lies in the purification of the final product, specifically the removal of unreacted starting materials. This guide will focus on effective strategies to isolate pure this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and their key properties?
The primary reactants are glutaric anhydride and methylamine. Understanding their physical and chemical properties is crucial for designing an effective purification strategy.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Glutaric Anhydride | C5H6O3 | 114.10 | 50-55[1] | 150 (at 10 mmHg)[1][2] | Soluble in chloroform, ethyl acetate; hydrolyzes in water[1]. |
| Methylamine | CH3NH2 | 31.06 | -93.5[3] | -6.3[3] | Very soluble in water; soluble in alcohol and ether[3][4]. |
| This compound | C6H9NO2 | 127.14 | N/A | N/A | Soluble in various organic solvents. |
Q2: What are the likely impurities in the crude product?
The most common impurities are unreacted starting materials:
-
Glutaric Anhydride: A white to off-white crystalline solid[1].
-
Methylamine: A colorless gas with a fishy, ammonia-like odor[5][6]. It is often used as a solution in a solvent like water, methanol, or THF.
-
Glutaric Acid: Formed from the hydrolysis of glutaric anhydride if moisture is present.
Q3: What are the standard purification techniques for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Acid-Base Extraction: To remove acidic or basic impurities.
-
Recrystallization: To purify the solid product from a suitable solvent.
-
Column Chromatography: For high-purity separation.
-
Distillation/Evaporation: To remove volatile impurities and solvents.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My crude product is contaminated with unreacted glutaric anhydride.
Cause: Incomplete reaction or use of excess glutaric anhydride. Glutaric anhydride can also hydrolyze to glutaric acid in the presence of water.
Solution: Acid-Base Extraction
The key to this separation lies in the acidic nature of the glutaric acid (formed from the anhydride) and the neutral nature of the desired product, this compound. An acid-base extraction can effectively remove the acidic impurity.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or methylene chloride.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic glutaric acid, forming a water-soluble sodium glutarate salt.
-
Causality: The bicarbonate solution is basic enough to deprotonate the carboxylic acid but not so basic as to cause significant hydrolysis of the imide product.
-
-
Separation: Allow the layers to separate. The aqueous layer, containing the sodium glutarate, can be drained and discarded.
-
Repeat: Repeat the washing step 2-3 times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Problem 2: My product has a strong fishy or ammonia-like odor, indicating residual methylamine.
Cause: Use of excess methylamine or incomplete removal after the reaction.
Solution: Evaporation and/or Acid Wash
Methylamine is a volatile gas and can often be removed by evaporation.[5][7] For more stubborn cases, an acid wash can be employed.
Protocol A: Evaporation
-
Solvent Removal: If the reaction was performed in a solvent, remove the bulk of the solvent using a rotary evaporator.
-
High Vacuum: Place the crude product under a high vacuum for several hours. This will help to remove the volatile methylamine.
Protocol B: Dilute Acid Wash
This method is particularly useful if the methylamine is in its salt form (methylammonium salt) or if simple evaporation is insufficient.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Acid Wash: Wash the organic solution with a dilute aqueous solution of a weak acid, such as 1 M acetic acid. This will protonate the basic methylamine, forming a water-soluble methylammonium acetate salt.
-
Causality: A weak acid is used to avoid potential hydrolysis of the imide product, which can occur under strongly acidic conditions.
-
-
Separation: Separate the aqueous layer containing the methylammonium salt.
-
Repeat and Wash: Repeat the acid wash if necessary, followed by a wash with water and then brine.
-
Drying and Evaporation: Dry the organic layer and evaporate the solvent as described previously.
Problem 3: My yield is low after purification.
Cause: This can be due to several factors, including product loss during extraction or recrystallization, or incomplete reaction.
Solution: Optimization of Purification and Reaction Conditions
-
Extraction Efficiency: Ensure thorough mixing during extractions to maximize the transfer of impurities into the aqueous phase. However, avoid vigorous shaking that can lead to the formation of emulsions, which are difficult to separate.
-
Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction and ensure it has gone to completion before starting the workup.
IV. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
V. References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6329, Methylamine. Retrieved from --INVALID-LINK--
-
National Oceanic and Atmospheric Administration. (n.d.). METHYLAMINE, ANHYDROUS. CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025, July 31). What Are The Key Properties Of Methylamine? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Sciencemadness. (2020, October 21). Methylamine. Sciencemadness Wiki. Retrieved from --INVALID-LINK--
-
Merck Index. (n.d.). Methylamine. Retrieved from --INVALID-LINK--
-
TRIGON Chemie. (n.d.). Glutaric anhydride (flakes). Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 108-55-4,Glutaric anhydride. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7940, Glutaric anhydride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Glutaric anhydride CAS#: 108-55-4. Retrieved from --INVALID-LINK--
-
Bayville Chemical Supply Company Inc. (n.d.). Glutaric Anhydride. Retrieved from --INVALID-LINK--
References
- 1. lookchem.com [lookchem.com]
- 2. Glutaric anhydride CAS#: 108-55-4 [m.chemicalbook.com]
- 3. Methylamine [drugfuture.com]
- 4. Methylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. METHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Characterization of Impurities in 1-Methylpiperidine-2,6-dione Synthesis
Document ID: TSC-MPD-26-001
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis and analysis of 1-Methylpiperidine-2,6-dione. This molecule is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. The control of impurities is not just a matter of good science but a strict regulatory requirement outlined by bodies like the International Council for Harmonisation (ICH).[1][2][3]
This guide is designed for researchers, process chemists, and analytical scientists. It provides practical, field-tested advice in a question-and-answer format to help you anticipate, identify, and troubleshoot common impurities that arise during the synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities can be introduced at nearly every stage of the manufacturing process.[4][5] They are generally classified into organic and inorganic impurities. For a typical synthesis involving the cyclization of an N-methylated glutaric acid derivative, the most common organic impurities include:
-
Unreacted Starting Materials: Such as N-methylglutaramic acid or glutaric anhydride.
-
Intermediates: Incompletely cyclized precursors.
-
By-products: Resulting from side reactions. A primary example is the hydrolysis of the dione ring to form N-methylglutaramic acid.
-
Degradation Products: Formed during work-up, purification, or storage, often due to exposure to heat, light, or incompatible pH conditions.
-
Reagents and Catalysts: Residual chemicals used during the synthesis.[4]
Q2: Why is an unknown peak appearing in my HPLC chromatogram post-synthesis?
A2: An unexpected peak indicates the presence of a substance other than your target molecule. The first step is systematic investigation. The peak could represent anything from a simple unreacted starting material to a complex, process-related by-product. Its retention time relative to your main peak offers a clue:
-
Highly Polar Impurities (eluting early): Often indicates ring-opened species like N-methylglutaramic acid, which are more hydrophilic than the cyclic dione.
-
Non-Polar Impurities (eluting late): Could suggest by-products from reactions with organic solvents or other non-polar reagents.
A structured troubleshooting workflow is necessary to identify the unknown.
Q3: What are the regulatory thresholds for identifying and qualifying impurities?
A3: The ICH Q3A(R2) guideline provides a framework based on the maximum daily dose of the final drug substance.[1][4] Key thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.[4]
-
Identification Threshold: The level above which an impurity's structure must be determined. For a drug with a maximum daily dose of ≤ 2g/day, this is ≥0.10%.[4][5]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. For a drug with a maximum daily dose of ≤ 2g/day, this is ≥0.15% or 1.0 mg per day total intake, whichever is lower.[5]
It is critical to consult the latest ICH guidelines as they are the global standard for regulatory submissions.[1][2]
Part 2: Troubleshooting Guide & Analytical Workflows
This section provides a problem-oriented approach to impurity characterization, complete with step-by-step protocols.
Problem 1: An Unknown Peak is Detected by HPLC
You've run a sample of your synthesized this compound and observe a significant unknown peak in the chromatogram.
The following diagram outlines a systematic approach to identifying the unknown peak.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Methylpiperidine-2,6-dione and Glutarimide: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The glutarimide moiety, a six-membered piperidine ring with two carbonyl groups, is a cornerstone in the architecture of numerous pharmacologically significant molecules.[1][2] This guide provides an in-depth, objective comparison of the reactivity of glutarimide and its N-methylated analogue, 1-methylpiperidine-2,6-dione. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this analysis synthesizes fundamental principles of organic chemistry, data from closely related structures, and established knowledge of imide chemistry to provide a predictive and insightful overview for the research community.
Introduction to the Molecules: Structure and Electronic Profile
Glutarimide (piperidine-2,6-dione) and this compound share the same core heterocyclic ring system but differ in the substitution at the nitrogen atom. This seemingly minor structural variance significantly alters their electronic and steric properties, leading to distinct reactivity profiles.
Glutarimide possesses an acidic N-H proton, making it capable of acting as a nucleophile in its deprotonated form and engaging in hydrogen bonding. The lone pair of electrons on the nitrogen can participate in resonance with both adjacent carbonyl groups, which influences the electrophilicity of the carbonyl carbons.
This compound , on the other hand, has a methyl group in place of the acidic proton. This N-alkylation introduces steric bulk around the nitrogen atom and has a notable electronic effect. The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom.
Below is a table summarizing the key physical and structural properties of these two compounds.
| Property | Glutarimide | This compound |
| Chemical Formula | C₅H₇NO₂ | C₆H₉NO₂ |
| Molar Mass | 113.11 g/mol [1] | 127.14 g/mol |
| Appearance | White crystalline powder[1] | Liquid or solid |
| Melting Point | 155-157 °C[3] | Not widely reported |
| N-H Proton? | Yes | No |
Comparative Reactivity Analysis
The presence or absence of the N-methyl group is the primary determinant of the differences in reactivity between these two molecules. We will explore these differences across several key reaction types pertinent to synthetic and medicinal chemistry.
Acidity and Enolate Formation
A crucial difference lies in the acidity of the alpha-protons (protons on the carbons adjacent to the carbonyl groups).
-
Glutarimide: The N-H proton of glutarimide is the most acidic proton in the molecule. In the presence of a base, this proton is abstracted to form a resonance-stabilized glutarimide anion. The alpha-protons can also be removed by a strong base to form an enolate, but this typically requires a stronger base and harsher conditions due to the preferential deprotonation at the nitrogen.
-
This compound: Lacking an acidic N-H proton, the only acidic protons are at the alpha-carbons. Therefore, treatment with a suitable base will directly lead to the formation of an enolate. This makes this compound a more direct precursor for alpha-functionalization via its enolate.
The formation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5] The ease of enolate formation in this compound compared to glutarimide is a significant practical advantage in synthetic design.
Experimental Protocol: Enolate Generation and Alkylation
This protocol provides a general procedure for the generation of an enolate from a piperidine-2,6-dione and its subsequent alkylation.
Materials:
-
Piperidine-2,6-dione derivative (e.g., this compound)
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))
-
Alkylating agent (e.g., methyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the piperidine-2,6-dione derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Enolate Formation
Caption: Comparative pathways to enolate formation.
Nucleophilic Acyl Substitution
The carbonyl carbons in both molecules are electrophilic and susceptible to nucleophilic attack. However, the nature of the nitrogen substituent influences the reactivity of the carbonyl groups.
-
Glutarimide: The lone pair on the nitrogen is delocalized across both carbonyl groups, which can slightly reduce their electrophilicity compared to a simple ketone. Nucleophilic attack on a carbonyl group can be followed by protonation of the nitrogen.
-
This compound: The electron-donating methyl group increases the electron density on the nitrogen, which in turn can be delocalized to the carbonyl groups. This effect is expected to decrease the electrophilicity of the carbonyl carbons to a greater extent than in glutarimide, making it slightly less reactive towards nucleophiles. However, the absence of an acidic proton can simplify reaction outcomes.
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group.[6][7] In the context of these cyclic imides, ring-opening reactions are a form of nucleophilic acyl substitution.
Hydrolysis
Hydrolysis, the cleavage of the imide bonds by water, is a critical consideration, especially in biological contexts and during aqueous workups in synthesis.
-
Glutarimide: The imide bonds of glutarimide are susceptible to hydrolysis under both acidic and basic conditions to yield glutaric acid monoamide and subsequently glutaric acid. The presence of the N-H proton can participate in the reaction mechanism.
-
This compound: The N-methyl group is expected to influence the rate of hydrolysis. Steric hindrance from the methyl group might slightly decrease the rate of nucleophilic attack by water or hydroxide ions at the adjacent carbonyl carbons. Electronically, the electron-donating nature of the methyl group could also slightly decrease the electrophilicity of the carbonyls, further slowing down hydrolysis. Therefore, it is reasonable to predict that this compound would be more resistant to hydrolysis than glutarimide under similar conditions.
Experimental Protocol: Comparative Hydrolysis Study
This protocol outlines a method to compare the relative rates of hydrolysis of glutarimide and this compound.
Materials:
-
Glutarimide
-
This compound
-
Buffer solutions of varying pH (e.g., pH 4, 7, and 10)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
UV detector
Procedure:
-
Prepare stock solutions of known concentrations of glutarimide and this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a small aliquot of each stock solution to the different pH buffer solutions to initiate the hydrolysis reaction.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each reaction vial.
-
Immediately quench the reaction in the sample by adding a suitable quenching agent (e.g., a strong acid for the basic hydrolysis or a strong base for the acidic hydrolysis to neutralize the catalyst).
-
Analyze the samples by HPLC to determine the concentration of the remaining imide.
-
Plot the concentration of the imide versus time for each compound at each pH.
-
The rate of hydrolysis can be determined from the slope of these plots. A steeper slope indicates a faster rate of hydrolysis.
Conceptual Diagram of Hydrolysis Comparison
Caption: Factors influencing the predicted hydrolysis rates.
Spectroscopic Data Overview
Spectroscopic data provides valuable information about the structure and electronic environment of molecules. While a full comparative dataset is not available, here is a summary of typical spectroscopic features.
| Spectroscopic Data | Glutarimide | This compound |
| ¹H NMR | Signals for α-CH₂ and β-CH₂ protons, and a broad singlet for the N-H proton. | Signals for α-CH₂, β-CH₂, and a singlet for the N-CH₃ protons. The absence of the N-H signal is a key differentiator. |
| ¹³C NMR | Signals for the carbonyl carbons and the α and β carbons. | Signals for the carbonyl carbons, α and β carbons, and the N-CH₃ carbon. |
| IR Spectroscopy | Characteristic C=O stretching bands for the imide carbonyls and an N-H stretching band. | Characteristic C=O stretching bands for the imide carbonyls. The N-H stretch will be absent. |
| Mass Spectrometry | Molecular ion peak corresponding to its molar mass.[8] | Molecular ion peak corresponding to its molar mass. |
Spectroscopic data for glutarimide is well-documented in various databases.[9][10][11] Data for this compound can be found in supplier catalogs.[12]
Conclusion for the Practicing Scientist
The choice between glutarimide and this compound in a synthetic strategy will depend on the desired reactivity and the specific transformation being targeted.
-
Choose Glutarimide when:
-
The acidic N-H proton is required for a specific reaction, such as N-alkylation or N-acylation.
-
Hydrogen bonding capabilities are important for solubility or intermolecular interactions.
-
A nucleophilic nitrogen center (in its deprotonated form) is desired.
-
-
Choose this compound when:
-
Direct and selective C-alpha functionalization via enolate formation is the primary goal, without competing N-deprotonation.
-
Reactions sensitive to acidic protons need to be avoided.
-
Increased stability towards hydrolysis is beneficial.
-
The introduction of a methyl group at the nitrogen is structurally desired in the final product.
-
References
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. Glutarimide | C5H7NO2 | CID 70726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glutarimide | CAS#:1121-89-7 | Chemsrc [chemsrc.com]
- 4. Enolate - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Glutarimide [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Glutarimide [webbook.nist.gov]
- 11. Glutarimide [webbook.nist.gov]
- 12. 25077-25-2|this compound|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of N-Alkylated Piperidine-2,6-diones
Introduction: The Piperidine-2,6-dione Core in Modern Drug Discovery
The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in contemporary medicinal chemistry. Its prevalence is exemplified by its central role in immunomodulatory imide drugs (IMiDs) like thalidomide and its analogues, as well as its critical function as a ligand for the E3 ligase cereblon (CRBN) in the field of Targeted Protein Degradation (TPD).[1][2] Molecules such as Proteolysis Targeting Chimeras (PROTACs) frequently employ this moiety to recruit CRBN, hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[3]
The reactivity of the glutarimide ring system is a double-edged sword. Its inherent chemical properties are pivotal to the biological activity of these molecules but also present significant challenges, including hydrolytic instability.[1][4] Alkylation of the glutarimide nitrogen (N-alkylation) is a primary strategy employed by medicinal chemists to modulate not only the physicochemical and pharmacological properties but also the chemical reactivity and stability of these compounds.
This guide provides an in-depth comparison of the reactivity of N-alkylated piperidine-2,6-diones against their N-unsubstituted and N-acylated counterparts. We will explore the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for designing and handling these vital chemical entities.
The Chemical Landscape of the Glutarimide Ring
The reactivity of the piperidine-2,6-dione ring is dominated by the two amide bonds constrained within the six-membered ring. Unlike acyclic amides, which are notoriously stable due to strong resonance delocalization, the glutarimide structure can be susceptible to specific chemical transformations.[5]
Key Reactivity Hubs:
-
The Amide Carbonyls: These are electrophilic centers susceptible to nucleophilic attack. This is the primary site for hydrolysis and other ring-opening reactions.
-
The Glutarimide Nitrogen: In N-unsubstituted glutarimides, the N-H proton is acidic (pKa ~11-12), making the nitrogen a nucleophile in its deprotonated form. This acidity can complicate metal-catalyzed reactions.[1]
-
The α-Carbons: The protons on the carbons adjacent to the carbonyls can be abstracted under basic conditions, leading to enolization and potential side reactions like epimerization, particularly at a chiral center.[1]
The stability of the glutarimide ring is profoundly influenced by the substituent on the nitrogen atom. An electron-withdrawing group, such as the phthalimide group in thalidomide, activates the ring by making the carbonyl carbons more electrophilic and thus more prone to nucleophilic attack and subsequent hydrolysis.[1][4] Conversely, electron-donating alkyl groups are expected to have a stabilizing effect.
Comparative Reactivity Analysis: N-Alkyl vs. N-Aryl/Acyl and N-H Derivatives
The choice of the nitrogen substituent is a critical design element that dictates the molecule's stability and reaction profile.
Hydrolytic Stability
The most significant challenge in working with glutarimide-based compounds is their propensity for hydrolysis, which leads to ring-opening.[1] This is not only a concern for reaction chemistry but also for the shelf-life and in-vivo stability of drug molecules.
Causality: The rate of hydrolysis is directly related to the electrophilicity of the amide carbonyls. Electron-withdrawing substituents on the nitrogen increase this electrophilicity, accelerating hydrolysis.
Experimental Data: A study comparing the stability of classic IMiDs with a novel phenyl-glutarimide (PG) analogue in cell media provides clear quantitative evidence of this principle. The phthalimide-containing thalidomide is significantly less stable than its isoindolinone-containing analogues (lenalidomide, pomalidomide). Replacing the entire electron-withdrawing moiety with a simple phenyl group dramatically increases stability.[4]
| Compound | N-Substituent Type | Half-life (t½) in RPMI Media (hours) | Remaining Compound at 24h |
| Thalidomide | Phthalimide (Aryl Imide) | < 6 | < Limit of Detection |
| Lenalidomide | Substituted Isoindolinone | 11.7 | Not Reported |
| Pomalidomide | Substituted Isoindolinone | 12.2 | Not Reported |
| Phenyl Glutarimide (PG) | Phenyl (Aryl) | > 24 | > 80% |
| Table 1: Comparative hydrolytic stability of N-substituted piperidine-2,6-diones. Data sourced from reference[4]. N-alkyl derivatives are expected to exhibit stability similar to or greater than phenyl glutarimides due to the electron-donating nature of alkyl groups. |
Experimental Protocol: Assessing Hydrolytic Stability
This protocol provides a robust method for comparing the stability of different N-substituted piperidine-2,6-diones in a physiologically relevant medium.
Objective: To quantify the rate of degradation of a test compound in cell culture media over 24 hours.
Materials:
-
Test Compounds (e.g., N-methyl-piperidine-2,6-dione, Thalidomide)
-
RPMI 1640 cell culture medium supplemented with 10% FBS
-
DMSO (HPLC grade)
-
Incubator at 37°C, 5% CO₂
-
HPLC-MS system
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Working Solution Preparation: Spike the pre-warmed (37°C) RPMI media with the compound stock solution to a final concentration of 10 µM. Vortex gently to mix.
-
Time Point Zero (T=0): Immediately withdraw a 100 µL aliquot of the spiked media. Quench the reaction by adding it to 400 µL of cold acetonitrile. Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Incubation: Place the remaining spiked media in the incubator at 37°C.
-
Time Points: Repeat step 3 at subsequent time points (e.g., 2, 4, 6, 12, and 24 hours).
-
Sample Analysis: Transfer the supernatant from each quenched sample to an HPLC vial. Analyze by LC-MS to determine the peak area of the parent compound.
-
Data Analysis: Normalize the peak area at each time point to the peak area at T=0. Plot the percentage of remaining compound versus time to determine the degradation profile and calculate the half-life (t½).
Caption: Experimental workflow for determining the hydrolytic stability of test compounds.
Reactivity in Metal-Catalyzed Cross-Coupling
The acidic N-H proton of unsubstituted glutarimides poses a significant challenge for common C-N bond-forming reactions like the Buchwald-Hartwig coupling.[1] The proton can interfere with the catalytic cycle, leading to poor reaction efficiency.
Causality: The acidic proton can be deprotonated by the base used in the reaction, creating an anionic species that can coordinate to the metal center or otherwise inhibit catalysis.
Solution & Comparison:
-
N-Unsubstituted: Requires carefully optimized conditions, often with specific palladium precatalysts (e.g., Pd-PEPPSI-IHeptCl) and bases (e.g., Cs₂CO₃) that can achieve a balance between amination and side reactions.[1]
-
N-Alkylated: By replacing the acidic proton with a stable alkyl group, these substrates are generally more amenable to standard cross-coupling conditions. The absence of the acidic proton simplifies the reaction landscape, often leading to higher yields and cleaner conversions. This makes N-alkylation a valuable synthetic strategy when cross-coupling reactions are planned downstream.
Ring-Opening Reactions
While hydrolysis is a common ring-opening pathway, other nucleophiles can also cleave the glutarimide ring, offering synthetic utility. N-acyl glutarimides are particularly reactive in this regard.
Causality: The N-acyl group acts as a powerful electron-withdrawing group and also creates a highly twisted, strained amide bond. This ground-state destabilization makes the N-C(O) bond exceptionally prone to cleavage.[6][7]
Experimental Example: A LiOH-promoted reaction has been developed for the selective C-N cleavage of twisted N-acyl glutarimides to produce primary amides.[8][9] The reaction proceeds via a ring-opening of the glutarimide followed by cleavage of the exocyclic amide bond.[10]
Comparison:
-
N-Acyl: Highly reactive towards nucleophilic attack, enabling selective bond cleavage under mild conditions (e.g., 2 equivalents of LiOH at room temperature).[8]
-
N-Alkyl: The glutarimide ring is significantly more stable. Ring-opening requires much harsher conditions (e.g., strong acid or base at high temperatures), which are often not selective and would lead to a mixture of products. This relative inertness makes the N-alkyl glutarimide a stable core, whereas the N-acyl version can be used as a reactive intermediate.
Caption: Logical relationship between N-substituent and chemical reactivity profile.
Reduction of Carbonyls
The piperidine-2,6-dione scaffold can be fully reduced to the corresponding substituted piperidine, a valuable transformation for accessing different chemical space.[3]
Causality: The amide carbonyls can be reduced by strong hydride reagents.
Experimental Example: Substituted piperidine-2,6-diones can be effectively reduced using borane dimethyl sulfide complex (BH₃·Me₂S) to yield the corresponding piperidines in good to excellent yields (73-91%).[3]
Comparison: While the source literature does not directly compare the reduction rates for different N-substituents, it is reasonable to infer from general principles of amide chemistry. The more electron-rich carbonyls of N-alkyl derivatives might react slightly slower than the electron-poor carbonyls of N-acyl or N-aryl derivatives. However, reagents like BH₃·Me₂S are powerful enough that this difference is often synthetically negligible, and the reaction is broadly applicable across different N-substituted glutarimides.[3]
Synthetic Methodologies: Preparation of N-Alkylated Piperidine-2,6-diones
The synthesis of these target molecules can be approached in two primary ways: building the ring with the N-alkyl group already in place or adding the alkyl group to a pre-formed glutarimide ring.
Experimental Protocol: Direct N-Alkylation of Piperidine-2,6-dione
This protocol describes a general method for the alkylation of the parent glutarimide ring using an alkyl halide and a non-nucleophilic base.
Objective: To synthesize N-benzyl-piperidine-2,6-dione from piperidine-2,6-dione.
Materials:
-
Piperidine-2,6-dione
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidine-2,6-dione (1.0 eq) and anhydrous DMF. Stir the solution until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.[11]
-
Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-piperidine-2,6-dione.
Conclusion
The N-substituent on a piperidine-2,6-dione is a master regulator of its chemical reactivity. While N-unsubstituted glutarimides present challenges due to their acidic proton, and N-acyl derivatives are highly activated, unstable intermediates, N-alkylated piperidine-2,6-diones represent a stable and synthetically versatile class of compounds.
The key takeaways for researchers are:
-
Enhanced Stability: N-alkylation significantly enhances hydrolytic stability compared to N-aryl imide analogues like thalidomide, which is critical for both synthetic manipulation and biological applications.[4]
-
Synthetic Tractability: The absence of an acidic N-H proton makes N-alkylated derivatives more amenable to a wide range of synthetic transformations, particularly metal-catalyzed cross-coupling reactions.[1]
-
Robust Core: The N-alkyl glutarimide serves as a robust chemical core that can withstand various reaction conditions, allowing for functionalization at other parts of the molecule.
Understanding these comparative reactivity principles is paramount for the rational design of novel therapeutics and the development of efficient synthetic routes in the ever-expanding landscape of piperidine-2,6-dione chemistry.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides [organic-chemistry.org]
- 9. Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Beyond the Usual Suspects: A Comparative Guide to Alternative E3 Ligase Ligands for PROTAC Synthesis
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the protein of interest for degradation. For years, the landscape of PROTAC development has been dominated by ligands for two E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][3][4] The most common CRBN ligands are derivatives of thalidomide, such as 1-Methylpiperidine-2,6-dione, which contains the glutarimide moiety essential for binding.
However, the over-reliance on this limited repertoire of E3 ligases presents several challenges. These include cell-type specific expression of CRBN and VHL, the potential for acquired resistance through mutations in the E3 ligase machinery, and the desire for tissue-selective protein degradation to minimize off-target effects.[1][5] This has spurred a significant research effort to discover and validate novel E3 ligase ligands, thereby expanding the toolbox for PROTAC design and unlocking new therapeutic possibilities.
This guide provides a comprehensive comparison of alternative reagents to the conventional glutarimide-based CRBN ligands for PROTAC synthesis. We will delve into the rationale for seeking these alternatives, explore the diverse chemical scaffolds that have been developed to recruit different E3 ligases, and present supporting experimental data to guide researchers in their selection.
The Rationale for Diversifying the E3 Ligase Toolbox
The foundational PROTACs built with CRBN and VHL ligands have been instrumental in validating the therapeutic potential of targeted protein degradation.[3] However, the quest for novel E3 ligase ligands is driven by several key factors:
-
Overcoming Resistance: Cancer cells can develop resistance to CRBN- or VHL-based PROTACs by downregulating or mutating these E3 ligases.[5] Having a panel of PROTACs that recruit different E3 ligases would provide alternative therapeutic options.
-
Tissue-Specific Degradation: Many of the over 600 E3 ligases in the human genome exhibit tissue-specific expression patterns.[6][7] By selecting an E3 ligase that is predominantly expressed in the target tissue, it is possible to develop PROTACs with improved safety profiles and reduced systemic toxicity.
-
Expanding the "Degradable" Proteome: The choice of E3 ligase can influence the efficiency of degradation for a given target protein. Some proteins may be better degraded by an E3 ligase other than CRBN or VHL.
-
Novel Chemical Space: The discovery of new E3 ligase ligands opens up new avenues for chemical design and optimization of PROTACs, potentially leading to molecules with improved physicochemical and pharmacokinetic properties.
The PROTAC Mechanism: A Modular Approach
The function of a PROTAC is elegantly simple: to induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
References
- 1. mdpi.com [mdpi.com]
- 2. aph-hsps.hu [aph-hsps.hu]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Discovery of novel E3 ligands for targeted protein degradation [morressier.com]
A Comparative Guide to the Synthesis of Niraparib Analogs: Efficacy of the 1-Methylpiperidine-2,6-dione Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Potent PARP Inhibitors
Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a significant therapeutic agent in the treatment of ovarian and other cancers.[1][2] Its mechanism of action, which involves trapping PARP enzymes at sites of single-strand DNA breaks, leads to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The core structure of Niraparib features a 3-phenylpiperidine moiety linked to a 2H-indazole-7-carboxamide. The synthesis of Niraparib and its analogs, aimed at exploring structure-activity relationships and developing next-generation PARP inhibitors, presents ongoing challenges in medicinal chemistry and process development. A key strategic decision in the synthesis of these molecules lies in the construction of the substituted piperidine ring. This guide provides a comparative analysis of synthetic routes to Niraparib analogs, with a particular focus on the efficacy of employing 1-Methylpiperidine-2,6-dione as a versatile building block.
The Strategic Advantage of the Piperidine-2,6-dione Scaffold
The piperidine-2,6-dione (glutarimide) moiety is a privileged scaffold in medicinal chemistry, notably for its role in targeted protein degradation.[3] In the context of Niraparib synthesis, its utility lies in its facile construction and the potential for subsequent stereocontrolled functionalization. A recently developed, transition-metal-free approach promoted by potassium tert-butoxide (KOtBu) has made substituted piperidine-2,6-diones highly accessible from simple starting materials.[3][4][5] This method offers a significant advantage over traditional multi-step and often harsh synthetic strategies.
Causality Behind Experimental Choices: Why this compound?
The use of this compound, as opposed to its unmethylated counterpart, in the synthesis of Niraparib analogs offers several potential advantages. N-methylation can influence the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability.[6][7] From a synthetic standpoint, the presence of the methyl group can prevent undesired side reactions at the nitrogen atom during subsequent synthetic transformations, potentially leading to cleaner reactions and higher yields. Furthermore, the exploration of N-substituted analogs is a common strategy in drug discovery to modulate pharmacological activity and pharmacokinetic profiles.
Comparative Analysis of Synthetic Routes
The synthesis of Niraparib and its analogs can be broadly categorized into several approaches, each with its own set of advantages and limitations. Here, we compare a proposed route utilizing this compound with established methods.
Route 1: The this compound Approach
This approach leverages the facile synthesis of the 3-aryl-1-methylpiperidine-2,6-dione core, followed by reduction and coupling to the indazole moiety.
Workflow Diagram: Synthesis via this compound
Caption: Synthetic workflow for a Niraparib analog starting from an aryl acetonitrile and methyl acrylate.
This route benefits from the operational simplicity and high yields of the initial piperidine-2,6-dione formation.[3][4] The subsequent N-methylation, reduction, and coupling steps can be optimized for efficiency.
Alternative Routes: A Comparative Overview
Several alternative synthetic strategies for Niraparib have been reported, primarily focusing on the construction and resolution of the chiral 3-phenylpiperidine intermediate.
Comparative Workflow of Niraparib Synthesis Routes
Caption: High-level comparison of three distinct synthetic strategies for Niraparib and its analogs.
-
Medicinal Chemistry Route: This is often a lengthy process involving multiple steps to construct the racemic piperidine core, followed by a low-yielding chiral resolution, resulting in an overall yield of around 3-4%.[1][4]
-
Biocatalytic Route: This approach utilizes a transaminase-mediated dynamic kinetic resolution of a racemic aldehyde surrogate to produce the enantiopure piperidine intermediate with high enantiomeric excess (>98% ee).[8] This method is often shorter and avoids harsh chemical reagents.
-
Piperidine-2,6-dione Route: As highlighted, this route offers a convergent and efficient synthesis of the piperidine core, which can then be further elaborated.
Quantitative Data Comparison
| Parameter | Medicinal Chemistry Route[4] | Biocatalytic Route[8] | This compound Route (Projected) |
| Overall Yield | 3-4% | ~15-20% | Potentially >25% |
| Number of Steps | ~10 steps | ~5-7 steps | ~5-6 steps |
| Key Challenge | Low-yielding chiral resolution | Enzyme optimization and availability | Optimization of reduction and coupling steps |
| Scalability | Challenging due to resolution | Scalable with enzyme engineering | Potentially highly scalable |
| Stereocontrol | Resolution of racemate | High (via enzymatic resolution) | Dependent on the reduction step |
| Starting Materials | Complex and multi-step | Readily available precursors | Simple and commercially available |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3-(4-nitrophenyl)piperidine-2,6-dione
This protocol is adapted from the KOtBu-promoted synthesis described by Xiong et al. (2023)[3][4] and includes a subsequent N-methylation step.
Step 1: Synthesis of 3-(4-nitrophenyl)piperidine-2,6-dione
-
To a solution of 4-nitrophenylacetonitrile (1.0 eq) and acrylamide (1.2 eq) in anhydrous DMF (0.5 M) at -20 °C under an inert atmosphere, add potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-nitrophenyl)piperidine-2,6-dione.
Step 2: N-Methylation
-
To a solution of 3-(4-nitrophenyl)piperidine-2,6-dione (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH3I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methyl-3-(4-nitrophenyl)piperidine-2,6-dione.
Protocol 2: Synthesis of a Niraparib Analog
This protocol outlines the subsequent steps to convert the synthesized piperidine-2,6-dione into a Niraparib analog.
Step 3: Reduction of the Piperidine-2,6-dione
-
To a solution of 1-methyl-3-(4-nitrophenyl)piperidine-2,6-dione (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add borane-dimethyl sulfide complex (BH3·SMe2, 3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction to 0 °C and carefully quench with methanol, followed by 6 M HCl.
-
Reflux the mixture for 1 hour, then cool to room temperature and basify with 6 M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain crude 1-methyl-3-(4-nitrophenyl)piperidine.
Step 4: Reduction of the Nitro Group
-
Dissolve the crude 1-methyl-3-(4-nitrophenyl)piperidine in ethanol (0.2 M) and add 10% Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 4-(1-methylpiperidin-3-yl)aniline.
Step 5: Coupling with 2H-Indazole-7-carboxamide
-
To a solution of 4-(1-methylpiperidin-3-yl)aniline (1.0 eq) and 2H-indazole-7-carboxamide (1.1 eq) in a suitable solvent (e.g., DMSO), add a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).[9]
-
Heat the reaction mixture at 110 °C for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to afford the desired Niraparib analog.
Conclusion: A Promising Route for Analog Synthesis
The synthesis of Niraparib analogs via a this compound intermediate presents a compelling strategy for drug discovery and development. The KOtBu-promoted formation of the piperidine-2,6-dione core is a highly efficient and scalable reaction that utilizes readily available starting materials.[3][4] The subsequent N-methylation and functional group manipulations provide a flexible platform for generating a diverse library of Niraparib analogs. Compared to traditional medicinal chemistry routes, this approach offers a more convergent and potentially higher-yielding pathway. While biocatalytic methods provide excellent stereocontrol, the piperidine-2,6-dione route offers operational simplicity and broader substrate scope for analog synthesis. Further optimization of the reduction and coupling steps will be crucial in establishing this route as a preferred method for the industrial production of novel PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. citedrive.com [citedrive.com]
- 6. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine | MDPI [mdpi.com]
- 7. The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: The Strategic Advantages of 1-Methylpiperidine-2,6-dione in Modern Drug Discovery
Abstract: The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone of modern pharmacology, most notably as the key structural motif for engaging the Cereblon (CRBN) E3 ubiquitin ligase in targeted protein degradation (TPD).[1] While the parent glutarimide ring is fundamental to the activity of immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), its synthetic manipulation is often complicated by the reactivity of the N-H proton.[2] This guide provides a comparative analysis of 1-Methylpiperidine-2,6-dione, a simple yet powerful derivative, and outlines its distinct advantages over alternative building blocks. We will explore how the strategic N-methylation enhances synthetic tractability, streamlines multi-step syntheses, and preserves the essential pharmacophore for CRBN-mediated degradation, supported by comparative workflows and experimental considerations.
The Glutarimide Scaffold: A Cornerstone of Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality that moves beyond simple inhibition to induce the outright elimination of disease-causing proteins.[3][4] This is primarily achieved through bifunctional molecules like PROTACs, which recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent destruction by the proteasome.[5][6]
Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) has become a workhorse in the field, largely due to the discovery that the glutarimide moiety of thalidomide and its analogues (lenalidomide, pomalidomide) binds directly to it.[7][8] This interaction induces the recruitment of "neosubstrates" for degradation, forming the basis of molecular glue degraders and providing a validated "handle" for the E3 ligase end of a PROTAC.[6] The piperidine-2,6-dione ring is therefore not merely a structural component but a functional warhead for hijacking the cellular degradation machinery.
Caption: General mechanism of PROTAC-induced targeted protein degradation.
This compound: Enhancing a Privileged Scaffold
The primary challenge in synthesizing complex glutarimide-containing molecules lies in the acidic nature of the imide N-H proton. This proton can be readily deprotonated under basic conditions used in many common organic reactions, such as cross-couplings or alkylations. This leads to several complications:
-
Need for Protecting Groups: The N-H group often requires protection (e.g., with a Boc group) before performing reactions on other parts of the molecule, adding steps to the synthesis.[5]
-
Side Reactions: The anionic nitrogen can act as a competing nucleophile.
-
Epimerization: For chiral glutarimides, basic conditions can lead to epimerization at the alpha-carbon, compromising stereochemical integrity.[2]
-
Ring-Opening: Harsh conditions can promote the hydrolytic or nucleophilic opening of the glutarimide ring.[9]
This compound elegantly circumvents these issues. By replacing the reactive proton with a chemically robust methyl group, the building block is rendered inert to a wide range of reaction conditions, particularly those involving bases. This seemingly minor modification has profound implications for synthetic strategy.
Caption: Reactivity comparison of glutarimide vs. its N-methylated analog.
Comparative Synthetic Utility: A Case Study
To illustrate the practical advantages, let's consider a common synthetic goal in PROTAC development: the functionalization of the glutarimide at the C3 position to attach a linker.
Workflow A (Conventional): Using 3-Bromopiperidine-2,6-dione This route is fraught with potential pitfalls. The presence of the N-H proton necessitates a protection/deprotection sequence, adding two steps to the synthesis. Attempting the coupling directly often results in low yields due to side reactions.[2]
Workflow B (Streamlined): Using 1-Methyl-3-bromopiperidine-2,6-dione This approach is significantly more efficient. The inert N-methyl group allows for direct, one-step coupling of the desired linker moiety under standard conditions without concern for N-H reactivity.
Caption: Comparison of synthetic routes for C3-functionalization.
Data Summary: Workflow Performance
The following table summarizes the expected outcomes based on established chemical principles.
| Parameter | Workflow A (Unsubstituted) | Workflow B (N-Methylated) | Advantage |
| Number of Synthetic Steps | 3 | 1 | Fewer steps, less time |
| Reagent & Solvent Cost | Higher (protection/deprotection reagents) | Lower | More economical |
| Typical Overall Yield | Lower (cumulative loss over 3 steps) | Higher | Improved efficiency |
| Risk of Side Products | High (N-alkylation, elimination)[2] | Low | Higher purity, easier purification |
| Process Simplicity | Complex | Simple | Amenable to scale-up |
Comparison with Other Heterocyclic Building Blocks
While other cyclic imides and heterocycles are common in medicinal chemistry, they serve different purposes and do not offer the same unique combination of features as the glutarimide scaffold for TPD applications.
| Building Block | Ring Structure | Key Features & Applications | Suitability for CRBN-based TPD |
| This compound | 6-membered dione | Pre-organized, rigid scaffold. Inert N-CH₃ group. Ideal for CRBN binding.[1][9] | Excellent. The established pharmacophore with enhanced synthetic utility. |
| Succinimides | 5-membered dione | Higher ring strain, different bond angles and conformation. Used in various drugs, but not the primary CRBN binder.[10] | Poor. Does not fit the CRBN binding pocket correctly. |
| Piperazine-diones | 6-membered, 2 Nitrogens | Additional H-bond donor/acceptor sites. Significantly different geometry and electronics.[11][12] | Poor. The altered structure disrupts the necessary interactions for CRBN binding. |
| Open-Chain Precursors | Acyclic amides/esters | Allows for late-stage cyclization, which can be beneficial for controlling stereochemistry.[2] | Viable, but less direct. Requires additional cyclization step; the pre-formed ring is often more convergent. |
Experimental Protocol: C3-Arylation of this compound
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for installing aryl groups, which is greatly simplified by the use of the N-methylated substrate.
Objective: To synthesize 3-(4-methoxyphenyl)-1-methylpiperidine-2,6-dione.
Reagents & Materials:
-
1-Methyl-3-bromopiperidine-2,6-dione (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
Toluene and Water (10:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Methyl-3-bromopiperidine-2,6-dione, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Causality: The choice of a robust base like K₃PO₄ and a modern phosphine ligand like SPhos is standard for efficient Suzuki coupling. Because the N-methyl group is inert, there is no need to consider its reactivity with the base or its potential to coordinate with the palladium catalyst, ensuring a clean and high-yielding transformation directly to the desired product.
Conclusion
For researchers and drug development professionals working in the field of targeted protein degradation, building block selection is a critical decision that impacts the entire discovery pipeline. This compound presents a clear and compelling advantage over its unsubstituted parent and other heterocyclic alternatives. By neutralizing the problematic N-H acidity, it retains the essential CRBN-binding pharmacophore while dramatically improving synthetic tractability. This allows for more rapid and efficient synthesis of complex molecules like PROTACs and molecular glues, accelerating the design-make-test-analyze cycle and ultimately enabling the development of novel therapeutics. Its use represents a strategic choice for simplifying synthesis, reducing costs, and increasing the probability of success in complex drug discovery programs.
References
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Translational PK–PD for targeted protein degradation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Methylpiperazine-2,6-dione | 62828-00-6 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 1-Methylpiperidine-2,6-dione Derivatives
Introduction: The Immunological Significance of a Privileged Scaffold
The 1-methylpiperidine-2,6-dione, or glutarimide, core is a privileged scaffold in modern pharmacology. It forms the backbone of critical immunomodulatory drugs (IMiDs), including thalidomide and its more potent analogs, lenalidomide and pomalidomide.[1][2][3] These agents have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3] The therapeutic efficacy and safety of these drugs necessitate robust analytical methods for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and the detection of anti-drug antibodies (ADAs).[4][5][6]
Immunoassays, prized for their sensitivity and high-throughput capabilities, are central to this analytical landscape.[7] However, the development of a specific immunoassay for a small molecule drug is a significant challenge. These molecules act as haptens—they are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[8] The specificity of the resulting antibodies is paramount. An antibody that cross-reacts with structurally similar derivatives or metabolites can lead to inaccurate quantification and flawed clinical interpretations.
This guide provides an in-depth comparison of key methodologies for assessing antibody cross-reactivity with this compound derivatives. We will dissect the causality behind experimental choices, provide field-proven protocols, and present a framework for interpreting the resulting data, empowering researchers to develop highly specific and reliable immunoassays.
The Molecular Basis of Cross-Reactivity
An antibody's specificity is defined by the interaction between its antigen-binding site (paratope) and the antigen's epitope.[9][10] For a small molecule like a this compound derivative, the epitope constitutes the unique three-dimensional arrangement of its chemical groups. Cross-reactivity occurs when an antibody raised against a specific target molecule also binds to other, structurally similar molecules.[10][11]
The core glutarimide ring is the common feature, but substitutions at various positions create a family of distinct compounds. An antibody might recognize the core ring structure, a specific side chain, or a combination of both. Understanding this is crucial for designing specific assays.
Caption: Antibody binding to a target derivative vs. a structurally similar molecule.
Comparative Immunoassay Platforms for Cross-Reactivity Assessment
Two platforms dominate the landscape for characterizing antibody-small molecule interactions: the well-established Enzyme-Linked Immunosorbent Assay (ELISA) and the powerful, label-free Surface Plasmon Resonance (SPR).
Competitive ELISA: The High-Throughput Workhorse
For small molecules (haptens), the competitive ELISA format is the most logical and widely used approach.[7][12][13][14] Unlike a sandwich ELISA, which requires two antibodies to bind distinct epitopes on the antigen, a competitive assay is ideal for small targets that can typically only accommodate a single antibody.[15]
Principle of Operation: The assay is based on the competition between the free drug in a sample (or a standard) and a fixed amount of a drug-enzyme conjugate for a limited number of antibody binding sites, which are typically immobilized on a microplate.[7] The signal generated is inversely proportional to the concentration of free drug in the sample.[12]
Caption: Workflow for a typical competitive ELISA experiment.
Strengths:
-
High throughput and cost-effective.[15]
-
High sensitivity can be achieved.[5]
-
Amenable to standard laboratory equipment.[16]
Limitations:
-
Provides an endpoint measurement, not real-time binding kinetics.
-
Susceptible to matrix effects from complex samples.[14]
-
Requires conjugation of the drug to an enzyme, which can sometimes alter its immunogenic properties.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Insights
SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[17] In a typical setup for small molecule analysis, the antibody is immobilized on a sensor chip, and the small molecule derivatives (analytes) are flowed over the surface.[18] Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle, proportional to the mass change.[17]
Caption: Workflow for an SPR-based cross-reactivity and kinetics analysis.
Strengths:
-
Provides rich kinetic data (association rate, ka; dissociation rate, kd) and affinity data (equilibrium dissociation constant, KD).[18]
-
Label-free, avoiding potential artifacts from labeling.[17]
-
Compatible with complex samples like serum.[17]
Limitations:
-
Lower throughput compared to ELISA.
-
Requires specialized and expensive instrumentation.[19]
-
Small molecule analysis can be challenging due to the low mass of the analyte, requiring high-quality antibodies and sensitive instruments.[8][20]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by including necessary controls and standards for robust data interpretation.
Protocol 1: Cross-Reactivity Assessment by Competitive ELISA
Objective: To determine the percent cross-reactivity of an antibody with various this compound derivatives relative to the primary target antigen.
Methodology:
-
Antibody Coating:
-
Dilute the specific anti-IMiD antibody to an optimal concentration (e.g., 1-2 µg/mL) in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL/well to a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Causality: Immobilizing the antibody provides the foundation for the assay, ensuring a limited number of binding sites are available for competition.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature (RT).
-
Causality: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise.[15]
-
-
Competition Reaction:
-
Prepare serial dilutions of the target drug (standard curve) and the test derivatives in Assay Buffer (e.g., 0.5% BSA in PBS). A typical range for the standard curve might be 0.05 to 50 ng/mL.[5]
-
Add 50 µL/well of the standards or test derivatives to the plate.
-
Immediately add 50 µL/well of a pre-determined optimal dilution of the drug-HRP conjugate.
-
Incubate for 1 hour at RT with gentle shaking.
-
Causality: This is the critical competitive step. The amount of drug-HRP conjugate that binds to the antibody is inversely proportional to the concentration of free drug (target or cross-reactant) present.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Incubate in the dark for 15-30 minutes at RT.
-
Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance vs. log[concentration] for the target drug. Determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for each test derivative using the same method.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Drug / IC50 of Test Derivative) x 100
-
Protocol 2: Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kₐ, kₑ) and affinity (Kₗ) of an antibody to various this compound derivatives.
Methodology:
-
Antibody Immobilization:
-
Use a sensor chip suitable for antibody capture (e.g., a Protein A/G chip or a chip for amine coupling).
-
For amine coupling, activate the carboxymethylated dextran surface with a 1:1 mixture of EDC/NHS.
-
Inject the antibody (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., 2000-5000 Resonance Units, RU).
-
Deactivate remaining active esters with ethanolamine.
-
Causality: Covalent immobilization creates a stable and reusable surface for repeated binding cycles. The density of the immobilized ligand is optimized to avoid mass transport limitations.
-
-
Kinetic Analysis Cycle:
-
Equilibrate the surface with running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the first small molecule derivative (e.g., 0.1 nM to 1 µM) over the antibody surface and a reference flow cell for a defined time (e.g., 120 seconds) to monitor association.
-
Switch to running buffer flow for a defined time (e.g., 300-600 seconds) to monitor dissociation.
-
Causality: Using a range of analyte concentrations allows for global fitting of the binding data to a specific kinetic model (e.g., 1:1 Langmuir binding), providing robust kinetic constants.
-
-
Surface Regeneration:
-
Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove the bound analyte without denaturing the immobilized antibody.
-
Confirm that the baseline RU returns to its initial state.
-
-
Cross-Reactivity Testing:
-
Repeat steps 2 and 3 for each of the other this compound derivatives to be tested.
-
-
Data Acquisition and Analysis:
-
Reference-subtract the sensorgrams (specific flow cell minus reference flow cell) to correct for bulk refractive index changes and non-specific binding.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 interaction model) using the instrument's analysis software.
-
This will yield the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD = kd/ka, units M).
-
Data Presentation & Interpretation
Clear data presentation is essential for objective comparison.
Table 1: Comparative Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target Drug (Lenalidomide) | 1.5 | 100% | Reference Compound |
| Derivative 1 (Metabolite A) | 3.0 | 50% | Significant cross-reactivity |
| Derivative 2 (Pomalidomide) | 75.0 | 2% | Low cross-reactivity |
| Derivative 3 (Thalidomide) | >1000 | <0.15% | Negligible cross-reactivity |
| Derivative 4 (Unrelated Glutarimide) | >1000 | <0.15% | Negligible cross-reactivity |
Data are hypothetical and for illustrative purposes.
Interpretation: An antibody with >10% cross-reactivity with a major metabolite would be problematic for specific TDM of the parent drug. The low cross-reactivity with other IMiDs indicates high specificity.
Table 2: Comparative Kinetic Data from Surface Plasmon Resonance (SPR)
| Compound | kₐ (10⁵ M⁻¹s⁻¹) | kd (10⁻⁴ s⁻¹) | KD (nM) | Interpretation |
| Target Drug (Lenalidomide) | 5.2 | 2.6 | 0.5 | High-affinity, specific binding |
| Derivative 1 (Metabolite A) | 4.8 | 24.0 | 5.0 | 10-fold lower affinity, fast off-rate |
| Derivative 2 (Pomalidomide) | 1.1 | 88.0 | 80.0 | Low affinity |
| Derivative 3 (Thalidomide) | No Binding Detected | N/A | N/A | No measurable interaction |
Data are hypothetical and for illustrative purposes.
Interpretation: The SPR data corroborates the ELISA findings and provides deeper mechanistic insight. The cross-reactivity with Metabolite A is driven by a much faster dissociation rate (kd), meaning it binds and unbinds more quickly than the target drug, resulting in lower overall affinity (KD).
Conclusion and Authoritative Recommendations
The selection of an appropriate assay for cross-reactivity studies depends on the specific research question and stage of antibody development.
-
For high-throughput screening of hybridoma supernatants or initial antibody characterization, the competitive ELISA is the method of choice due to its scalability, speed, and lower cost. It provides a clear, quantitative measure of cross-reactivity that is sufficient for ranking and selecting candidate antibodies.
-
For in-depth characterization of lead antibody candidates, Surface Plasmon Resonance is indispensable. It offers a nuanced view of the binding event, distinguishing between compounds based on their association and dissociation kinetics.[8][17] This level of detail is critical for understanding the molecular basis of specificity and for selecting the absolute best antibody for a sensitive and specific clinical assay.
Ultimately, a robust cross-reactivity study for antibodies against this compound derivatives should ideally leverage both techniques. ELISA provides the breadth for initial screening, while SPR provides the depth for final validation, ensuring the development of a truly specific and reliable immunodiagnostic tool.
References
- 1. Immunomodulatory assays to study structure-activity relationships of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide and its derivatives: new promise for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and approaches for the development of safer immunomodulatory biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive polyclonal antibody-based ELISA for therapeutic monitoring and pharmacokinetic studies of lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Molecular Mechanisms That Underlie the Immune Biology of Anti-drug Antibody Formation Following Treatment With Monoclonal Antibodies [frontiersin.org]
- 7. analyticaltoxicology.com [analyticaltoxicology.com]
- 8. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular evolution of antibody cross-reactivity for two subtypes of type A botulinum neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 13. Drug Immunoassays - Creative Diagnostics [creative-diagnostics.com]
- 14. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. gbo.com [gbo.com]
- 16. AU2011224719B2 - Lenalidomide and thalidomide immunoassays - Google Patents [patents.google.com]
- 17. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. EP2544540B1 - Lenalidomide and thalidomide immunoassays - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 1-Methylpiperidine-2,6-dione
Introduction
1-Methylpiperidine-2,6-dione, an N-substituted derivative of glutarimide, serves as a crucial building block in medicinal chemistry and drug development. Its piperidine-2,6-dione core is a privileged scaffold found in a variety of pharmacologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of common and contemporary methods for the synthesis of this compound, offering insights into the causality behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.
Methodology Overview
This guide will benchmark the following synthetic strategies for producing this compound:
-
Classical Approach: Direct condensation of glutaric anhydride with methylamine.
-
Alternative Classical Approach: Reaction of glutaric acid with methylamine.
-
Modern Cascade Strategy: A transition-metal-free Michael addition/intramolecular imidation cascade.
Each method will be evaluated based on reaction efficiency, substrate availability, operational simplicity, and scalability.
Method 1: Direct Condensation of Glutaric Anhydride and Methylamine
This is a traditional and straightforward approach to the synthesis of N-substituted glutarimides. The reaction proceeds via nucleophilic acyl substitution, where methylamine attacks one of the carbonyl carbons of glutaric anhydride, leading to a ring-opened intermediate which subsequently undergoes intramolecular cyclization to form the desired imide.
Causality of Experimental Choices
The choice of a non-polar, high-boiling solvent such as toluene facilitates the removal of water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the imide. Refluxing the reaction mixture provides the necessary activation energy for the cyclization step.
Experimental Protocol
A detailed protocol for a similar synthesis of piperidine-2,6-dione derivatives from an aniline derivative and glutaric anhydride is described in the literature.[1] The following is an adapted protocol for the synthesis of this compound.
Materials:
-
Glutaric anhydride
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Toluene
-
n-Pentane
Procedure:
-
To a solution of methylamine (1.0 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser, add glutaric anhydride (1.05 equivalents).
-
Heat the resulting mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the residue with n-pentane to precipitate the product.
-
Filter the precipitated solid, wash with n-pentane, and dry under vacuum to yield this compound.
Workflow Diagram
References
In Vitro Comparative Analysis of Anticancer Drug Candidates Derived from the 1-Methylpiperidine-2,6-dione Scaffold
A Technical Guide for Researchers in Drug Discovery and Development
The 1-methylpiperidine-2,6-dione, or N-methylglutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its synthetic tractability and presence in natural products with potent cytotoxic activities have made it an attractive starting point for the development of novel anticancer agents. This guide provides an in-depth in vitro comparison of drug candidates derived from this scaffold, offering insights into their structure-activity relationships (SAR) and mechanisms of action. While direct comparative studies on a series of this compound analogs are not extensively available in publicly accessible literature, this guide will draw upon data from closely related N-substituted piperidine-2,6-dione derivatives to establish a framework for evaluation.
The Piperidine-2,6-dione Core: A Versatile Platform for Anticancer Drug Design
The piperidine-2,6-dione ring system is a key pharmacophore in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including potent antitumor effects.[1] The structural rigidity of the cyclic imide and the potential for substitution at the nitrogen atom and various positions on the ring allow for the fine-tuning of physicochemical properties and target interactions. The addition of a methyl group at the N-1 position can influence the compound's lipophilicity, metabolic stability, and overall conformation, thereby impacting its biological activity.
Comparative In Vitro Cytotoxicity of N-Substituted Piperidine-2,6-dione Derivatives
To illustrate the therapeutic potential and structure-activity relationships of this class of compounds, this section presents a comparative analysis of the in vitro antiproliferative activity of a series of N-substituted glutarimide derivatives against various human cancer cell lines. The data is derived from a study by Popović-Djordjević et al., which provides a valuable dataset for understanding the impact of different substituents on cytotoxicity.[1]
| Compound ID | Structure | HeLa (Cervical Adenocarcinoma) IC50 (µM) | K562 (Human Myelogenous Leukemia) IC50 (µM) | MDA-MB-453 (Human Breast Carcinoma) IC50 (µM) |
| Compound 7 | 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | 9 | 27 | 15 |
| Compound 9 | ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | >100 | >100 | >100 |
Data extracted from Popović-Djordjević et al. (2015).[1]
Expert Analysis of Structure-Activity Relationship (SAR):
The provided data, although limited, offers initial insights into the SAR of these compounds. Compound 7, which incorporates a 12-membered ketone ring fused to the piperidine-2,6-dione core via a spiro linkage and an N-benzyl group, demonstrates the most potent cytotoxic activity across all three tested cell lines, with IC50 values in the low micromolar range.[1] In contrast, Compound 9, which also possesses an N-benzyl group but has a linear ethyl butanoate substituent at the 3-position, shows significantly weaker activity, with IC50 values exceeding 100 µM.[1]
This comparison suggests that the conformationally restricted and sterically demanding spirocyclic system of Compound 7 may be crucial for its potent antiproliferative effects. The bulky substituent could facilitate stronger interactions with the biological target or influence the overall shape of the molecule to favor a bioactive conformation. The less constrained nature of the substituent in Compound 9 may not allow for such effective target engagement. These findings underscore the importance of the nature and geometry of substituents on the piperidine-2,6-dione ring in determining anticancer potency.
Mechanistic Insights: Elucidating the Mode of Action
While the precise molecular targets for many piperidine-2,6-dione derivatives are still under investigation, several proposed mechanisms of action contribute to their anticancer effects.
Induction of Apoptosis: A common mechanism for many cytotoxic agents is the induction of programmed cell death, or apoptosis. Studies on related compounds, such as certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have shown an increase in the mRNA expression of pro-apoptotic genes like p53 and Bax in cancer cells upon treatment.[2] It is plausible that potent this compound derivatives exert their effects through similar pathways, triggering the intrinsic or extrinsic apoptotic cascades.
Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of many anticancer drugs. Analysis of HCT-116 colon cancer cells treated with a potent pyridine-urea derivative revealed an alteration of the Sub-G1 phase and arrest at the G2-M stage of the cell cycle.[3] This suggests that active compounds based on the piperidine-2,6-dione scaffold may interfere with the cellular machinery responsible for cell division, leading to a halt in proliferation.
Visualizing the Apoptotic Pathway:
References
- 1. tandfonline.com [tandfonline.com]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of Proteins Bound to 1-Methylpiperidine-2,6-dione Ligands
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the structural and biophysical characterization of protein-ligand complexes is paramount. This guide provides an in-depth comparison of key analytical techniques for studying proteins bound to ligands derived from 1-methylpiperidine-2,6-dione, a scaffold central to the class of molecular glues known as immunomodulatory imide drugs (IMiDs). Herein, we delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.
The derivatives of this compound, such as thalidomide, lenalidomide, and pomalidomide, have revolutionized treatment paradigms in hematological cancers.[1] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific "neosubstrate" proteins.[2] Understanding the precise atomic-level interactions within the ternary complex of CRBN, the molecular glue, and the neosubstrate is critical for the rational design of next-generation therapeutics with improved potency and selectivity.[3]
Comparing High-Resolution Structural Analysis Techniques: X-ray Crystallography vs. Cryo-Electron Microscopy
The gold standards for elucidating the three-dimensional structure of protein-ligand complexes are X-ray crystallography and cryo-electron microscopy (cryo-EM). The choice between these powerful techniques depends on the specific characteristics of the complex and the research question at hand.
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Principle | X-ray diffraction from a highly ordered crystal lattice.[4] | Electron imaging of vitrified, single particles in random orientations. |
| Resolution | Routinely achieves atomic resolution (<1.5 Å).[4] | Near-atomic resolution (2-3 Å) is increasingly common for well-behaved samples.[5] |
| Sample Requirements | Requires well-ordered, diffracting crystals, which can be a significant bottleneck. | Does not require crystallization; suitable for large, flexible, or heterogeneous complexes.[6] |
| Throughput | Can be high-throughput once crystallization conditions are established. | Sample preparation and data collection can be time-consuming. |
| Strengths for CRBN Complexes | Provides highly detailed views of the ligand binding pocket and protein-protein interfaces.[7][8] | Can capture different conformational states of the complex in a near-native, solution-like environment. |
| Limitations for CRBN Complexes | The dynamic nature of the CRBN complex can make crystallization challenging. | May have lower resolution for smaller complexes or flexible regions. |
Causality in Technique Selection
For resolving the fine details of how a this compound derivative sits within the CRBN binding pocket, X-ray crystallography at high resolution is often the preferred method. The resulting electron density maps can unambiguously define the ligand's orientation and its interactions with surrounding residues. However, the full CRL4^CRBN^ E3 ligase complex, especially when bound to a neosubstrate, can be conformationally dynamic, making crystallization difficult. In such cases, cryo-EM offers a significant advantage by imaging the complex in a vitrified state, preserving its near-native conformation without the need for a crystal lattice.[9]
Biophysical Techniques for Characterizing Binding and Ternary Complex Formation
Beyond static structures, understanding the thermodynamics and kinetics of ligand binding and ternary complex formation is crucial for drug development. A suite of biophysical techniques can provide these vital quantitative data.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10] | Label-free, in-solution measurement providing a complete thermodynamic profile.[11] | Requires relatively large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface.[12] | Binding affinity (K D ), association rate (k on ), and dissociation rate (k off ).[13] | Real-time, label-free kinetic data; high sensitivity.[13] | Requires immobilization of one binding partner, which may affect its activity. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorescent labels upon binding. | Apparent binding affinity (K D ); ternary complex formation. | High-throughput, homogeneous assay format. | Requires labeling of proteins, which can interfere with binding; potential for artifacts. |
| AlphaLISA | Measures the generation of a chemiluminescent signal when two antibody-coated beads are brought into proximity upon binding. | Ternary complex formation. | High-throughput, sensitive, homogeneous assay. | Indirect measurement of binding; potential for antibody-related interference.[14] |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium uptake by backbone amide protons to probe protein conformation and dynamics. | Ligand-induced conformational changes; mapping of binding interfaces. | Provides information on protein dynamics in solution. | Lower resolution than X-ray or cryo-EM; complex data analysis. |
Rationale for a Multi-Technique Approach
A robust characterization of a molecular glue's mechanism of action necessitates a multi-pronged biophysical approach. ITC provides the fundamental thermodynamic driving forces of the binary interaction between the ligand and CRBN.[11] SPR is invaluable for dissecting the kinetics of both the binary and ternary complex formation, offering insights into the stability and cooperativity of the neosubstrate recruitment.[12] High-throughput techniques like TR-FRET and AlphaLISA are well-suited for screening compound libraries to identify new molecular glues.[14] HDX-MS can then be employed to map the allosteric changes in CRBN upon ligand binding and to delineate the protein-protein interface in the ternary complex.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in quality control steps to ensure the reliability of the generated data.
Protein Expression and Purification of the Human DDB1-CRBN Complex
A stable and active DDB1-CRBN complex is the foundation for all subsequent structural and biophysical analyses. Co-expression in insect or mammalian cells is often required to obtain a properly folded and functional complex.[15][16][17][18][19]
Workflow for DDB1-CRBN Co-Expression and Purification
Caption: Workflow for DDB1-CRBN co-expression and purification.
Step-by-Step Methodology:
-
Construct Design: Clone human DDB1 and CRBN into separate baculovirus transfer vectors. Incorporate an N-terminal His-tag on one of the proteins for affinity purification.
-
Baculovirus Generation: Generate high-titer baculovirus stocks for both DDB1 and CRBN in Sf9 insect cells.
-
Co-expression: Co-infect a large-scale culture of Sf9 cells with both DDB1 and CRBN viruses. Express the proteins for 48-72 hours.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA resin. Wash the resin extensively and elute the DDB1-CRBN complex with a high concentration of imidazole.
-
Ion-Exchange Chromatography: As an optional step for increased purity, perform ion-exchange chromatography to remove remaining contaminants.
-
Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography (SEC) in a buffer suitable for long-term storage and downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[15]
-
Quality Control: Analyze the purified complex by SDS-PAGE to confirm the presence of both proteins and assess purity. Verify the identity and integrity of the proteins by mass spectrometry. Confirm the activity of the complex using a binding assay with a known ligand.
X-ray Crystallography of a CRBN Ternary Complex
Logical Flow for Crystallography Experiment
Caption: Logical flow for an X-ray crystallography experiment.
Step-by-Step Methodology:
-
Ternary Complex Formation: Incubate the purified DDB1-CRBN complex with a 2-5 fold molar excess of the this compound derivative and the neosubstrate protein (or a stable domain thereof) for at least one hour on ice.
-
Concentration: Concentrate the ternary complex to 5-10 mg/mL using an appropriate molecular weight cutoff centrifugal filter.
-
Crystallization Screening: Use commercially available sparse-matrix screens to perform initial crystallization trials using sitting-drop or hanging-drop vapor diffusion at 4°C and 20°C.
-
Crystal Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and additives. A successful condition for a CRBN-mezigdomide-IKZF1^ZF2^ complex involved 20% (w/v) PEG 3350, 0.2 M sodium citrate, and 0.1 M Bis-Tris Propane pH 7.5.[20]
-
Cryoprotection: Soak the crystals in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Data Collection and Processing: Collect diffraction data at a synchrotron source. Process the data using software such as XDS or HKL2000.
-
Structure Solution and Refinement: Solve the structure by molecular replacement using a previously determined DDB1-CRBN structure as a search model. Refine the model against the experimental data using software like PHENIX or Refmac5.
Isothermal Titration Calorimetry (ITC) for Binary Interaction
Step-by-Step Methodology:
-
Sample Preparation: Dialyze the purified DDB1-CRBN complex and the ligand into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Degas both solutions before the experiment.
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand.
-
ITC Experiment Setup: Load the DDB1-CRBN complex (typically 10-50 µM) into the sample cell and the ligand (typically 100-500 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the K D , ΔH, and stoichiometry.
Conclusion
The structural and biophysical characterization of proteins bound to ligands derived from this compound is a multifaceted endeavor that requires a thoughtful and integrated approach. By carefully selecting the appropriate high-resolution structural technique and complementing it with a suite of biophysical methods, researchers can gain a comprehensive understanding of the molecular mechanisms underpinning this important class of therapeutics. The detailed protocols provided in this guide serve as a starting point for establishing robust and reliable workflows in your own laboratory, ultimately accelerating the discovery and development of novel molecular glues for targeted protein degradation.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cryo-EM Webinar | Gene-to-Structure Workflow for CRBN-DDB1 [nanoimagingservices.com]
- 6. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Active Recombinant Human DDB1/CRBN Complex Protein, His-tagged - Creative BioMart [creativebiomart.net]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Recombinant Human DDB1/CRBN Complex Protein, CF E3-500-025: R&D Systems [rndsystems.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Methylpiperidine-2,6-dione: A Guide for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of 1-Methylpiperidine-2,6-dione, a compound of interest in various research applications.
I. Hazard Assessment and Initial Precautions
Understanding the potential hazards of this compound is the first step in its safe management. The molecule incorporates the N-methylpiperidine moiety, suggesting it may share properties with N-methylpiperidine, a known flammable and corrosive liquid.[1][2][3][4][5] The glutarimide structure, a dicarboximide, is a core component in several pharmacologically active compounds.[6][7] The combination of these functional groups necessitates a cautious approach.
Assumed Hazard Profile:
| Hazard Class | Potential Risks | Recommended Precautions |
| Flammability | Based on the N-methylpiperidine component, the compound may be flammable.[1][2][3][4][5] | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] |
| Corrosivity | Potential for skin and eye irritation or burns. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. |
| Environmental | Potentially harmful to aquatic life. | Do not dispose of down the drain or in general waste.[4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound." Include the approximate concentration and date of accumulation.
-
Container Integrity: Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container is tightly sealed when not in use.
2. On-site Storage:
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, acids, and bases.[1][4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
3. Arranging for Professional Disposal:
-
Contact a Licensed Waste Disposal Company: The primary and most critical step is to contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. They are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Provide Necessary Information: Be prepared to provide the waste disposal company with all available information about the compound, including its name, CAS number (25077-25-2), and any known or suspected hazards.
-
Follow their Guidance: Adhere strictly to the packaging, labeling, and transportation instructions provided by the waste disposal professionals.
III. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels.
-
Collect the absorbed material into a labeled hazardous waste container using non-sparking tools.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
-
IV. Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
V. Conclusion: A Commitment to Safety and Compliance
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. For compounds like this compound, where specific disposal information is limited, a conservative and cautious approach is paramount. By adhering to the principles of hazard assessment, proper containment, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. 1-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Glutarimide - Wikipedia [en.wikipedia.org]
- 8. angenechemical.com [angenechemical.com]
Navigating the Handling of 1-Methylpiperidine-2,6-dione: A Guide to Safety and Disposal
For Immediate Reference: Essential Safety and Handling Information
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Methylpiperidine-2,6-dione. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure a safe laboratory environment. As a Senior Application Scientist, the following procedures are designed to be a self-validating system of safety, grounded in authoritative sources.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Corrosivity and Irritation: Piperidine-based compounds are often corrosive and can cause severe skin burns and eye damage.[1][2][3] Derivatives have been shown to cause skin and eye irritation.[4]
-
Toxicity: Acute toxicity is a concern, with potential for harm if swallowed, inhaled, or in contact with skin.[2][5][6]
-
Respiratory Effects: Vapors or dusts may cause respiratory irritation.[4]
-
Flammability: While the dione structure may reduce volatility compared to simpler piperidines, the potential for flammability should not be discounted, especially if the compound is a liquid or has a low melting point.[2][5][7][8]
-
High Potency/Cytotoxicity: The piperidine-2,6-dione structure is a core component of thalidomide and its analogs, which are known to be potent teratogens and cytotoxic agents.[9][10] Therefore, this compound should be handled as a potentially highly potent compound.
Hazard Summary Table:
| Hazard Classification | Potential Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][5][6] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | May cause severe skin burns or irritation.[1][2][3][4] | Skin Contact |
| Serious Eye Damage/Irritation | May cause serious eye damage or irritation.[1][2][4] | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation.[4] | Inhalation |
| Flammability | Potential for ignition, especially if a volatile liquid.[2][5][7][8] | Heat, sparks, open flames |
| Chronic Toxicity/Specific Hazards | Potential for teratogenicity and cytotoxicity based on structural similarity to thalidomide analogs.[9][10] | All routes of exposure |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE protocol is mandatory when handling this compound in any form.[9] The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves is required.[9] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately if contaminated. |
| Eye Protection | Chemical safety goggles and a full-face shield must be worn.[1][11][12] | Protects eyes and face from splashes or airborne particles. |
| Body Protection | A dedicated, disposable lab coat should be worn over personal clothing.[9] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if there is a risk of dust or aerosol formation, or if working outside of a certified chemical fume hood.[2][12][13] | Protects against inhalation of potentially toxic or irritating particles or vapors. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Engineering Controls and Preparation:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][13]
-
Ventilation: Ensure adequate ventilation in the laboratory.[14]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[13]
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.
3.2. Handling Procedure:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[2][5]
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) for transfers to minimize the generation of dust or aerosols.
Safe Handling Workflow Diagram:
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.es [fishersci.es]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 1-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents [patents.google.com]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. isotope.com [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
